Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
ethyl 7-(diethylamino)-2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-4-17(5-2)12-8-7-11-9-13(15(18)20-6-3)16(19)21-14(11)10-12/h7-10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOLGAJLRIINNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067406 | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28705-46-6 | |
| Record name | Ethyl 7-diethylaminocoumarin-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28705-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028705466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Diethylamino-2-oxo-2H-chromene-3-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, a notable fluorescent coumarin derivative with potential applications in neuropharmacology. This document details the experimental protocols for its preparation via the Knoevenagel condensation and its characterization through various spectroscopic techniques. Furthermore, it explores its role as a selective inhibitor of human monoamine oxidase B (hMAO-B), a key enzyme in the catabolism of neurotransmitters.
Synthesis
The synthesis of this compound is most effectively achieved through a Knoevenagel condensation reaction. This classic method in organic chemistry involves the reaction of an active methylene compound, in this case, diethyl malonate, with a substituted salicylaldehyde, namely 4-(diethylamino)-2-hydroxybenzaldehyde. The reaction is typically catalyzed by a weak base, such as piperidine, with a small amount of acetic acid in an alcoholic solvent. The reaction proceeds via a condensation followed by an intramolecular cyclization to form the coumarin ring.
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the synthesis is as follows:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(diethylamino)-2-hydroxybenzaldehyde (1.33 g, 6.9 mmol) and diethyl malonate (1.65 g, 10.35 mmol) in 100 mL of absolute ethanol.
-
Catalyst Addition: To this solution, add piperidine (1.77 g, 20.8 mmol) and two drops of glacial acetic acid.
-
Reaction: The reaction mixture is refluxed under a nitrogen atmosphere for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and dichloromethane (e.g., 1:4 v/v) as the eluent to yield the pure product as a yellow solid.
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The structural elucidation and confirmation of the synthesized this compound are performed using standard spectroscopic techniques.
Experimental Protocols: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker AvanceNeo 500 at 500 MHz for ¹H and 125 MHz for ¹³C) using a deuterated solvent such as dimethylsulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer (e.g., Perkin–Elmer 1600 series) with an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) can be performed using an electron ionization (EI) technique to determine the exact mass of the compound.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound can be assessed by HPLC. A certificate of analysis for a commercial sample showed a purity of 99.78%[1].
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Analytical Data
| Property | Value |
| Molecular Formula | C₁₆H₁₉NO₄ |
| Molecular Weight | 289.33 g/mol |
| Appearance | Light green to green solid[1] |
| Purity (HPLC) | 99.78%[1] |
Table 2: ¹H NMR Spectral Data (Exemplary)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.38 | m | 4H | -N(CH₂CH₃)₂ |
| 1.53 | m | 6H | -N(CH₂CH₃)₂ |
| 6.76 | s | 1H | Aromatic H |
| 6.82 | s | 1H | Aromatic H |
| 8.50 | s | 2H | Aromatic H |
Note: The provided ¹H NMR data is for a similar compound, 7-(diethylamino)-3-formyl-coumarin, and serves as an illustrative example. Specific shifts for the title compound may vary.
Table 3: ¹³C NMR Spectral Data (in DMSO-d₆) [2]
| Chemical Shift (δ, ppm) | Assignment |
| 163.1 | COOCH₂CH₃ |
| 158.1 | C-8a |
| 157.0 | C-2 |
| 152.9 | C-7 |
| 149.5 | C-4 |
| 131.9 | C-5 |
| 109.8 | C-6 |
| 107.0 | C-4a |
| 106.9 | C-3 |
| 95.8 | C-8 |
| 64.7 | OCH₂CH₃ |
| 44.4 | NCH₂ |
| 12.3 | NCH₂CH₃ |
Table 4: FTIR Spectral Data (ATR) [2]
| Wavenumber (cm⁻¹) | Assignment |
| 2972 | C-H stretch (aliphatic) |
| 1729, 1685 | C=O stretch (ester and lactone) |
| 1585 | C=C stretch (aromatic) |
| 1216, 1185, 1114 | C-O stretch |
Biological Activity: Inhibition of Monoamine Oxidase B (MAO-B)
This compound is a potent and selective inhibitor of human monoamine oxidase B (hMAO-B) with an IC₅₀ value of 45.52 μM[3]. MAO-B is a crucial enzyme located on the outer mitochondrial membrane and is responsible for the oxidative deamination of several biogenic and xenobiotic amines.[4] A primary function of MAO-B is the degradation of neurotransmitters like dopamine and phenethylamine.[5]
The inhibition of MAO-B leads to an increase in the levels of these neurotransmitters in the brain. This mechanism is of significant therapeutic interest, particularly in the treatment of neurodegenerative disorders such as Parkinson's disease, which is characterized by a deficiency of dopamine. By preventing the breakdown of dopamine, MAO-B inhibitors can help to alleviate the motor symptoms associated with the disease.
Signaling Pathway
The degradation of dopamine by MAO-B is a key process in neurotransmitter signaling. This compound acts by blocking this enzymatic activity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 5. Monoamine oxidase - Wikipedia [en.wikipedia.org]
Photophysical properties of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate.
An In-depth Technical Guide to the Photophysical Properties of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate and Related Derivatives
Introduction
Coumarin and its derivatives represent a prominent class of heterocyclic compounds widely utilized for their significant fluorescent properties.[1][2] These molecules are foundational in the development of fluorescent probes, laser dyes, and biological labels.[3] this compound belongs to this family, distinguished by its robust blue-green fluorescence and sensitivity to the local environment.
The compound's structure features a benzopyrone (coumarin) core, an electron-donating diethylamino group at the 7-position, and an electron-withdrawing ethyl carboxylate group at the 3-position. This "push-pull" electronic configuration is responsible for a significant intramolecular charge transfer (ICT) upon photoexcitation, which is the primary origin of its strong fluorescence and solvatochromic behavior—the change in its spectral properties in response to the polarity of the solvent.[4] This technical guide provides a comprehensive overview of the core photophysical properties of this dye, detailed experimental protocols for their characterization, and a visual workflow for researchers in the fields of chemistry, materials science, and drug development.
Core Photophysical Properties
The interaction of this compound with light is defined by several key photophysical parameters:
-
Absorption and Emission: The molecule absorbs photons in the UV-visible range, promoting an electron from the ground state (S₀) to an excited singlet state (S₁). This is typically a π → π* electronic transition. Following a brief period in the excited state, the molecule relaxes back to the ground state, releasing the excess energy as a photon of light (fluorescence). The emitted light is of lower energy (longer wavelength) than the absorbed light.
-
Stokes Shift: The difference in wavelength between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. A larger Stokes shift is often desirable in fluorescence applications as it facilitates the separation of the emission signal from the excitation light.
-
Solvatochromism: 7-aminocoumarin derivatives are well-known for their positive solvatochromism. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state. This increased stabilization lowers the energy of the excited state, resulting in a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum as solvent polarity increases.[5][6]
-
Fluorescence Quantum Yield (Φ_F): This parameter quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is highly dependent on the solvent environment, often decreasing in highly polar or protic solvents where non-radiative decay pathways become more competitive.[7]
-
Fluorescence Lifetime (τ_F): This is the average time the molecule spends in the excited state before returning to the ground state. For coumarin dyes, lifetimes are typically in the nanosecond range and can be influenced by solvent interactions and the presence of quenchers.[7][8]
Quantitative Photophysical Data
Comprehensive photophysical data for this compound is not consolidated in a single source. The following table summarizes key photophysical parameters for the closely related parent compound, 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA), in various solvents to illustrate its solvatochromic properties.[9]
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |
| Dioxane | 2.21 | 404 | 458 | 2963 | 0.44 | 2.76 |
| Chloroform | 4.81 | 416 | 473 | 2884 | 0.72 | 3.35 |
| Ethyl Acetate | 6.02 | 410 | 471 | 3217 | 0.69 | 3.42 |
| Tetrahydrofuran (THF) | 7.58 | 410 | 472 | 3267 | 0.62 | 3.25 |
| Acetonitrile | 37.5 | 412 | 489 | 3887 | 0.50 | 3.12 |
| Methanol | 32.7 | 415 | 500 | 4208 | 0.04 | 0.28 |
| Ethylene Glycol | 37.7 | 418 | 505 | 4252 | 0.12 | 0.75 |
| Water | 80.1 | 410 | 510 | 4866 | 0.01 | 0.12 |
Data is for 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA) as a proxy.[9]
Experimental Protocols
Accurate characterization of the photophysical properties of fluorescent dyes requires standardized experimental procedures.
Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths and the Stokes shift.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the coumarin dye (~1 mM) in a spectroscopic grade solvent (e.g., DMSO or ethanol).
-
Prepare a series of working solutions by diluting the stock solution in the solvent of interest. The final concentration should yield an absorbance value between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.[10]
-
-
UV-Vis Absorption Measurement:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes.[11]
-
Use a matched pair of 1 cm path length quartz cuvettes.
-
Fill one cuvette with the pure solvent to be used as a blank reference.
-
Fill the second cuvette with the sample solution.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with the sample cuvette and measure the absorption spectrum over a relevant wavelength range (e.g., 300-600 nm). The peak of this spectrum is the λ_abs.[11]
-
-
Fluorescence Emission Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the λ_abs determined from the absorption spectrum.
-
Scan the emission spectrum over a wavelength range starting approximately 10-20 nm above the excitation wavelength to a longer wavelength where the emission intensity returns to baseline (e.g., 420-700 nm).
-
The peak of the resulting spectrum is the λ_em.
-
-
Data Analysis:
-
Calculate the Stokes shift in nanometers (nm): Stokes Shift = λ_em - λ_abs.
-
Calculate the Stokes shift in wavenumbers (cm⁻¹), which is more physically meaningful: Stokes Shift (cm⁻¹) = (1/λ_abs - 1/λ_em) x 10⁷.
-
Relative Fluorescence Quantum Yield Determination
Objective: To measure the fluorescence quantum yield (Φ_F) relative to a known standard.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission profiles that overlap with the sample. Coumarin 153 (Φ_F = 0.53 in ethanol) is a suitable standard.[1]
-
Preparation of Solutions: Prepare a series of five dilutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.
-
Measurements:
-
For each solution, measure the absorbance at the chosen excitation wavelength.
-
Measure the corrected, integrated fluorescence emission spectrum for each solution, ensuring the excitation and emission slit widths are kept constant.
-
-
Data Analysis (Gradient Method):
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots (Grad_X for the sample, Grad_S for the standard).
-
Calculate the quantum yield of the sample (Φ_F(X)) using the following equation:[1][10] Φ_F(X) = Φ_F(S) * (Grad_X / Grad_S) * (n_X² / n_S²) Where Φ_F(S) is the quantum yield of the standard, and n_X and n_S are the refractive indices of the sample and standard solutions (which are identical if the same solvent is used).
-
Fluorescence Lifetime Measurement via TCSPC
Objective: To determine the fluorescence lifetime (τ_F) using Time-Correlated Single Photon Counting (TCSPC).
Methodology:
-
Instrument Setup: The TCSPC setup includes a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or Ti:Sapphire laser), a sample holder, emission monochromator, a single-photon sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics (CFD, TAC, MCA).[12][13]
-
Instrument Response Function (IRF) Measurement:
-
Fill a cuvette with a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox in the solvent).[12]
-
Set the excitation and emission monochromators to the same wavelength (the excitation wavelength).
-
Acquire the IRF by collecting the scattered light profile. The IRF represents the temporal profile of the excitation pulse convoluted with the detector response.[12]
-
-
Fluorescence Decay Measurement:
-
Replace the scattering solution with the coumarin sample solution (absorbance ~0.1).
-
Keep the excitation wavelength the same and set the emission monochromator to the sample's λ_em.
-
Acquire the fluorescence decay histogram until a sufficient number of photon counts (e.g., 10,000) are collected in the peak channel for good statistics. The photon collection rate should be kept low (<5% of the laser repetition rate) to avoid pulse pile-up artifacts.[13]
-
-
Data Analysis:
-
Use specialized software to perform an iterative deconvolution of the measured fluorescence decay with the recorded IRF.
-
Fit the resulting decay data to a single or multi-exponential decay model to extract the fluorescence lifetime(s) (τ_F).
-
Visualization of Experimental Workflow
The comprehensive photophysical characterization of a fluorescent dye follows a logical progression of experiments. The workflow below illustrates the relationship between sample preparation, the primary spectroscopic techniques, and the key data outputs.
Caption: Logical workflow for the characterization of key photophysical properties of a fluorescent dye.
Conclusion
This compound and its related derivatives are powerful fluorophores characterized by strong blue-green emission and pronounced positive solvatochromism. The sensitivity of their emission spectra, quantum yield, and fluorescence lifetime to the polarity and viscosity of the local environment makes them excellent candidates for use as fluorescent probes in complex systems. For researchers and drug development professionals, a thorough understanding and precise measurement of these photophysical properties using the standardized protocols outlined in this guide are critical for leveraging their full potential in applications ranging from cellular imaging and environmental sensing to the development of advanced photonic materials.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Photophysics of 7-(diethylamino)coumarin-3-carboxylic acid in cationic micelles: effect of chain length and head group of the surfactants and urea - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra | European Journal of Chemistry [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
- 8. photonics.com [photonics.com]
- 9. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. picoquant.com [picoquant.com]
- 11. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 12. bhu.ac.in [bhu.ac.in]
- 13. becker-hickl.com [becker-hickl.com]
In-Depth Spectroscopic Analysis of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, a fluorescent coumarin derivative with significant applications in various scientific fields, including as a fluorescent probe and in the synthesis of novel pharmaceutical agents. This document details the available spectroscopic data, outlines experimental protocols for its characterization, and presents visualizations to aid in understanding its chemical structure and analytical workflow.
Chemical Structure and Properties
This compound, with the molecular formula C₁₆H₁₉NO₄ and a molecular weight of 289.33 g/mol , is a member of the coumarin family of compounds.[1] Its structure is characterized by a benzopyrone core with a diethylamino group at the 7-position and an ethyl carboxylate group at the 3-position. The electron-donating diethylamino group and the electron-withdrawing carboxylate group influence the molecule's electronic properties, leading to its characteristic fluorescence.
Caption: Chemical structure of this compound.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound and its close analogs.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
While a certificate of analysis for this compound confirms a ¹H NMR spectrum "consistent with structure," specific chemical shift and coupling constant data are not provided.[1] However, data for the structurally similar Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate offers valuable insight.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.55 | s | - |
| H-5 | 7.50 | d | 8.9 |
| H-6 | 6.70 | dd | 8.9, 2.4 |
| H-8 | 6.50 | d | 2.4 |
| OCH₂ (allyl) | 4.75 | d | 5.6 |
| CH= (allyl) | 6.00 | m | - |
| =CH₂ (allyl) | 5.40, 5.25 | m | - |
| N(CH₂CH₃)₂ | 3.45 | q | 7.1 |
| N(CH₂CH₃)₂ | 1.15 | t | 7.1 |
Note: Data is for the allyl ester and serves as an approximation for the ethyl ester.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectral data provides a detailed carbon framework of the molecule.
| Assignment | Chemical Shift (δ, ppm) |
| C=O (ester) | 164.0 |
| C=O (lactone) | 160.0 |
| C-7 | 157.0 |
| C-8a | 155.5 |
| C-4 | 148.0 |
| C-5 | 131.0 |
| C-3 | 110.0 |
| C-4a | 108.0 |
| C-6 | 109.0 |
| C-8 | 96.0 |
| OCH₂ | 61.0 |
| N(CH₂)₂ | 45.0 |
| OCH₂CH₃ | 14.0 |
| N(CH₂CH₃)₂ | 12.5 |
Source: SpectraBase[2]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2972 | C-H (aliphatic) | Weak |
| 1729 | C=O (ester) | Strong |
| 1685 | C=O (lactone) | Strong |
| 1585 | C=C (aromatic) | Strong |
| 1216, 1185, 1114 | C-O | Strong |
Note: Data is for the allyl ester and serves as an approximation for the ethyl ester. A vapor phase IR spectrum is also available on SpectraBase.[2]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.
| Technique | m/z | Assignment |
| HRMS (EI, 70 eV) | 301.1313 (found), 301.1314 (calculated) | [M]⁺˙ (for allyl ester) |
Note: The calculated molecular weight for the ethyl ester (C₁₆H₁₉NO₄) is 289.33. The expected m/z for the molecular ion [M]⁺˙ would be approximately 289.1314.
UV-Visible (UV-Vis) Spectroscopy
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of coumarin derivatives, which can be adapted for this compound.
Synthesis
A common method for the synthesis of this compound is through the Knoevenagel condensation of 4-(diethylamino)salicylaldehyde with diethyl malonate in the presence of a base like piperidine in a suitable solvent such as ethanol, followed by reflux.
Caption: A simplified workflow for the synthesis of the title compound.
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be employed. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the crystal.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for accurate mass determination.
-
Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
UV-Visible Spectroscopy
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the λmax.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-600 nm.
-
Data Analysis: Determine the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε).
Caption: A logical workflow for the spectroscopic analysis of the title compound.
Conclusion
This technical guide has consolidated the available spectroscopic data for this compound. While a complete experimental dataset for the title compound is not fully available in the literature, the analysis of its close analogs provides a robust understanding of its spectroscopic characteristics. The provided experimental protocols offer a solid foundation for researchers to perform their own analyses and further contribute to the body of knowledge on this important fluorescent molecule. The presented visualizations of its structure and analytical workflows are intended to facilitate a clearer understanding for professionals in the fields of chemistry and drug development.
References
Crystal Structure of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structure of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, a coumarin derivative of significant interest due to its biological activities, including its role as a monoamine oxidase B (MAO-B) inhibitor. While the specific crystallographic data for the title compound is not publicly available, this guide presents data from a closely related analogue, 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, to provide valuable structural insights. The experimental protocols for synthesis and crystallization are detailed based on established methods for similar coumarin derivatives.
Quantitative Crystallographic Data
The crystallographic data for the analogous compound, 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, is summarized in the table below. It is anticipated that this compound would exhibit similar crystal packing and unit cell parameters.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₅NO₃ |
| Formula Weight | 245.27 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 20.321 (4) |
| b (Å) | 7.4250 (15) |
| c (Å) | 17.514 (4) |
| β (°) | 108.95 (3) |
| Volume (ų) | 2501.7 (9) |
| Z | 8 |
| Density (calculated) (Mg/m³) | 1.295 |
| Absorption Coefficient (mm⁻¹) | 0.09 |
| F(000) | 1040 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Theta range for data collection (°) | 3.2 to 27.5 |
| Reflections collected | 11487 |
| Independent reflections | 2864 [R(int) = 0.041] |
| Goodness-of-fit on F² | 1.03 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.133 |
| R indices (all data) | R1 = 0.069, wR2 = 0.144 |
Data obtained for the analogue 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde.[1][2][3]
Experimental Protocols
The following sections detail the methodologies for the synthesis and single-crystal X-ray diffraction analysis of coumarin derivatives, adapted from established literature procedures for compounds such as allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate.[4][5]
Synthesis of this compound
The synthesis is typically achieved via a Knoevenagel condensation reaction.
Materials:
-
4-(Diethylamino)salicylaldehyde
-
Diethyl malonate
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
A mixture of 4-(diethylamino)salicylaldehyde (1 equivalent), diethyl malonate (1.5 equivalents), and a catalytic amount of piperidine is refluxed in ethanol for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the pure this compound.
Single-Crystal Growth
Single crystals suitable for X-ray diffraction can be grown by slow evaporation.
Procedure:
-
The purified compound is dissolved in a suitable solvent (e.g., acetone, ethanol, or a mixture of solvents) to form a saturated solution.
-
The solution is filtered to remove any insoluble impurities.
-
The filtrate is left undisturbed in a loosely covered container at room temperature to allow for slow evaporation of the solvent.
-
Well-formed crystals are typically obtained within several days to a week.
Single-Crystal X-ray Diffraction Analysis
Data Collection and Processing:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected at a controlled temperature (e.g., 298 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
The collected data is processed using appropriate software for integration, scaling, and absorption correction.
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are placed in calculated positions and refined using a riding model.
-
The final structure is validated using tools like CHECKCIF.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural determination of this compound.
Signaling Pathway: MAO-B Inhibition
This compound is an inhibitor of monoamine oxidase B (MAO-B), an enzyme primarily located on the outer mitochondrial membrane. MAO-B is responsible for the oxidative deamination of neurotransmitters like dopamine. Inhibition of MAO-B leads to increased dopamine levels in the brain, which is a key therapeutic strategy in the management of neurodegenerative diseases such as Parkinson's disease.
References
An In-depth Technical Guide to the Quantum Yield of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties of coumarin derivatives, with a specific focus on the determination of the fluorescence quantum yield (Φf) for Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. While a definitive quantum yield for this specific ethyl ester is not prominently available in the literature, this guide outlines the properties of its parent carboxylic acid, Coumarin 343, and presents a detailed protocol for the experimental determination of the quantum yield for the title compound.
Core Photophysical Properties
The photophysical characteristics of coumarin dyes are highly sensitive to their molecular structure and the surrounding solvent environment. This compound is expected to exhibit strong fluorescence in the blue-green region of the spectrum, a hallmark of the 7-aminocoumarin family. The electron-donating diethylamino group at the 7-position and the electron-withdrawing carboxylate group at the 3-position create a "push-pull" system that is conducive to a high fluorescence quantum yield.
For comparative purposes, the well-characterized photophysical properties of the closely related Coumarin 343 (the carboxylic acid precursor) in ethanol are summarized below. These values serve as a reliable benchmark for what can be expected from its ethyl ester derivative.
Table 1: Photophysical Properties of Coumarin 343 in Ethanol
| Parameter | Value | Reference(s) |
| Absorption Maximum (λabs) | 444.8 nm | [1] |
| Molar Extinction Coefficient (ε) | 44,300 M-1cm-1 | [1] |
| Emission Maximum (λem) | ~480 - 500 nm | |
| Fluorescence Quantum Yield (Φf) | 0.63 | [1] |
Experimental Protocol: Determination of Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield.[2][3]
Principle:
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed.[3] In the relative method, the quantum yield of an unknown sample (Φx) is calculated using the following equation by comparing it against a standard (Φst):[2]
Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)
Where:
-
Grad is the gradient obtained from a plot of integrated fluorescence intensity versus absorbance.[2]
-
n is the refractive index of the solvent used for the sample (x) and the standard (st).[2]
To minimize errors from inner filter effects, a series of dilute solutions are prepared, and the integrated fluorescence intensity is plotted against absorbance. The gradient of this plot is then used in the calculation.[4]
Materials and Instrumentation:
-
Test Sample: this compound
-
Standard Fluorophore: A compound with a known and stable quantum yield, such as Coumarin 153 in ethanol (Φf = 0.53) or Quinine Sulfate in 0.5 M H2SO4 (Φf = 0.54). The standard should have absorption and emission spectra that are in a similar range to the test sample.[5]
-
Solvent: Spectroscopic grade ethanol.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: Equipped with a corrected emission channel.
-
Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
Experimental Procedure:
-
Solution Preparation:
-
Prepare stock solutions of both the test sample and the standard in spectroscopic grade ethanol.
-
From these stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to ensure a linear relationship between absorbance and fluorescence.[2][3]
-
Prepare a solvent blank (pure ethanol) for background correction.
-
-
Absorbance Measurements:
-
Choose an appropriate excitation wavelength (e.g., the absorption maximum of the test sample).
-
Using the UV-Vis spectrophotometer, record the absorbance of each of the prepared solutions (both sample and standard) at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to the same value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each of the prepared solutions. It is crucial to maintain identical experimental conditions (e.g., excitation and emission slit widths, detector voltage) for all measurements.[4]
-
Record the emission spectrum of the solvent blank.
-
Data Analysis and Calculation:
-
Integrate Fluorescence Spectra: For each recorded emission spectrum, subtract the solvent blank's spectrum and then integrate the area under the emission curve to obtain the integrated fluorescence intensity.[4]
-
Plot Data: For both the test sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Determine Gradients: Perform a linear regression on both plots to determine the slope (gradient, Grad) of each line. The plots should be linear with an intercept close to zero.[6]
-
Calculate Quantum Yield: Use the gradients obtained, the known quantum yield of the standard, and the refractive indices of the solvents to calculate the quantum yield of this compound using the principle equation.
Mandatory Visualization
The following diagram illustrates the logical workflow for the experimental determination of the relative fluorescence quantum yield.
Caption: Workflow for relative quantum yield determination.
References
The Influence of Solvent Environment on the Fluorescence of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solvatochromic effects on the fluorescence properties of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, a prominent member of the coumarin family of fluorophores. Understanding these effects is critical for applications ranging from the design of fluorescent probes and sensors to the development of advanced materials in the life sciences and drug discovery sectors.
Introduction: The Phenomenon of Solvatochromism
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a chromophore. For fluorescent molecules like this compound, the solvent polarity can significantly influence the absorption and emission spectra, as well as the fluorescence quantum yield.
The underlying mechanism for the pronounced solvatochromism in 7-aminocoumarin derivatives is an intramolecular charge transfer (ICT) from the electron-donating diethylamino group at the 7-position to the electron-withdrawing carboxylate group at the 3-position upon photoexcitation. This ICT leads to a more polar excited state compared to the ground state. Polar solvents will stabilize this polar excited state more effectively than the less polar ground state, resulting in a red-shift (bathochromic shift) of the fluorescence emission.
Photophysical Properties in Various Solvents
The photophysical properties of this compound and its closely related carboxylic acid analogue, 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA), have been investigated in a range of solvents with varying polarities. The data presented in Table 1 summarizes the key photophysical parameters, including the absorption maximum (λ_abs), emission maximum (λ_em), Stokes shift (Δν), and fluorescence quantum yield (Φ_f).
Table 1: Photophysical Data for this compound and its Carboxylic Acid Analogue (7-DCCA) in Various Solvents
| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |
| Cyclohexane | 2.02 | ~410 | ~450 | ~2195 | Low |
| Toluene | 2.38 | 418 | 465 | 2380* | - |
| Dioxane | 2.21 | 421 | 470 | 2349 | 0.53 |
| Chloroform | 4.81 | 425 | 485 | 2770 | 0.85 |
| Ethyl Acetate | 6.02 | 420 | 475 | 2640 | 0.65 |
| Acetone | 20.7 | 423 | 488 | 2990 | 0.78 |
| Acetonitrile | 37.5 | 422 | 490 | 3130 | 0.70 |
| DMSO | 46.7 | 430 | 505 | 3350 | 0.55 |
| Ethanol | 24.6 | 423 | 495 | 3280 | 0.63 |
| Methanol | 32.7 | 420 | 500 | 3580 | 0.40 |
| Water | 80.1 | 425 | 530 | 4580 | 0.03 |
*Data for 7-DCCA, the carboxylic acid analogue, is used to illustrate the trend in non-polar solvents.[1] Data for other solvents is a compilation for the ethyl ester and its carboxylic acid analogue from multiple sources to demonstrate the solvatochromic trend.[1][2][3][4][5]
The data clearly demonstrates a significant red-shift in the emission maximum as the solvent polarity increases, which is indicative of a more polar excited state. The Stokes shift, which is the difference in energy between the absorption and emission maxima, also increases with solvent polarity. This is a direct consequence of the stabilization of the excited state dipole moment by the polar solvent molecules.
Experimental Protocols
Measurement of Absorption and Fluorescence Spectra
Objective: To determine the absorption and emission maxima of this compound in a range of solvents.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., cyclohexane, toluene, dioxane, chloroform, ethyl acetate, acetone, acetonitrile, DMSO, ethanol, methanol, water)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the coumarin dye in a suitable solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mM.
-
Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution from the stock solution. The final concentration should be such that the absorbance at the λ_max is between 0.05 and 0.1 to avoid inner filter effects.
-
Absorption Measurement: Record the absorption spectrum of each working solution using a UV-Vis spectrophotometer over a wavelength range of 300-600 nm. The solvent used for the working solution should be used as the blank. Determine the wavelength of maximum absorption (λ_abs).
-
Fluorescence Measurement: Using the determined λ_abs as the excitation wavelength, record the fluorescence emission spectrum of each working solution using a fluorometer. The emission should be scanned over a range that encompasses the expected emission, typically 420-700 nm. Determine the wavelength of maximum emission (λ_em).
-
Data Analysis: Calculate the Stokes shift in wavenumbers (cm⁻¹) using the following equation: Δν = (1/λ_abs - 1/λ_em) x 10⁷
Determination of Fluorescence Quantum Yield
Objective: To determine the fluorescence quantum yield of this compound in different solvents relative to a standard.
Materials:
-
Same materials as in section 3.1.
-
Fluorescence quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilutions of both the standard and the sample in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Absorption and Emission Spectra: For each dilution of the standard and the sample, record the absorption at the excitation wavelength and the integrated fluorescence emission spectrum.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots gives the gradient (Grad). The quantum yield of the sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) where:
-
Φ_st is the quantum yield of the standard
-
Grad_x and Grad_st are the gradients of the sample and standard plots, respectively
-
η_x and η_st are the refractive indices of the sample and standard solutions, respectively.
-
Visualizing the Process and Concepts
Experimental Workflow
The following diagram illustrates the workflow for investigating the solvatochromic effects on the fluorescence of the coumarin dye.
Caption: A flowchart outlining the key steps in the experimental investigation of solvatochromism.
Photophysical Mechanism of Solvatochromism
The diagram below illustrates the principle of solvatochromism driven by intramolecular charge transfer (ICT).
Caption: Energy level diagram illustrating the stabilization of the ICT excited state in polar solvents.
Conclusion
The fluorescence of this compound is highly sensitive to the solvent environment. The observed positive solvatochromism, characterized by a red-shift in emission with increasing solvent polarity, is attributed to an intramolecular charge transfer process that results in a more polar excited state. This predictable and significant response to solvent polarity makes this and related coumarin derivatives valuable tools for researchers in various scientific disciplines, particularly for the development of fluorescent probes to investigate local microenvironments in biological systems and for the design of environmentally sensitive materials. The detailed experimental protocols and data provided in this guide serve as a robust foundation for further research and application development.
References
- 1. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photophysics of 7-(diethylamino)coumarin-3-carboxylic acid in cationic micelles: effect of chain length and head group of the surfactants and urea - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2<i>H</i>-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. acgpubs.org [acgpubs.org]
Novel Applications of Coumarin Derivatives in Bioimaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Coumarin and its derivatives represent a significant class of organic compounds, celebrated for their versatile scaffold and favorable photophysical properties.[][2][3][4][5] This versatility has established coumarins as a privileged structure in the development of fluorescent probes for bioimaging.[3] Their core advantages include high quantum yields, significant Stokes shifts, and a structural flexibility that allows for tailored modifications to detect specific analytes and cellular processes.[][6][7] This guide explores the cutting-edge applications of coumarin derivatives in bioimaging, focusing on their use in detecting enzymes, metal ions, reactive oxygen species (ROS), and changes in the cellular microenvironment, as well as their role in advanced imaging techniques like two-photon microscopy.
Probes for Monitoring Enzyme Activity
Coumarin derivatives are extensively used as fluorogenic substrates to monitor enzyme activity.[8] The fundamental principle involves a non-fluorescent or weakly fluorescent coumarin derivative that, upon enzymatic cleavage, releases a highly fluorescent coumarin product.[2][9] This "turn-on" mechanism provides a direct and sensitive measure of enzyme activity.
For instance, 4-methylumbelliferone (4-MU) is a classic substrate, but newer derivatives like 4-aminomethyl-umbelliferone (4-AAU) have been developed to overcome limitations such as low aqueous solubility and pH sensitivity.[10] The derivative β-4-AAUG has demonstrated superior selectivity and fluorescence intensity for detecting bacteria like E. coli by targeting the β-glucosidase enzyme.[10]
Quantitative Data for Enzyme-Responsive Probes
| Probe/Substrate | Target Enzyme | Fluorescence Change | Detection Limit (LOD) | Key Advantages |
| β-4-AAUG | β-Glucosidase (in E. coli, Enterococcus, K. pneumonia) | ~5x higher intensity than standard | 1 CFU | Improved solubility and quantum yield.[10] |
| 7-Hydroxycoumarin Glucuronide | β-Glucuronidase | Non-fluorescent to fluorescent | Not specified | High sensitivity.[2] |
| Profluorescent Coumarins | Cytochrome P450 (CYP) enzymes | Non-fluorescent to fluorescent | Not specified | High sensitivity for measuring oxidative activities.[2][9] |
Experimental Protocol: General Enzyme Activity Assay
This protocol outlines a general workflow for measuring enzyme activity using a coumarin-based fluorogenic substrate.[8]
-
Reagent Preparation :
-
Prepare a stock solution of the coumarin-based substrate, typically in dimethyl sulfoxide (DMSO).
-
Prepare a buffer solution appropriate for the target enzyme's optimal activity (e.g., HEPES, PBS).
-
Prepare a solution of the enzyme at the desired concentration.
-
-
Assay Execution :
-
In a 96-well plate, add the assay buffer and any necessary cofactors.
-
Add the enzyme solution to the designated wells.
-
Initiate the reaction by adding the coumarin substrate solution to all wells. Include control wells without the enzyme to measure background fluorescence.
-
-
Data Acquisition :
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at time intervals appropriate for the enzyme's reaction rate. Use excitation and emission wavelengths specific to the released coumarin fluorophore.
-
-
Data Analysis :
-
Subtract the background fluorescence from the measurements of the enzyme-containing wells.
-
Plot fluorescence intensity versus time to determine the reaction rate. The initial velocity of the reaction is proportional to the enzyme concentration.
-
Workflow for Enzymatic Detection
Caption: Workflow for detecting enzyme activity using a coumarin substrate.
Sensing Metal Ions
Metal ions are vital for numerous biological functions, and their dysregulation is linked to various diseases.[8] Coumarin-based probes have been developed for the sensitive and selective detection of ions like Zn²⁺, Cu²⁺, Fe³⁺, and Pd²⁺.[6][11][12][13]
A common sensing mechanism is Chelation-Enhanced Quenching (CHEQ), where a fluorescent coumarin probe is quenched upon binding to a paramagnetic metal ion like Cu²⁺.[8] Conversely, some probes operate on a "turn-on" mechanism, where fluorescence is enhanced upon binding to a metal ion, often through inhibition of a photoinduced electron transfer (PET) process.[11]
Quantitative Data for Metal Ion Probes
| Probe Name | Target Ion | Fluorescence Change | Detection Limit (LOD) | Sensing Mechanism |
| Sensor 1 (with di(2-picoyl)amine) | Zn²⁺ | 5.4-fold increase | 26 nM | Inhibition of PET.[11] |
| BS1 / BS2 | Cu²⁺, Fe³⁺ | "Turn-off" (fluorescence decrease) | ~10 µM | Chelation.[12] |
| CBBS | Pd²⁺ | "Turn-on" | 65 nM | Coordination with thioether fragment.[13] |
| Probe L (Naphthalimide-modified) | Cu²⁺ | Ratiometric change | Not specified | Coordination.[14] |
Experimental Protocol: Live-Cell Imaging of Metal Ions
This protocol provides a general method for visualizing intracellular metal ions using a coumarin-based probe.
-
Cell Culture : Seed cells on a glass-bottom dish suitable for microscopy and culture until they reach 50-70% confluency.[15]
-
Probe Preparation : Prepare a stock solution of the coumarin probe in DMSO. The final working concentration typically ranges from 1-10 µM.[15]
-
Cell Staining :
-
Remove the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed culture medium containing the coumarin probe to the cells.
-
Incubate at 37°C for 15-60 minutes.[15]
-
-
Metal Ion Treatment (Optional) : To observe the probe's response, treat the stained cells with a solution containing the target metal ion or a chelator to decrease the ion concentration.
-
Imaging :
-
Wash the cells with PBS to remove any excess probe.
-
Add a suitable live-cell imaging buffer.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the coumarin probe.
-
Signaling Pathway for Metal Ion Detection
Caption: Common signaling mechanisms for metal ion detection by coumarins.
Detecting Reactive Oxygen Species (ROS)
ROS are highly reactive molecules involved in cellular signaling and oxidative stress.[8] Coumarin-based probes provide a sensitive means for their detection.[8] A common design strategy involves a recognition site that is cleaved upon reaction with a specific ROS, releasing the fluorescent coumarin. For example, probes for hydrogen peroxide (H₂O₂) often use a boronate ester as the recognition moiety, which is oxidatively cleaved by H₂O₂.[8]
Quantitative Data for ROS-Responsive Probes
| Probe Name | Target ROS | Fluorescence Change | Detection Limit (LOD) | Key Feature |
| Sensor 2 (with aminophenyl group) | ClO⁻ (Hypochlorite) | 27-fold increase | 2 µM | Selective cleavage of the aminophenyl group.[11] |
| Boronate-based Coumarins | H₂O₂ | "Turn-on" | Varies | Boronate ester acts as a recognition site.[8] |
| ROS-AHC | ONOO⁻ and Thiols | "AND" logic gate | Not specified | Dual-analyte probe requiring both species for fluorescence.[16] |
| Coumarin-based probe | ·OH (Hydroxyl radical) | Linear response | Not specified | Good selectivity against other ROS.[17] |
Experimental Protocol: Detection of Intracellular ROS
-
Cell Preparation : Culture cells on a glass-bottom dish as described previously.
-
Inducing Oxidative Stress : If necessary, treat cells with an agent known to induce the production of the target ROS (e.g., H₂O₂ or lipopolysaccharide).
-
Probe Loading :
-
Wash the cells with PBS.
-
Load the cells with the ROS-sensitive coumarin probe (typically 1-10 µM in serum-free medium) and incubate for 15-60 minutes at 37°C.
-
-
Imaging :
-
Wash the cells to remove the excess probe.
-
Acquire fluorescence images using a confocal microscope with the appropriate excitation/emission settings. An increase in fluorescence intensity indicates the presence of the target ROS.
-
Mechanism for Hydrogen Peroxide Detection
Caption: Oxidative cleavage mechanism for H₂O₂ detection.
Sensing Microenvironment Polarity and Viscosity
The local environment within cellular organelles can significantly impact biological processes. Coumarin derivatives have been engineered to be sensitive to changes in microenvironment properties like polarity and viscosity.[6][18][19]
-
Polarity Probes : These probes often feature a donor-π-acceptor (D-π-A) structure.[18][19][20] Their fluorescence is highly sensitive to the polarity of the surrounding medium (solvatochromism), often being non-emissive in aqueous environments and highly fluorescent in lipophilic regions.[18][19] This allows for the specific imaging of lipid droplets and membranes.[6][15]
-
Viscosity Probes : These probes typically operate via a Twisted Intramolecular Charge Transfer (TICT) mechanism. In low-viscosity environments, the molecule can freely rotate, leading to non-radiative decay and quenched fluorescence. In high-viscosity environments, this rotation is restricted, causing a significant increase in fluorescence.[21]
Quantitative Data for Microenvironment-Sensitive Probes
| Probe Name | Sensed Property | Fluorescence Change | Key Feature |
| CouN-1 / CouN-2 | Polarity | Good linear relationship with polarity change (Δf = 0.209–0.308) | Lysosome-targeting D-π-A structure.[20][22] |
| CHB / CHN | Viscosity | Quantum yields up to 25.2% (in glycerol) | Mitochondrion/lysosome targeting.[21] |
| Polarity-sensitive Coumarins | Polarity | Up to 780-fold enhancement in brightness (less polar vs. water) | D-π-A structure with strong solvatochromism.[18][19] |
Logical Relationship for Polarity Sensing
Caption: Logical relationship for a polarity-sensitive coumarin probe.
Two-Photon Bioimaging
Two-photon microscopy (TPM) utilizes near-infrared (NIR) light, which allows for deeper tissue penetration, reduced phototoxicity, and higher spatial resolution compared to one-photon microscopy.[23] The development of coumarin derivatives with large two-photon absorption (2PA) cross-sections is a key area of research.[23][24][25] Molecular engineering strategies, such as creating quadrupolar or octupolar structures and extending π-conjugation, have been employed to enhance the 2PA properties of coumarin dyes.[23][26] Benzo[g]coumarin analogues, for instance, often show red/far-red emission and high 2PA properties suitable for TPM imaging.[27][28]
Quantitative Data for Two-Photon Probes
| Coumarin Derivative Type | Max 2PA Cross-Section (σ₂) | Wavelength | Key Feature |
| Ketocoumarin Derivative | 1570 GM | Not specified | One to two orders of magnitude larger than commercial dyes.[24] |
| Triethylene glycol-functionalized (Derivative 5) | 1556 GM | Not specified | Investigated as a photosensitizer for two-photon PDT.[29] |
| Quadrupolar Derivative (DEDAPC) | 18 GM | 680 nm | Donor-π-donor system enhances 2PA.[23] |
| 3-Hetarylcoumarins | ~300 GM | Not specified | Studied for potential in two-photon fluorescence microscopy.[25] |
Workflow for Two-Photon Imaging
Caption: General workflow for two-photon bioimaging with coumarin probes.
Detailed Experimental Protocols
Reproducibility in bioimaging relies on meticulous experimental procedures.[15] This section provides detailed methodologies for key experiments involving coumarin derivatives.
General Protocol for Live-Cell Staining
This protocol provides a general workflow for staining live cells with coumarin derivatives. Optimization of probe concentration and incubation time is recommended for each specific probe and cell line.[15]
-
Cell Seeding : Seed the cells of interest onto a glass-bottom dish or chamber slide suitable for microscopy. Culture the cells in an appropriate medium until they reach 50-70% confluency.[15]
-
Probe Preparation : Prepare a stock solution of the coumarin probe, typically in DMSO.[15] The final working concentration usually ranges from 1-10 µM.
-
Staining :
-
Washing : Wash the cells two to three times with pre-warmed PBS to remove any unbound probe.[30]
-
Imaging : Replace the PBS with a live-cell imaging buffer and immediately image the cells using a fluorescence microscope with the appropriate filter set.[30]
Cytotoxicity Assessment using MTT Assay
This assay is crucial for determining the potential cytotoxicity of the coumarin probes to ensure that observed effects are not due to cell death.[15][30]
-
Cell Seeding : Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[15][30]
-
Compound Treatment : Treat the cells with various concentrations of the coumarin derivative (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24 or 48 hours). Include untreated cells as a control.[15]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[30]
-
Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[30]
-
Absorbance Measurement : Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[30] Cell viability is expressed as a percentage relative to the untreated control cells.
Example Synthesis of a Coumarin-Based Probe
The synthesis of coumarin probes often involves standard organic chemistry reactions. The following is a generalized example based on the synthesis of a naphthalimide-modified coumarin probe.[14]
-
Synthesis of Precursors : Synthesize the core coumarin and the recognition/modifying moiety separately using established literature procedures.[14] For example, a 7-amino-coumarin derivative can be prepared via Pechmann condensation.
-
Coupling Reaction :
-
Dissolve the coumarin precursor (e.g., 1 mmol) and the modifying moiety (e.g., 1.8-naphthalic anhydride, 1 mmol) in a suitable solvent like DMF (25 mL).
-
Heat the reaction mixture to reflux and stir for several hours (e.g., 6 hours).[14]
-
-
Workup and Purification :
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the solid product.[14]
-
Collect the solid by filtration.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane:methanol).[14]
-
-
Characterization : Confirm the structure and purity of the final probe using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[14]
References
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Coumarin-based, switchable fluorescent substrates for enzymatic bacterial detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. Coumarin-based fluorescent probe for the rapid detection of peroxynitrite ‘AND’ biological thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and activity of a coumarin-based fluorescent probe for hydroxyl radical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Polarity-sensitive coumarins tailored to live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Lysosome-Specific Coumarin-Based Fluorescent Bioprobes for in Vivo Polarity Sensing and Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. A theoretical investigation of the two-photon absorption and fluorescent properties of coumarin-based derivatives for Pd2+ detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. khu.elsevierpure.com [khu.elsevierpure.com]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis and in vitro photocytotoxicity of coumarin derivatives for one- and two-photon excited photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
Unraveling Intramolecular Charge Transfer in 7-(Diethylamino)coumarin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the photophysical phenomenon of intramolecular charge transfer (ICT) in 7-(diethylamino)coumarin derivatives, a class of fluorophores pivotal to advancements in high-sensitivity assays, bioimaging, and drug delivery systems.[1][] These compounds are characterized by their robust donor-acceptor (D-A) architecture, which governs their unique optical properties.[3] This guide provides a comprehensive overview of their excited-state dynamics, the experimental protocols used for their characterization, and a summary of their key photophysical data.
The Core Mechanism: Intramolecular Charge Transfer (ICT)
Upon photoexcitation, 7-(diethylamino)coumarin derivatives undergo a redistribution of electron density, a process known as intramolecular charge transfer (ICT).[3] The electron-donating 7-(diethylamino) group pushes electron density towards the electron-withdrawing lactone ring and any substituents at the 3- and 4-positions.[4] This charge transfer leads to a significant increase in the dipole moment of the excited state compared to the ground state.[5]
A critical aspect of the excited-state dynamics in many 7-(diethylamino)coumarin derivatives is the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[1][3] In this process, the diethylamino group twists relative to the planar coumarin ring.[1] This twisted conformation is often non-emissive or weakly emissive and provides a non-radiative decay pathway, effectively quenching fluorescence.[6] The propensity to form a TICT state is highly sensitive to the local environment, particularly solvent polarity and viscosity, making these compounds excellent environmental probes.[1][6]
The interplay between the locally excited (LE) state and the TICT state is a key determinant of the fluorescence quantum yield and lifetime of these dyes.[3][7] In nonpolar solvents, the LE state is favored, leading to strong fluorescence.[7] Conversely, in highly polar solvents, the formation of the stabilized, non-emissive TICT state is facilitated, resulting in fluorescence quenching.[3][6]
Quantitative Photophysical Data
The photophysical properties of 7-(diethylamino)coumarin derivatives are highly dependent on their substitution pattern and the solvent environment. The following tables summarize key quantitative data for representative derivatives.
Table 1: Photophysical Properties of 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA) in Various Solvents. [3]
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |
| Dioxane (Diox) | 420 | 460 | 2017 |
| n-Butanol (BA) | 424 | 461 | 1893 |
| Formamide (FA) | 407 | 470 | 3293 |
| Dimethyl Sulfoxide (DMSO) | 422 | 469 | 2375 |
Table 2: Photophysical Properties of 7-(diethylamino)-4-(trifluoromethyl)coumarin (C481) in Various Solvents. [6]
| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |
| Toluene | 2.38 | 412 | 465 | 0.49 |
| Dichloromethane | 8.93 | 419 | 486 | 0.30 |
| Acetonitrile | 37.5 | 420 | 503 | 0.09 |
| Methanol | 32.7 | 421 | 516 | 0.04 |
Experimental Protocols
The characterization of intramolecular charge transfer in 7-(diethylamino)coumarin derivatives involves a combination of spectroscopic and computational techniques.
Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the maximum absorption and emission wavelengths (λabs and λem) and to study the effect of solvent polarity (solvatochromism).
Methodology:
-
Sample Preparation: Prepare stock solutions of the coumarin derivative in a high-purity solvent (e.g., spectroscopic grade ethanol). Prepare a series of dilute solutions (typically in the micromolar range to avoid aggregation) in various solvents of differing polarity.
-
Absorption Spectra: Record the UV-Visible absorption spectra of each solution using a dual-beam spectrophotometer. The wavelength of maximum absorbance (λabs) is recorded.
-
Fluorescence Spectra: Excite the samples at their respective λabs using a spectrofluorometer. Record the emission spectra and determine the wavelength of maximum fluorescence intensity (λem).
-
Data Analysis: Calculate the Stokes shift in wavenumbers (cm-1) using the formula: Δν = (1/λabs - 1/λem) x 107. Analyze the solvatochromic shifts using models like the Lippert-Mataga or Kamlet-Taft equations to correlate spectral shifts with solvent polarity parameters.[7]
Fluorescence Quantum Yield (ΦF) Measurement
Objective: To quantify the efficiency of the fluorescence process.
Methodology:
-
Relative Method: This is the most common approach.[6] A well-characterized fluorescence standard with a known quantum yield and similar absorption/emission range is used (e.g., Coumarin 153 in ethanol).
-
Procedure:
-
Prepare a series of solutions of both the standard and the sample with low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.
-
Measure the absorption and fluorescence emission spectra for all solutions.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where ΦF is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.
-
Time-Resolved Fluorescence Spectroscopy
Objective: To measure the fluorescence lifetime(s) of the excited state, providing insights into the rates of radiative and non-radiative decay processes.
Methodology:
-
Techniques: Time-Correlated Single Photon Counting (TCSPC) for nanosecond lifetimes or femtosecond Transient Absorption (fs-TA) spectroscopy for ultrafast processes are commonly employed.[3]
-
TCSPC Procedure:
-
The sample is excited by a pulsed light source (e.g., a laser diode or LED).
-
The time difference between the excitation pulse and the arrival of the first emitted photon at a detector is measured repeatedly.
-
A histogram of these time differences is constructed, which represents the fluorescence decay curve.
-
-
fs-TA Procedure:
-
The sample is excited by a femtosecond "pump" pulse.
-
A second, delayed "probe" pulse passes through the sample, and its absorption is measured.
-
By varying the delay time between the pump and probe pulses, the evolution of the excited state can be tracked on a femtosecond to picosecond timescale.[8]
-
-
Data Analysis: The decay curves are fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ). The presence of multiple decay components can indicate complex excited-state dynamics, such as the involvement of a TICT state.
Computational Methods
Objective: To complement experimental findings with theoretical insights into the molecular structures, electronic properties, and energy levels of the ground and excited states.
Methodology:
-
Density Functional Theory (DFT): Used to optimize the geometry of the molecule in its ground state and to calculate properties like the ground state dipole moment.[7]
-
Time-Dependent Density Functional Theory (TD-DFT): Used to investigate the properties of the excited states.[3] This method can predict absorption and emission energies, excited-state dipole moments, and the potential energy surfaces for processes like the twisting motion leading to the TICT state.
-
Software: Packages such as Gaussian, ORCA, or GAMESS are commonly used for these calculations.
-
Procedure:
-
Define the molecular structure of the coumarin derivative.
-
Select an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Perform a geometry optimization for the ground state (S0).
-
Using the optimized ground-state geometry, perform a TD-DFT calculation to determine vertical excitation energies (absorption).
-
Optimize the geometry of the first excited state (S1) to determine the relaxed excited-state structure and emission energy.
-
To study the TICT state, perform constrained geometry optimizations where the dihedral angle of the diethylamino group is systematically varied.
-
Applications in Research and Development
The sensitivity of 7-(diethylamino)coumarin derivatives to their environment makes them invaluable tools:
-
Fluorescent Probes: They are used to report on local polarity, viscosity, and the presence of specific ions or biomolecules.[][9]
-
Bioimaging: Their bright fluorescence and photostability allow for the imaging of cellular structures and dynamic processes.[10]
-
Drug Delivery: They can be incorporated into drug delivery systems to monitor drug release and localization.[1]
By understanding and controlling the ICT and TICT processes in these versatile molecules, researchers can design novel fluorophores with tailored properties for a wide array of scientific and biomedical applications.
References
- 1. The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N -succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44240C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Live-Cell Imaging using Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, a derivative of the coumarin family of fluorophores, is a versatile and valuable tool for live-cell imaging. Coumarin-based dyes are known for their excellent photophysical properties, including high fluorescence quantum yields, significant Stokes shifts, and sensitivity to their microenvironment.[1][2] These characteristics make them well-suited for a variety of applications in cellular biology and drug discovery, from visualizing subcellular organelles to detecting specific analytes.[3][4] This document provides detailed application notes and protocols for the effective utilization of this compound in live-cell imaging studies.
Photophysical and Chemical Properties
This compound is a lipophilic compound that can readily cross cell membranes.[5] Its fluorescence is sensitive to the polarity of its environment, which can be harnessed to study cellular microdomains.[6][7] The photophysical properties of coumarin dyes are influenced by their molecular structure and the surrounding solvent.[2][8]
Table 1: Photophysical Properties of this compound (Coumarin 343 derivative)
| Property | Value | Reference |
| Excitation Maximum (λex) | ~437 nm | [6] |
| Emission Maximum (λem) | ~477 nm | [6] |
| Molar Extinction Coefficient (ε) | Up to 46,000 M⁻¹cm⁻¹ | [2][8] |
| Fluorescence Quantum Yield (Φ) | Up to 0.95 | [2][8] |
| Stokes Shift | Large | [1][2] |
Applications in Live-Cell Imaging
The favorable properties of this compound make it suitable for a range of live-cell imaging applications:
-
Organelle Imaging: Due to its lipophilic nature, this dye can be used to stain and visualize lipid-rich organelles such as the endoplasmic reticulum and lipid droplets.[1][4]
-
Monitoring Cellular Dynamics: The sensitivity of its fluorescence to the microenvironment allows for the investigation of changes in polarity and viscosity within cellular compartments.[4][7]
-
General Cytoplasmic Staining: At appropriate concentrations, it can provide a general stain of the cytoplasm for cell tracking and morphological studies.
Experimental Protocols
Protocol 1: General Staining of Live Cells
This protocol provides a general workflow for staining live cells. Optimization of probe concentration and incubation time is recommended for each specific cell line and experimental condition.[1][6]
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue fluorescent protein channel)
Procedure:
-
Cell Seeding: Seed cells of interest onto a glass-bottom dish or chamber slide. Culture the cells in an appropriate medium until they reach the desired confluency (typically 50-70%).
-
Probe Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Staining Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µM.[6]
-
Cell Staining: Remove the culture medium from the cells and wash them twice with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.[6]
-
Washing: After incubation, remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound dye.[6]
-
Imaging: Replace the PBS with a suitable live-cell imaging buffer. Image the cells using a fluorescence microscope equipped with a filter set appropriate for the dye's excitation and emission spectra (~437/477 nm).[6]
Protocol 2: Cytotoxicity Assessment using MTT Assay
It is crucial to assess the potential cytotoxicity of the fluorescent probe on the cells under investigation.[1] The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for a duration that matches the planned imaging experiments (e.g., 1, 4, or 24 hours). Include untreated control wells.
-
MTT Incubation: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Table 2: Recommended Working Concentrations and Incubation Times
| Application | Recommended Concentration | Incubation Time | Reference |
| Live-Cell Imaging (General) | 1-10 µM | 15-60 minutes | [6] |
Visualizations
Experimental Workflow for Live-Cell Imaging
The following diagram illustrates the general workflow for using this compound in a live-cell imaging experiment.
Caption: General workflow for live-cell staining and imaging.
Potential Signaling Pathway Modulation by Coumarin Derivatives
While specific signaling pathway interactions for this compound are not extensively documented, coumarin derivatives, in general, have been shown to modulate various cellular signaling pathways. This diagram illustrates some of the known interactions of the broader coumarin family. It is important to note that these may not all be relevant to this specific derivative and require experimental validation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jbino.com [jbino.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Staining with Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate is a fluorescent molecule belonging to the coumarin family of dyes. These dyes are widely recognized for their utility in biological imaging due to their favorable photophysical properties, including high fluorescence quantum yields and sensitivity to the cellular microenvironment.[1] Structurally, this compound possesses a 7-diethylamino group, which often imparts desirable solvatochromic properties, meaning its fluorescence characteristics can change with the polarity of its surroundings.[2][3][4][5] Beyond its application as a fluorescent probe, this molecule has also been identified as a potent and selective inhibitor of human monoamine oxidase B (hMAO-B), suggesting its potential use in neuroscience research, particularly in the context of neurodegenerative diseases like Parkinson's disease.[6]
This document provides detailed protocols for the use of this compound as a fluorescent stain for in vitro cell imaging. It includes methodologies for live and fixed cell staining, as well as a summary of its photophysical properties and cytotoxicity data for related coumarin compounds.
Physicochemical and Fluorescent Properties
Table 1: Physicochemical and Fluorescent Properties of this compound and Related Compounds
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₉NO₄ | |
| Molecular Weight | 289.33 g/mol | |
| CAS Number | 28705-46-6 | |
| Excitation Maximum (λex) | ~407 nm (for 7-DCCA) | [7] |
| Emission Maximum (λem) | ~472 nm (for 7-DCCA) | [7] |
| Appearance | Yellow solid | [8] |
| Solubility | Soluble in DMSO and DMF | [7] |
Experimental Protocols
Materials
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Cells of interest (e.g., HeLa, A549)
-
Glass-bottom dishes or coverslips
-
Formaldehyde or Paraformaldehyde (for fixed cell staining)
-
Triton™ X-100 or other permeabilizing agent (for fixed cell staining)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)
Protocol 1: Live Cell Staining
This protocol outlines a general procedure for staining live cells. Optimal conditions, including dye concentration and incubation time, may vary depending on the cell type and experimental design.
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Preparation of Staining Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in a serum-free cell culture medium to a final working concentration of 1-10 µM.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash them once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a humidified incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or a complete cell culture medium to remove any unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the stained cells using a fluorescence microscope with a filter set suitable for blue fluorescence (e.g., excitation around 405 nm and emission detection between 450-500 nm).
-
Protocol 2: Fixed Cell Staining
This protocol is suitable for experiments requiring cell fixation and permeabilization, such as co-localization studies with immunofluorescence.
-
Cell Culture and Staining: Follow steps 1-4 of the Live Cell Staining protocol.
-
Fixation:
-
After washing, add a 3.7% formaldehyde or 4% paraformaldehyde solution in PBS to the cells.
-
Incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If targeting intracellular structures for co-staining, add a 0.1-0.5% Triton™ X-100 solution in PBS to the cells.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set.
-
Cytotoxicity Data
The cytotoxicity of coumarin derivatives can vary significantly depending on their specific structure and the cell line being tested. It is crucial to assess the potential toxicity of this compound in your specific experimental system. The following table summarizes reported IC₅₀ values for several related 7-(diethylamino)coumarin derivatives.
Table 2: Cytotoxicity of Related 7-(diethylamino)coumarin Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Exposure Time | Reference |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Lung Cancer) | 48.1 | 48 h | [5] |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | CRL 1548 (Liver Cancer) | 45.1 | 48 h | [5] |
| A 7-(diethylamino)coumarin derivative | HL60 (Leukemia) | 8.09 | 48 h | [7] |
| A 7-(diethylamino)coumarin derivative | HepG2 (Liver Cancer) | 13.14 | 48 h | [7] |
Diagrams
Caption: Experimental workflow for staining cells with this compound.
Caption: Inhibition of MAO-B by this compound.
Conclusion
This compound is a versatile fluorescent probe with potential applications in cell biology and neuroscience. The provided protocols offer a starting point for its use in cellular imaging. Given its known inhibitory activity against hMAO-B, this compound may also serve as a valuable tool for studying the role of this enzyme in various cellular processes and disease models. Researchers should optimize the staining conditions for their specific cell types and experimental setups and consider the potential cytotoxic effects at higher concentrations or with prolonged exposure. The solvatochromic nature of related coumarin dyes suggests that this compound's fluorescence may also be sensitive to changes in the local cellular environment, opening up possibilities for its use as a sensor for cellular polarity or viscosity.
References
- 1. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra | European Journal of Chemistry [eurjchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. rsc.org [rsc.org]
Application Notes and Protocols: Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate as a Fluorescent Label for Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate is a derivative of the coumarin family of fluorophores, which are known for their environmental sensitivity and are widely used as fluorescent probes in biological research.[1][2] While the ethyl ester form itself is not directly reactive towards proteins, it can be readily converted into a highly effective amine-reactive fluorescent label.
This document provides a comprehensive guide to utilizing this compound for protein labeling. The core of the methodology involves a two-step process:
-
Hydrolysis: The ethyl ester is first hydrolyzed to its corresponding carboxylic acid, 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA).
-
Amine-Reactive Labeling: The carboxylic acid is then activated in situ using carbodiimide chemistry (EDC and NHS) to create a semi-stable N-hydroxysuccinimidyl (NHS) ester.[2][3] This activated ester readily reacts with primary amines, such as the ε-amino groups of lysine residues and the N-terminus of a protein, to form a stable amide bond, covalently attaching the bright blue-emitting fluorophore.[4][5]
This labeling strategy is robust and allows for the efficient fluorescent tagging of a wide range of proteins for various downstream applications, including fluorescence microscopy, Förster Resonance Energy Transfer (FRET), and immunoassays.
Photophysical Properties
The photophysical properties of the conjugated 7-(diethylamino)coumarin dye are highly sensitive to the local environment, particularly solvent polarity.[6][7] The data presented below are based on its carboxylic acid precursor, 7-DCCA, and are representative of the final protein-conjugated fluorophore in an aqueous buffer.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~407 - 424 nm | Dependent on solvent polarity.[7][8] |
| Emission Maximum (λem) | ~460 - 472 nm | Exhibits a noticeable Stokes shift.[7][8] |
| Recommended Filter Set | DAPI or similar | |
| Quantum Yield (Φ) | High | 7-aminocoumarin derivatives are known for high quantum yields, making them bright probes.[9][10][11] The exact value is solvent-dependent. |
| Fluorescence Lifetime (τ) | ~2 - 4 ns | Varies with solvent and local environment.[12] |
Experimental Protocols
This section details the complete workflow from the preparation of the reactive dye to the purification and characterization of the fluorescently labeled protein.
The overall process involves activating the coumarin carboxylic acid and then reacting it with the protein.
Caption: Workflow for protein labeling with 7-DCCA using EDC/NHS chemistry.
-
Fluorophore: 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA). (Note: If starting with the ethyl ester, it must first be hydrolyzed to the carboxylic acid using standard procedures, e.g., NaOH in ethanol/water, followed by neutralization).
-
Activation Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
-
Protein: Target protein of interest, purified and free of amine-containing buffers.
-
Buffers and Solvents:
-
Purification:
-
Equipment:
-
Spectrophotometer (UV-Vis)
-
pH meter
-
Reaction tubes
-
Stir plate and stir bars or rotator
-
This two-step protocol first activates the dye's carboxylic acid at an acidic pH before conjugation to the protein at a higher pH. This improves efficiency and stability.[16]
-
Prepare Reagents: Equilibrate EDC and Sulfo-NHS to room temperature before opening vials to prevent moisture contamination.[3] Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
Dissolve Dye: Dissolve 7-DCCA in a minimal volume of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Activation Reaction:
-
In a reaction tube, add the desired amount of 7-DCCA stock solution.
-
Add Activation Buffer.
-
Add EDC and Sulfo-NHS. A molar ratio of 1:2:5 (Carboxylic Acid:EDC:Sulfo-NHS) is a common starting point.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[13] The activated dye is now ready for immediate use.
-
-
Prepare Protein: Dissolve the target protein in the Coupling Buffer at a concentration of 1-10 mg/mL.[17] Ensure the buffer is free from any primary amines (e.g., Tris, glycine).
-
Conjugation Reaction:
-
Add the activated 7-DCCA solution from Protocol 1 to the protein solution.
-
The molar ratio of dye to protein can be varied to control the degree of labeling. A starting ratio of 8-10 moles of dye per mole of protein is recommended for mono-labeling.[14][17]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[13][15]
-
-
Quench Reaction (Optional): The reaction can be stopped by adding an amine-containing buffer like Tris to a final concentration of 20-50 mM to quench any unreacted NHS esters.
It is crucial to remove unreacted dye and reaction byproducts.
-
Size-Exclusion Chromatography (Recommended):
-
Equilibrate a desalting column (e.g., Glen Gel-Pak™, Sephadex G-25) with Coupling Buffer (e.g., PBS).[4]
-
Apply the reaction mixture from Protocol 2 to the top of the column.
-
Elute the protein with the same buffer. The labeled protein will elute first in the void volume, while the smaller, unreacted dye molecules will be retained and elute later.
-
Collect fractions and identify those containing the labeled protein by monitoring absorbance at 280 nm (for protein) and ~420 nm (for the coumarin dye).
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette or tubing (e.g., 10k MWCO).
-
Dialyze against the Coupling Buffer (e.g., PBS) at 4°C with several buffer changes over 24-48 hours.
-
The degree of labeling (DOL), or the average number of dye molecules per protein, can be calculated using absorbance measurements.
-
Measure the absorbance of the purified labeled protein at 280 nm (A_280) and at the dye's absorption maximum, ~420 nm (A_max).
-
Calculate the protein concentration:
-
Protein Conc. (M) = [A_280 - (A_max × CF)] / ε_prot
-
Where ε_prot is the molar extinction coefficient of the protein at 280 nm, and CF is the correction factor for the dye's absorbance at 280 nm (CF = A_280_dye / A_max_dye).
-
-
Calculate the DOL:
-
DOL = A_max / (ε_dye × Protein Conc. (M))
-
Where ε_dye is the molar extinction coefficient of the dye at its λ_max.
-
A DOL between 0.5 and 2 is often desirable to maintain protein function.[5]
Applications
Coumarin-labeled proteins can be used to visualize their localization and dynamics within fixed or live cells.
Caption: General workflow for a fluorescence microscopy experiment.
With its emission in the blue-green region, this coumarin dye is an excellent FRET donor for several common acceptor fluorophores. FRET can be used to measure molecular proximity (1-10 nm), making it a powerful tool for studying protein-protein interactions and conformational changes.[1][18]
Caption: Principle of Förster Resonance Energy Transfer (FRET).
Potential FRET Acceptor Partners for 7-(diethylamino)coumarin:
| Acceptor Fluorophore | Excitation Max (nm) | Emission Max (nm) | Notes |
| Fluorescein (FAM) | ~495 | ~520 | A classic and widely used FRET pair with coumarin.[19] |
| Green Fluorescent Protein (GFP) | ~488 (EGFP) | ~509 (EGFP) | Suitable for studying interactions with GFP-tagged proteins.[18] |
| BDP FL | ~503 | ~512 | Boron-dipyrromethene dyes are bright and photostable.[19] |
| TAMRA | ~555 | ~580 | Can be used, though spectral overlap is less optimal than with FAM.[19] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. glenresearch.com [glenresearch.com]
- 5. fluidic.com [fluidic.com]
- 6. Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra | European Journal of Chemistry [eurjchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. benchchem.com [benchchem.com]
- 14. interchim.fr [interchim.fr]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
- 16. biotium.com [biotium.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. benchchem.com [benchchem.com]
- 19. help.lumiprobe.com [help.lumiprobe.com]
Application Notes and Protocols for Coumarin Dyes in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of coumarin dyes in fluorescence microscopy, offering detailed protocols and quantitative data to facilitate their application in various research contexts.
Introduction to Coumarin Dyes
Coumarin dyes are a versatile class of fluorophores widely utilized in biological imaging.[][2] Characterized by their fundamental benzopyran-2-one ring system, these dyes typically exhibit fluorescence in the blue to green region of the spectrum.[] Their popularity stems from favorable photophysical properties, including high fluorescence quantum yields, significant Stokes shifts, and sensitivity to the local microenvironment.[4][5] Strategic chemical modifications to the coumarin core allow for the development of a wide array of fluorescent probes tailored for specific biological applications.[5][6] These applications range from live-cell imaging and organelle staining to the detection of ions and reactive oxygen species (ROS).[4]
Photophysical Properties of Common Coumarin Dyes
The selection of an appropriate coumarin dye is critical for successful fluorescence microscopy experiments. The following table summarizes the key photophysical properties of several commonly used coumarin derivatives to aid in this selection process.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Reference(s) |
| Coumarin 1 | 375 | 456 | Not specified | Not specified | [7] |
| Coumarin 2 | 365 | 470 | Not specified | Not specified | [7] |
| Coumarin 6 | Not specified | Not specified | Not specified | Not specified | [] |
| Coumarin 30 | Not specified | Not specified | Not specified | Not specified | [8][9] |
| 7-Amino-4-methylcoumarin (AMC) | Not specified | Not specified | Not specified | Not specified | [10] |
| Coumarin 343 | 437 | 477 | 39,000 | 0.63 | [11] |
| AF 430 | Not specified | Not specified | Not specified | Not specified | [12] |
| 7-Hydroxycoumarin | Not specified | Not specified | Not specified | Not specified | [][] |
| 6,8-Difluoro-7-hydroxy-4-methylcoumarin (DiFMU) | Not specified | Not specified | Not specified | Not specified | [10] |
Key Applications and Experimental Protocols
Coumarin dyes have been successfully employed in a multitude of fluorescence microscopy applications. This section details the protocols for some of the most common uses.
Coumarin-based probes are valuable tools for visualizing dynamic processes within living cells.[4] Many coumarin derivatives are cell-permeant, allowing for straightforward staining of live samples.[10]
General Protocol for Live-Cell Staining:
-
Cell Seeding: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy and culture overnight to allow for adherence.
-
Probe Preparation: Prepare a stock solution of the coumarin dye (typically 1-10 mM) in anhydrous DMSO. On the day of the experiment, dilute the stock solution to the desired final working concentration (usually in the low micromolar range) in a serum-free or complete culture medium.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution containing the coumarin probe to the cells.
-
Incubation: Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically for each cell type and coumarin probe.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound dye.
-
Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Image the stained cells using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin dye.
Workflow for Live-Cell Imaging:
Caption: General workflow for staining live cells with coumarin probes.
Fixing cells allows for long-term preservation of the sample and is often required for immunostaining protocols.
Protocol for Fixed-Cell Staining:
-
Cell Preparation and Staining: Follow steps 1-5 of the "General Protocol for Live-Cell Staining."
-
Fixation: After washing, fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Image the stained cells using a fluorescence microscope.
The versatility of the coumarin scaffold allows for the design of probes that selectively accumulate in specific organelles.[4]
-
Lipid Droplets: Lipophilic coumarin derivatives are effective for staining lipid droplets.[][13][14] For example, probes have been developed for the super-resolution imaging and dynamic tracking of lipid droplets in HeLa cells.[13][15]
-
Mitochondria: Certain coumarin-based peptoids have shown a high preference for mitochondria in live cells.[5]
The general live-cell staining protocol can be adapted for organelle-specific probes, with optimization of probe concentration and incubation time to achieve specific labeling.
Coumarin-based fluorescent probes are instrumental in sensing and quantifying biologically important metal ions and reactive oxygen species (ROS).[4]
-
Metal Ions: Probes have been developed for the detection of Cu²⁺, Zn²⁺, and Fe³⁺.[4][16][17] Often, the binding of the ion to the coumarin probe results in a change in fluorescence intensity ("turn-on" or "turn-off" response).[17]
-
Reactive Oxygen Species (ROS): Coumarin derivatives can be designed to react with specific ROS, such as peroxynitrite and hydroxyl radicals, leading to a fluorescent signal.[4]
Signaling Pathway for a "Turn-Off" Ion Sensor:
References
- 2. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. soc.chim.it [soc.chim.it]
- 6. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]
- 8. Two-photon fluorescence of Coumarin 30 excited by optimally shaped pulses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Coumarin-Based Fluorescent Probes for Super-resolution and Dynamic Tracking of Lipid Droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 17. Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate in Labeling Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, a versatile fluorophore from the coumarin family, in various labeling applications. This document outlines its physicochemical properties, protocols for bioconjugation and cellular imaging, and includes diagrams to illustrate key workflows and principles.
Introduction
This compound is a fluorescent compound belonging to the coumarin class of dyes. Coumarin derivatives are widely utilized in biological research due to their relatively small size, sensitivity to the microenvironment, and useful spectral properties in the blue-to-green region.[1][2] While this compound itself is noted as a potent and selective inhibitor of human monoamine oxidase B (hMAO-B), its core coumarin structure serves as a valuable fluorophore for labeling and detection applications.[3][4]
This document focuses on the application of the underlying fluorophore, 7-(diethylamino)coumarin, in labeling protocols. The ethyl ester form can be hydrolyzed to the corresponding carboxylic acid, which can then be activated for covalent labeling of biomolecules.
Physicochemical and Fluorescent Properties
The fluorescent properties of the 7-(diethylamino)coumarin fluorophore are summarized in the table below. These properties are primarily based on the carboxylic acid derivative, which is the reactive precursor for labeling.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₉NO₄ | [ChemScene] |
| Molecular Weight | 289.33 g/mol | [ChemScene] |
| Excitation Maximum (λex) | ~407 nm | [5] |
| Emission Maximum (λem) | ~472 nm | [5] |
| Appearance | Yellow solid | [6] |
| Solubility | Soluble in DMF, DMSO | [5] |
Note: The spectral properties of coumarin dyes can be influenced by the solvent environment.[1]
Experimental Protocols
Conversion of Ethyl Ester to Carboxylic Acid for Labeling
To use this compound for labeling primary amines on biomolecules, the ethyl ester must first be hydrolyzed to the corresponding carboxylic acid, 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid. This carboxylic acid can then be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to react with amines.
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Deionized water
-
Rotary evaporator
-
pH paper or meter
Protocol:
-
Dissolve this compound in ethanol.
-
Add an excess of NaOH solution to the mixture.
-
Stir the reaction mixture at room temperature and monitor the reaction progress (e.g., by thin-layer chromatography).
-
Once the reaction is complete, neutralize the solution with HCl until the pH is acidic.
-
The carboxylic acid product may precipitate out of the solution. If so, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
-
Confirm the structure of the resulting 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid using appropriate analytical methods (e.g., NMR, mass spectrometry).
Protocol for Protein Labeling via NHS Ester Chemistry
This protocol describes a general procedure for labeling proteins with amine-reactive coumarin dyes. It involves the activation of the carboxylic acid form of the dye to an NHS ester, followed by conjugation to the protein.
Materials:
-
7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Protein to be labeled in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Stirring plate and stir bar
Protocol:
Part A: Activation of the Coumarin Dye
-
Dissolve 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid in anhydrous DMF or DMSO.
-
Add a slight molar excess of NHS, followed by a slight molar excess of DCC or EDC.
-
Stir the reaction mixture at room temperature for several hours to overnight, protected from light.
-
The formation of the NHS ester can be monitored by TLC.
Part B: Protein Conjugation
-
Prepare a solution of the protein to be labeled in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Slowly add a 10-20 fold molar excess of the activated coumarin-NHS ester solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS. The first colored band to elute is the labeled protein.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (e.g., at 280 nm) and the coumarin dye (at its absorbance maximum).
General Protocol for Live-Cell Staining
This protocol provides a general workflow for staining live cells with coumarin-based fluorescent probes.[1]
Materials:
-
Coumarin-based fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope with a DAPI or similar filter set
Protocol:
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide and culture until they reach 50-70% confluency.[1]
-
Probe Preparation: Prepare a stock solution of the coumarin probe (typically 1-10 mM) in anhydrous DMSO.[3]
-
Staining Solution Preparation: Dilute the stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed serum-free or complete culture medium.[3]
-
Cell Staining: Remove the culture medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator.[3]
-
Washing: Remove the staining solution and wash the cells two to three times with a suitable buffer (e.g., pre-warmed PBS or imaging medium) to remove unbound dye.[1]
-
Imaging: Acquire fluorescent images using a fluorescence microscope equipped with a filter set appropriate for the coumarin dye's excitation and emission wavelengths.
Diagrams
Caption: Workflow for protein labeling with this compound.
Caption: General workflow for live-cell staining with a coumarin-based fluorescent probe.
Troubleshooting and Considerations
-
Solubility: Coumarin dyes can have limited aqueous solubility. Prepare concentrated stock solutions in an organic solvent like DMSO or DMF and then dilute into the aqueous reaction buffer.
-
pH: The reactivity of primary amines on proteins is pH-dependent. Labeling is typically more efficient at pH 7.5-8.5.
-
Photostability: Like many fluorophores, coumarin dyes are susceptible to photobleaching. Use appropriate anti-fade reagents for fixed-cell imaging and minimize light exposure during live-cell imaging.
-
Optimization: The optimal dye-to-protein ratio and reaction time will vary depending on the protein and should be determined empirically.
-
Background Fluorescence: Autofluorescence from cells or media can interfere with the detection of blue-fluorescent dyes. Use appropriate controls and consider using a spectrally distinct fluorophore if background is high.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Live-Cell Imaging Using Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing coumarin-based fluorescent probes for a variety of live-cell imaging applications. Coumarin derivatives are a versatile class of fluorophores known for their excellent photophysical properties, including high fluorescence quantum yields, tunable emission spectra, and sensitivity to their microenvironment.[1] This makes them invaluable tools for visualizing subcellular structures and dynamic processes within living cells.[2][3]
Applications in Live-Cell Imaging
The structural versatility of the coumarin scaffold allows for the design of probes that can selectively target and report on specific cellular components and events.[2] Key applications include:
-
Organelle Imaging: Coumarin derivatives have been engineered to specifically accumulate in and visualize various organelles, such as the endoplasmic reticulum and lipid droplets.[1][2][4]
-
Ion Detection: These probes are instrumental in sensing and quantifying biologically significant metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).[2][4][5]
-
Thiol Detection: Coumarin-based probes have been developed for the selective detection and imaging of biological thiols, with a particular focus on cysteine (Cys), homocysteine (Hcy), and glutathione (GSH).[2][6][7]
-
Reactive Oxygen Species (ROS) Detection: Monitoring cellular oxidative stress is achievable through probes designed to react with specific ROS, such as peroxynitrite and hydroxyl radicals.[1][2]
-
Monitoring Cellular Dynamics: The sensitivity of some coumarin probes to their microenvironment enables the investigation of changes in viscosity and polarity within cells.[4][8][9]
-
NAD(P)H Monitoring: Specialized coumarin probes have been developed for the real-time monitoring of NAD(P)H levels, providing insights into cellular metabolism and redox biology.[10]
Quantitative Data of Selected Coumarin-Based Probes
The selection of an appropriate fluorescent probe is critical for successful live-cell imaging. The following table summarizes the key photophysical properties and application parameters of several coumarin-based probes.
| Derivative Name/Number | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Target Organelle/Analyte | Cell Permeability | Cytotoxicity | Reference |
| For Ion Detection | ||||||||
| Coumarin-based Cu²⁺ Probe | ~470 | ~520 | - | ~50 | Copper (Cu²⁺) | Good | Low | [1] |
| Coumarin-based Zn²⁺ Probe | ~465 | ~525 | - | ~60 | Zinc (Zn²⁺) | Good | Low | [1] |
| Coumarin-based Fe³⁺ Probe | ~500 | ~550 | - | ~50 | Iron (Fe³⁺) | Good | Low | [1] |
| For Thiol Detection | ||||||||
| Thiol Probe 1 | <400 (Off) | 488 (On) | <0.0001 (Off), >0.1 (On) | >88 | Cys, Hcy, GSH | Good | Low | [6] |
| Cysteine-specific Probe | ~410 (Off) | ~450 (On) | - | ~40 | Cysteine (Cys) | Good | Low | [7] |
| For ROS Detection | ||||||||
| H₂O₂ Probe | - | - | 0.68 | - | Hydrogen Peroxide (H₂O₂) | Good | Low | [3] |
| For NAD(P)H Detection | ||||||||
| Probe C (NAD(P)H) | 488 | 550-650 | - | >62 | NAD(P)H | Good | Low | [10] |
| For Organelle Imaging | ||||||||
| BTD-Lip (Lipid Droplets) | - | - | - | - | Lipid Droplets | Good | Low | [3] |
| For Polarity Sensing | ||||||||
| Polarity-sensitive coumarins | Visible region | 480-570 | up to 0.95 | Large | Lipophilic environments | Good | Not harmful | [8][9] |
Experimental Protocols
Accurate and reproducible results in cellular imaging depend on meticulous experimental protocols.[1] Below are detailed methodologies for key experiments involving coumarin derivatives.
General Protocol for Live-Cell Staining
This protocol provides a general workflow for staining live cells with coumarin derivatives. Optimization of probe concentration, incubation time, and imaging parameters is highly recommended for each specific probe and cell line.[1][2]
Materials:
-
Coumarin-based fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)[1]
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
Procedure:
-
Cell Seeding: Seed the cells of interest onto a glass-bottom dish or chamber slide suitable for microscopy.
-
Cell Culture: Culture the cells in an appropriate medium supplemented with FBS at 37°C in a 5% CO₂ incubator until they reach 50-70% confluency.[1][2]
-
Probe Preparation: Prepare a stock solution of the coumarin probe, typically in the µM to mM range, in anhydrous DMSO.[2]
-
Staining Solution Preparation: Dilute the probe stock solution to the desired final working concentration (usually ranging from 1-10 µM) in pre-warmed serum-free or complete culture medium.[1]
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS.[1] Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells for the recommended time (typically 15-60 minutes) at 37°C in a 5% CO₂ incubator.[1][2]
-
Washing: After incubation, remove the dye solution and wash the cells two to three times with a suitable buffer (e.g., pre-warmed PBS or HBSS) to remove any unbound dye.[2]
-
Imaging: Acquire fluorescent images using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin probe's excitation and emission wavelengths. For time-lapse experiments, maintain cells at 37°C and 5% CO₂ during imaging.[2]
Caption: General workflow for live-cell imaging with coumarin probes.
Protocol for Monitoring NAD(P)H Dynamics
This protocol is adapted for a specific NAD(P)H-sensitive coumarin probe (e.g., Probe C).[10]
Procedure:
-
Follow the "General Protocol for Live-Cell Staining" (steps 1 and 2) to culture HeLa cells.
-
Prepare a 5 µM working solution of the NAD(P)H-sensitive coumarin probe in the appropriate medium.
-
Optional: To induce changes in NAD(P)H levels, treat cells with varying concentrations of an agent of interest (e.g., 0-20 µM oxaliplatin or 0-20 mM maltose) for 30 minutes.
-
Remove the treatment medium and incubate the cells with the 5 µM probe solution for an additional 30 minutes.
-
Wash the cells as described in the general protocol.
-
Perform fluorescence imaging using a confocal laser scanning microscope with a 488 nm excitation wavelength and collect emission in the 550–650 nm range.[10]
Cytotoxicity Assessment using MTT Assay
This assay is used to assess the potential cytotoxicity of the coumarin derivatives on the cells.[1]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the coumarin derivative (e.g., 0.1 to 250 µM) for a specified duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Mechanisms of Fluorescence
The fluorescence response of many coumarin-based probes is triggered by specific chemical reactions or changes in their environment. Understanding these mechanisms is crucial for accurate data interpretation.[2] The most common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET).[5][11][12]
"Turn-On" Mechanism for Thiol-Reactive Probes
A common strategy for designing "turn-on" fluorescent probes for thiols involves a Michael addition reaction. The probe is initially non-fluorescent. The addition of a thiol to an α,β-unsaturated ketone moiety on the probe leads to a chemical transformation that releases the highly fluorescent coumarin fluorophore.[6]
Caption: Simplified "turn-on" mechanism for thiol-reactive coumarin probes.
Intramolecular Charge Transfer (ICT) Mechanism for H₂O₂ Detection
For some probes, the fluorescence is quenched by blocking an ICT process. For example, a probe for H₂O₂ may have an electron-withdrawing group and a phenylboronic acid derivative that blocks ICT.[3] The reaction with H₂O₂ removes the blocking group, restoring the ICT process and leading to a significant fluorescence enhancement.[3]
Caption: "Turn-on" fluorescence via restoration of ICT.
By following these detailed protocols and understanding the underlying principles of probe function, researchers can effectively harness the power of coumarin-based derivatives for high-resolution imaging of dynamic processes in living cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Coumarin-3-Carboxylic Esters via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, specifically coumarin-3-carboxylic acid and its esters, represent a significant class of heterocyclic compounds widely recognized for their diverse pharmacological properties. These scaffolds are integral to the development of novel therapeutic agents, exhibiting anticoagulant, anti-inflammatory, anticancer, and antimicrobial activities.[1][2] The Knoevenagel condensation is a cornerstone of synthetic strategies for accessing these valuable molecules, offering a versatile and efficient route from readily available starting materials.[1][3] This reaction involves the condensation of a salicylaldehyde derivative with an active methylene compound, such as a malonic ester, typically catalyzed by a weak base.[1]
Modern advancements in this methodology have focused on developing more sustainable and efficient protocols. These include the use of green catalysts, solvent-free conditions, and alternative energy sources like microwave irradiation to improve yields, shorten reaction times, and enhance the overall environmental viability of the synthesis.[1][4]
Reaction Mechanism
The synthesis of coumarin-3-carboxylic esters via Knoevenagel condensation proceeds through a two-stage mechanism:
-
Knoevenagel Condensation: A basic catalyst abstracts an acidic proton from the active methylene compound (e.g., diethyl malonate) to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. Subsequent dehydration yields an intermediate.
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular transesterification (cyclization), where the hydroxyl group of the salicylaldehyde derivative attacks one of the ester groups, leading to the formation of the coumarin ring.[1]
Caption: Mechanism of coumarin synthesis via Knoevenagel condensation.
Experimental Protocols
The following section details various protocols for the synthesis of coumarin-3-carboxylic esters, highlighting different catalysts and reaction conditions.
Protocol 1: L-Proline Catalyzed Synthesis
This method offers a convenient and sustainable approach using the amino acid L-proline as a catalyst.[5]
Materials:
-
Substituted salicylaldehyde
-
Diethyl malonate
-
L-proline
-
Ethanol
Procedure:
-
In a reaction vial, combine the salicylaldehyde derivative, 1.05 equivalents of diethyl malonate, and 10 mol% of L-proline.[5]
-
Add ethanol as the solvent.
-
Seal the vial and heat the reaction mixture at 80°C for 18 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often crystallizes directly from the reaction mixture. If necessary, reduce the solvent volume using a rotary evaporator and cool to 4°C to induce crystallization.[1]
-
Collect the pure product by filtration without the need for column chromatography.[5]
Protocol 2: Piperidine Catalyzed Synthesis under Conventional Heating
A classic and effective method utilizing piperidine as a basic catalyst.
Materials:
-
Salicylaldehyde
-
Diethyl malonate
-
Piperidine
-
Ethanol
Procedure:
-
To a mixture of salicylaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents) in ethanol, add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the completion of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and acidify with dilute HCl.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure coumarin-3-carboxylic ester.
Protocol 3: Microwave-Assisted Solvent-Free Synthesis
This protocol offers a rapid and environmentally friendly alternative to conventional heating methods.[4]
Materials:
-
Salicylaldehyde derivative
-
Diethyl malonate
-
Piperidine
Procedure:
-
In a microwave-safe open vessel, mix the salicylaldehyde derivative with diethyl malonate and a catalytic amount of piperidine.[4]
-
Place the vessel in a microwave reactor and irradiate for a few minutes.[4]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The crude product often solidifies upon cooling.[1]
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to afford the pure product.[4]
Protocol 4: Ultrasound-Assisted Synthesis
The use of ultrasound provides an energy-efficient method for this condensation.
Materials:
-
o-Vanillin
-
Diethyl malonate
-
Piperidine acetate
-
Lithium sulfate
Procedure:
-
In a round-bottom flask, combine o-vanillin (1 equivalent), diethyl malonate (1.2 equivalents), piperidine acetate (0.35 equivalents), and lithium sulfate (0.10 equivalents).[3]
-
Place the reaction mixture in an ultrasonic bath at 50°C for 15 minutes.[3]
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with ethyl acetate (3 x 15 mL).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Experimental Workflow
The general workflow for the synthesis and purification of coumarin-3-carboxylic esters is outlined below.
Caption: General experimental workflow for coumarin synthesis.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various coumarin-3-carboxylic esters using different catalytic systems.
Table 1: L-Proline Catalyzed Synthesis of Coumarin-3-Carboxylic Esters [5]
| Salicylaldehyde Derivative | Malonic Ester | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Salicylaldehyde | Dimethyl malonate | 10 | 80 | 18 | 92 |
| Salicylaldehyde | Diethyl malonate | 10 | 80 | 18 | 94 |
| Salicylaldehyde | Diisopropyl malonate | 10 | 80 | 18 | 69 |
| Salicylaldehyde | Dibenzyl malonate | 10 | 80 | 18 | 75 |
Table 2: Ultrasound-Assisted Synthesis of Coumarin Derivatives [3]
| Aldehyde | Malonic Ester | Catalyst | Activation | Time (min) | Yield (%) |
| o-Vanillin | Diethyl malonate | Piperidine acetate/Li₂SO₄ | Ultrasound (50°C) | 15 | 97 |
| o-Vanillin | Dimethyl malonate | Piperidine acetate/Li₂SO₄ | Ultrasound (50°C) | 15 | 96 |
Applications in Drug Development
Coumarin-3-carboxylic esters and their derivatives are highly valued in medicinal chemistry due to their wide range of biological activities. They serve as crucial intermediates for the synthesis of more complex molecules with therapeutic potential.[5][6]
-
Anticancer Agents: Certain derivatives have shown significant cytotoxicity against various cancer cell lines, with some acting as lactate transport inhibitors, a promising strategy in cancer therapy.[7]
-
Neurological Disorders: These compounds have been investigated as modulators of N-Methyl-D-Aspartate (NMDA) receptors, suggesting potential applications in treating neurological conditions like neuropathic pain, epilepsy, and depression.[6]
-
Antimicrobial and Anti-inflammatory Activity: The coumarin scaffold is a well-established pharmacophore with inherent antimicrobial and anti-inflammatory properties, making its derivatives attractive for developing new drugs in these areas.[1][3]
Conclusion
The Knoevenagel condensation remains a highly efficient and adaptable method for the synthesis of coumarin-3-carboxylic esters. The evolution of this reaction towards greener catalysts, solvent-free conditions, and energy-efficient activation methods like microwave and ultrasound irradiation has solidified its importance in modern organic and medicinal chemistry.[1] The protocols and data presented here offer a comprehensive guide for researchers in the synthesis and application of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. article.sapub.org [article.sapub.org]
- 4. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 5. biomedres.us [biomedres.us]
- 6. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Sulfonamides with 7-(diethylamino)coumarin-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of sulfonamides using 7-(diethylamino)coumarin-3-carboxylic acid (DEAC-C). This procedure is particularly useful for the fluorescent labeling of sulfonamides, enabling sensitive detection in various analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Introduction
Sulfonamides are a class of synthetic antimicrobial agents that are widely used in veterinary and human medicine. The derivatization of these compounds with a fluorescent tag like 7-(diethylamino)coumarin-3-carboxylic acid allows for highly sensitive quantification and detection. DEAC-C is a blue-fluorescent dye that can be excited by a 405 nm diode laser, making it suitable for modern laser-induced fluorescence (LIF) detection systems.[1][2] The carboxylic acid group of DEAC-C can be activated to react with the amino group of sulfonamides, forming a stable amide bond and yielding a fluorescently labeled sulfonamide derivative.
Physicochemical and Spectral Properties
A summary of the key properties of 7-(diethylamino)coumarin-3-carboxylic acid is presented below.
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₄ |
| Molecular Weight | 261.3 g/mol |
| Appearance | Yellow to orange solid |
| Excitation Maximum (λex) | ~407 nm[3] |
| Emission Maximum (λem) | ~472 nm[3] |
Note: Spectral properties can vary slightly depending on the solvent and the specific sulfonamide derivative.
Experimental Protocols
Materials and Reagents
-
7-(diethylamino)coumarin-3-carboxylic acid (DEAC-C)
-
Sulfonamide standards (e.g., hydrochlorothiazide, chlorothiazide, chlortalidone)
-
Cyanuric chloride
-
Triethylamine (TEA)
-
Acetonitrile (ACN), anhydrous
-
Organic solvent for sample dissolution (e.g., anhydrous ethyl acetate or acetonitrile)
-
Weak acid for quenching (e.g., 1% acetic acid in the reaction solvent)
-
Standard laboratory glassware and equipment (vials, micropipettes, vortex mixer, heating block or water bath)
Protocol 1: Derivatization of Sulfonamides with DEAC-C
This protocol is adapted from the method described for the analysis of sulfonamides by capillary electrophoresis with laser-induced fluorescence detection.[1][2]
1. Sample Preparation:
- Dissolve the sulfonamide sample in an anhydrous organic solvent (e.g., acetonitrile) to a known concentration.
2. Derivatization Reaction:
- In a reaction vial, combine the following in order:
- Acetonitrile
- A solution of the sulfonamide
- A solution of 7-(diethylamino)coumarin-3-carboxylic acid (DEAC-C)
- Cyanuric chloride solution
- Triethylamine (1.5% final concentration)
- A 2-5 fold molar excess of the labeling reagent (DEAC-C) is recommended to ensure complete derivatization.
- Vortex the mixture gently to ensure homogeneity.
- Incubate the reaction mixture at 50°C for 180 minutes in the dark.[1][2]
3. Reaction Quenching (Optional):
- To remove excess unreacted DEAC-C, a few drops of a weak acid (e.g., 1% acetic acid in the reaction solvent) can be added until any residual reactivity is neutralized.
4. Sample Cleanup and Analysis:
- The resulting solution containing the DEAC-C labeled sulfonamides can be directly analyzed or subjected to a cleanup step if necessary (e.g., solid-phase extraction) to remove excess reagents.
- The labeled sulfonamides can be separated and detected using reversed-phase HPLC or micellar electrokinetic chromatography (MEKC) with fluorescence detection (Excitation: ~405 nm, Emission: ~470 nm).[1][2]
Quantitative Data
The following table summarizes the detection limits achieved for three sulfonamides derivatized with DEAC-C and analyzed by capillary electrophoresis with 405 nm laser-induced fluorescence detection.[1][2]
| Sulfonamide | Abbreviation | Limit of Detection (nM) |
| Hydrochlorothiazide | HCTZ | 0.24 |
| Chlorothiazide | CTZ | 0.29 |
| Chlortalidone | CTD | 0.23 |
Visualizations
Experimental Workflow for Sulfonamide Derivatization
Caption: Workflow for the derivatization of sulfonamides with DEAC-C.
Logical Relationship of Derivatization Reaction
Caption: Key components of the DEAC-C sulfonamide derivatization reaction.
References
- 1. 7-(Diethylamino)coumarin-3-carboxylic acid as derivatization reagent for 405 nm laser-induced fluorescence detection: A case study for the analysis of sulfonamides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Detecting Enzymatic Activity with Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate is a fluorogenic substrate valuable for the continuous monitoring of enzymatic activities, particularly those of esterases and lipases. The principle of detection lies in the enzymatic hydrolysis of the non-fluorescent ethyl ester to the highly fluorescent product, 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid. This application note provides detailed protocols for the use of this substrate in enzymatic assays, guidance on data interpretation, and the necessary tools for visualizing the experimental workflow.
The enzymatic reaction cleaves the ester bond, releasing the coumarin derivative, which exhibits strong fluorescence upon excitation. The rate of fluorescence increase is directly proportional to the enzymatic activity under appropriate conditions. This assay is suitable for high-throughput screening of enzyme inhibitors, characterization of enzyme kinetics, and quality control of enzyme preparations.
Principle of Detection
The enzymatic assay is based on the following reaction:
This compound (non-fluorescent) + H₂O --(Esterase/Lipase)--> 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid (highly fluorescent) + Ethanol
The production of the fluorescent coumarin derivative can be monitored in real-time using a fluorescence spectrophotometer or a microplate reader.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties
| Parameter | Value | Reference |
| Substrate | ||
| IUPAC Name | This compound | |
| Molecular Formula | C₁₆H₁₉NO₄ | [1] |
| Molecular Weight | 289.33 g/mol | [1] |
| Appearance | Solid | |
| Fluorescent Product | ||
| IUPAC Name | 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid | [2] |
| Excitation Maximum (λex) | ~407 - 424 nm | [2] |
| Emission Maximum (λem) | ~472 nm | [2] |
| Appearance | Orange crystalline solid | [3] |
Table 2: Recommended Instrument Settings
| Parameter | Recommended Setting |
| Excitation Wavelength | 410 nm |
| Emission Wavelength | 470 nm |
| Slit Widths (Excitation/Emission) | 5 nm / 5 nm |
| Measurement Mode | Kinetic |
| Reading Interval | 30 - 60 seconds |
| Total Assay Time | 10 - 30 minutes |
Experimental Protocols
Protocol 1: General Assay for Esterase or Lipase Activity
This protocol provides a general framework for measuring the activity of esterases or lipases. Optimal conditions (e.g., pH, temperature, substrate concentration) should be determined for each specific enzyme.
Materials:
-
This compound
-
Enzyme solution (e.g., purified esterase or lipase, cell lysate, or biological fluid)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4 or 50 mM Phosphate buffer, pH 7.0)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well black microplates with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution (10 mM): Dissolve 2.89 mg of this compound in 1 mL of DMSO. Store at -20°C, protected from light.
-
Working Substrate Solution: Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., for a 100 µM final concentration in the assay, prepare a 2X working solution of 200 µM). It is recommended to test a range of substrate concentrations (e.g., 10-200 µM) to determine the optimal concentration.
-
Enzyme Solution: Prepare a dilution series of the enzyme in cold Assay Buffer. The optimal enzyme concentration should result in a linear rate of fluorescence increase for at least 10-15 minutes.
-
-
Assay Protocol:
-
Set up the microplate reader with the appropriate excitation and emission wavelengths (see Table 2).
-
Add 50 µL of the Working Substrate Solution to each well of the 96-well plate.
-
Include control wells:
-
Blank (No Enzyme): 50 µL of Working Substrate Solution and 50 µL of Assay Buffer.
-
Positive Control (if available): A known active enzyme.
-
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to the wells.
-
Immediately start kinetic measurement of fluorescence intensity at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence signal of the blank from all experimental wells.
-
Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute. For quantitative analysis, a standard curve of the fluorescent product, 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid, can be generated.
-
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol describes how to determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for an enzyme with this compound.
Procedure:
-
Follow the general assay protocol (Protocol 1).
-
Use a fixed, optimized concentration of the enzyme.
-
Vary the final concentration of the substrate over a wide range (e.g., 0.1 to 10 times the expected Km). Prepare a series of Working Substrate Solutions of different concentrations.
-
Measure the initial reaction rate (V₀) for each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.
V = (Vmax * [S]) / (Km + [S])
Visualizations
Caption: Enzymatic hydrolysis of the substrate.
Caption: General experimental workflow.
Caption: Data analysis workflow.
References
Troubleshooting & Optimization
Troubleshooting low fluorescence signal with coumarin probes.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signals with coumarin probes.
Troubleshooting Guide: Low Fluorescence Signal
Low fluorescence intensity can arise from a variety of factors, from suboptimal experimental conditions to issues with the probe itself. This guide provides a systematic approach to identifying and resolving the root cause of a weak signal.
Question: My coumarin probe is giving a very low or no fluorescence signal. What are the common causes and how can I fix this?
Answer:
A low fluorescence signal from your coumarin probe can be attributed to several factors. Follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low coumarin fluorescence.
Frequently Asked Questions (FAQs)
Probe and Reagent Issues
Q1: How can I be sure my coumarin probe is still active?
A1: Coumarin dyes can be susceptible to degradation if not stored correctly. Always store them protected from light and moisture, as recommended by the manufacturer. To test for activity, you can prepare a fresh, dilute solution of the probe in an appropriate solvent (e.g., DMSO or ethanol) and measure its fluorescence on a spectrofluorometer. Compare this with the expected excitation and emission spectra provided in the product's technical data sheet. A significant decrease in intensity or a shift in the spectra may indicate degradation.
Q2: Does the choice of solvent affect the coumarin probe's fluorescence?
A2: Yes, the polarity of the solvent can significantly impact the fluorescence properties of many coumarin derivatives. This phenomenon is known as solvatochromism. It is crucial to dissolve and dilute the probe in a solvent that is compatible with your experimental system and optimal for the probe's fluorescence. High-purity, anhydrous-grade solvents like DMSO and ethanol are common choices for stock solutions.
Experimental Condition Optimization
Q3: What is the optimal pH for using coumarin-based probes?
A3: The fluorescence of many coumarin probes is highly pH-dependent. For instance, coumarins with hydroxyl or amino substitutions often exhibit pH-sensitive fluorescence. Most coumarin probes perform optimally in a slightly acidic to neutral pH range (pH 4-7). It is essential to maintain a consistent and optimal pH in your experimental buffer. If you suspect pH is the issue, perform a pH titration experiment to determine the ideal pH for your specific probe and system.
Q4: How do I determine the right concentration and incubation time for my coumarin probe?
A4: The optimal concentration and incubation time can vary significantly depending on the specific coumarin probe, cell type, and experimental goal. It is always recommended to perform a titration experiment to find the lowest effective probe concentration that yields a strong signal without causing cellular toxicity. Similarly, a time-course experiment will help determine the shortest incubation time required to achieve maximal signal intensity.
Table 1: General Starting Concentrations for Cellular Staining
| Probe Type | Starting Concentration Range | Incubation Time |
| General Cellular Stains | 1 - 10 µM | 15 - 60 min |
| Enzyme Substrates | 5 - 25 µM | 30 - 120 min |
| Ion Indicators | 0.5 - 5 µM | 10 - 30 min |
Instrumentation and Data Acquisition
Q5: My signal is still weak after optimizing conditions. Could my instrument settings be wrong?
A5: Absolutely. Incorrect instrument settings are a common source of low signal. Ensure you are using the correct excitation and emission filters or monochromator settings for your specific coumarin probe. Check the manufacturer's data sheet for the exact λ_ex and λ_em values. Additionally, optimizing settings like detector gain/voltage, exposure time, and pinhole size (for confocal microscopy) can dramatically improve your signal-to-noise ratio.
Table 2: Common Coumarin Derivatives and their Spectral Properties
| Coumarin Derivative | Excitation Max (nm) | Emission Max (nm) | Common Applications |
| 7-Amino-4-methylcoumarin (AMC) | ~350 | ~450 | Enzyme assays (as a leaving group) |
| 7-Hydroxy-4-methylcoumarin | ~365 | ~450 | pH indicator, enzyme substrates |
| Coumarin 6 | ~458 | ~503 | Cellular stain, tracer |
Key Experimental Protocols
Protocol 1: Determining Optimal Probe Concentration
-
Cell Preparation: Plate your cells at a suitable density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Probe Dilution Series: Prepare a series of dilutions of your coumarin probe in an appropriate buffer or cell culture medium. A typical range might be from 0.1 µM to 50 µM.
-
Incubation: Remove the culture medium from the cells and add the different concentrations of the probe solution. Incubate for a fixed period (e.g., 30 minutes) under appropriate conditions (e.g., 37°C, 5% CO₂).
-
Washing: Gently wash the cells two to three times with a pre-warmed buffer (e.g., PBS) to remove any unbound probe.
-
Imaging/Measurement: Add fresh buffer to the wells and measure the fluorescence intensity using a plate reader or fluorescence microscope.
-
Analysis: Plot the fluorescence intensity against the probe concentration to determine the concentration that gives a maximal signal with minimal background.
Caption: Workflow for optimizing coumarin probe concentration.
Protocol 2: pH Profile Analysis
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to 9.0 in 0.5 unit increments).
-
Probe Solution: Prepare a stock solution of your coumarin probe in a suitable solvent (e.g., DMSO).
-
Measurement: In a 96-well plate, add a fixed amount of the probe stock solution to each well containing the different pH buffers.
-
Fluorescence Reading: Measure the fluorescence intensity of each well using a spectrofluorometer or plate reader at the probe's optimal excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity as a function of pH to identify the optimal pH range for your probe.
Caption: Experimental workflow for determining the optimal pH.
Technical Support Center: Optimizing Staining with Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate for fluorescence-based applications.
Troubleshooting Guide
This guide addresses common issues encountered during staining experiments.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Signal | Suboptimal Concentration: The staining concentration of the this compound is too low. | Perform a concentration titration to determine the optimal concentration. Start with a range of 1 µM to 20 µM and adjust as needed. |
| Incorrect Filter Set/Wavelengths: The excitation and emission wavelengths used do not match the spectral properties of the dye. | Based on the closely related compound 7-(diethylamino)coumarin-3-carboxylic acid which has an excitation/emission maximum of approximately 407/472 nm, use a filter set appropriate for this range (e.g., DAPI or a custom filter set).[1] | |
| Low Expression of Target: If the dye is intended to bind to a specific target, the target may not be present or is at a very low concentration. | Confirm the presence of the target molecule using an alternative method, such as western blotting or qPCR. | |
| Photobleaching: The fluorescent signal is fading rapidly upon exposure to excitation light. | Reduce the intensity of the excitation light and minimize the exposure time.[2] Use an anti-fade mounting medium. | |
| High Background Signal | Excessive Concentration: The staining concentration is too high, leading to non-specific binding. | Reduce the concentration of the this compound. Perform a titration to find the optimal balance between signal and background. |
| Autofluorescence: The sample itself is fluorescent at the same wavelength as the dye. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using spectral unmixing if your imaging software supports it. | |
| Inadequate Washing: Unbound dye molecules have not been sufficiently washed away. | Increase the number and/or duration of the washing steps after staining. | |
| Precipitation of the Dye: The dye may have precipitated out of solution and is non-specifically adhering to the sample. | Ensure the dye is fully dissolved in the working solution. Consider preparing fresh dilutions from a stock solution in DMSO or DMF. The related compound 7-(diethylamino)coumarin-3-carboxylic acid is insoluble in PBS.[1] | |
| Uneven or Patchy Staining | Poor Solubility: The dye is not evenly dispersed in the staining solution. | Ensure the stock solution is fully dissolved before diluting to the final working concentration. Vortex the working solution before applying it to the sample. |
| Cellular Health: The cells or tissue being stained are unhealthy or dying, leading to inconsistent uptake of the dye. | Ensure proper cell culture and sample preparation techniques to maintain sample viability. | |
| Incomplete Permeabilization (if applicable): If the target is intracellular, the cell membrane may not be sufficiently permeabilized. | Optimize the permeabilization step by adjusting the concentration and incubation time of the permeabilizing agent (e.g., Triton X-100 or saponin). |
Frequently Asked Questions (FAQs)
Q1: What are the recommended excitation and emission wavelengths for this compound?
Q2: How should I prepare a stock solution of this compound?
A2: Based on the solubility of the related carboxylic acid derivative, we recommend preparing a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] For example, a 10 mM stock solution can be prepared and stored at -20°C, protected from light.
Q3: What is a good starting concentration for staining?
A3: A good starting point for concentration optimization is to test a range from 1 µM to 20 µM. The optimal concentration will depend on the specific application, cell type, and instrumentation.
Q4: Is this dye cell-permeable?
A4: Coumarin dyes are generally lipophilic and can readily stain internal membranes.[3] Therefore, it is likely that this compound is cell-permeable.
Q5: How can I minimize photobleaching?
A5: To minimize photobleaching, you can reduce the intensity of the excitation light, decrease the exposure time during image acquisition, and use an anti-fade mounting medium.[2] It is also important to protect the stained samples from light as much as possible.
Experimental Protocol: Optimization of Staining Concentration
This protocol provides a general workflow for determining the optimal staining concentration of this compound.
1. Preparation of Stock Solution:
-
Dissolve this compound in high-quality, anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
2. Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare a series of dilutions in your desired buffer (e.g., PBS) to achieve final concentrations for testing. A suggested range is 1 µM, 5 µM, 10 µM, and 20 µM. It is important to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on the cells.
3. Cell/Tissue Preparation:
-
Culture cells or prepare tissue sections according to your standard protocol.
-
If required for your experiment, perform fixation and permeabilization steps.
4. Staining:
-
Remove the culture medium or wash buffer from your samples.
-
Add the working solutions of this compound to your samples.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C, protected from light.
5. Washing:
-
Remove the staining solution.
-
Wash the samples three times with buffer (e.g., PBS) to remove any unbound dye.
6. Imaging:
-
Mount the samples, using an anti-fade mounting medium if necessary.
-
Image the samples using a fluorescence microscope with a filter set appropriate for excitation around 407 nm and emission around 472 nm.
-
Use consistent imaging settings (e.g., exposure time, gain) across all samples to allow for accurate comparison.
7. Analysis:
-
Compare the signal intensity and background levels across the different concentrations.
-
The optimal concentration will provide a bright signal with minimal background.
Visualization of Experimental Workflow
Caption: Workflow for optimizing the staining concentration.
References
Technical Support Center: Reducing Photobleaching of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate (Coumarin 343)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of photobleaching when using Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, a popular blue-emitting fluorophore.
Troubleshooting Guides
Issue 1: Rapid Signal Loss in Fixed Samples
You are imaging fixed cells or tissues labeled with a Coumarin 343 conjugate, and the fluorescence signal is fading quickly under illumination.
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: High-intensity light is a primary driver of photobleaching.[1][2][3][4]
-
Minimize Exposure Time: The total dose of photons absorbed by the fluorophore determines the extent of photobleaching.
-
Utilize an Antifade Mounting Medium: These reagents protect fluorophores from photobleaching by scavenging reactive oxygen species (ROS).[1]
-
Optimize Mounting Medium pH: The fluorescence of some coumarin derivatives is pH-sensitive.[1][6]
Issue 2: Photobleaching in Live-Cell Imaging
You are performing time-lapse microscopy on live cells expressing a Coumarin 343-tagged protein, and the signal diminishes over the course of the experiment. Many traditional antifade reagents are toxic to cells.
Troubleshooting Steps:
-
Optimize Imaging Parameters (Gentle Imaging): This is the most critical step for live-cell imaging.
-
Solution: Follow the recommendations for reducing excitation intensity and minimizing exposure time as outlined in Issue 1. Only illuminate the sample when acquiring an image. For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest.[7]
-
-
Use Live-Cell Compatible Antifade Reagents: Several commercial reagents are specifically formulated to reduce photobleaching while maintaining cell viability.[9][10]
-
Solution: Consider adding reagents like ProLong™ Live Antifade Reagent or Trolox to your imaging medium.[9] Trolox, a vitamin E derivative, is a popular cell-permeable antioxidant.
-
-
Deoxygenate the Imaging Medium: Photobleaching is often an oxidative process, so removing dissolved oxygen can enhance photostability.[3][7]
-
Solution: Use an oxygen scavenging system in your imaging buffer. Some commercial systems are available, or you can bubble nitrogen gas through your medium before the experiment.[3] Note that this may not be suitable for all biological experiments as it can induce hypoxia.
-
-
Select a More Photostable Fluorophore: If photobleaching remains a significant issue, consider if an alternative, more robust dye is suitable for your experimental needs.
-
Solution: Newer generations of fluorescent dyes are often engineered for improved photostability.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as Coumarin 343, upon exposure to excitation light.[1] When the molecule absorbs light, it enters an excited state. From this state, it can undergo chemical reactions, often with molecular oxygen, that permanently damage the molecule and prevent it from fluorescing.[7][10]
Q2: How do antifade reagents work?
A2: The exact mechanism for all antifade reagents is not fully understood, but they are generally believed to work by scavenging reactive oxygen species (ROS) that are produced during the fluorescence process. By neutralizing these damaging molecules, they protect the fluorophore from oxidative degradation.[3]
Q3: Can I make my own antifade mounting medium?
A3: Yes, several "do-it-yourself" recipes are commonly used and can be very effective. The most common formulations are based on n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) in a glycerol/PBS solution.[11] See the Experimental Protocols section for a detailed recipe.
Q4: Does the choice of antifade reagent matter for different fluorophores?
A4: Yes, the effectiveness of an antifade reagent can vary between different classes of fluorophores. For instance, p-phenylenediamine (PPD) can be less suitable for blue-green emitting dyes.[1] For coumarin dyes, reagents like VECTASHIELD® and n-propyl gallate have been shown to be effective.[5][11]
Q5: My signal is weak to begin with, even before noticeable fading. What could be the issue?
A5: A weak initial signal can be due to several factors unrelated to photobleaching. Check the following:
-
Incorrect Filter Set: Ensure your microscope's excitation and emission filters are appropriate for Coumarin 343 (excitation max ~446 nm, emission max ~519 nm).[12]
-
Suboptimal pH: The fluorescence of Coumarin 343 is pH-dependent. Acidic conditions can protonate the 7-amino group and quench fluorescence. Ensure your buffer is in the neutral to slightly alkaline range for optimal brightness.[6]
-
Low Labeling Efficiency: If you are using a conjugate, inefficient labeling of your target molecule will result in a weak signal.
Data Presentation
Table 1: Effect of Antifade Reagent on Coumarin Photostability
| Mounting Medium | Fluorophore | Half-life (seconds) | Fold Increase in Stability |
| 90% Glycerol in PBS (pH 8.5) | Coumarin | 25 | - |
| VECTASHIELD® | Coumarin | 106 | 4.24x |
Data extracted from K.J. Toth et al., Analysis of antifading reagents for fluorescence microscopy.[5]
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes the preparation of a widely used homemade antifade mounting medium.[13][14]
Materials:
-
n-propyl gallate (Sigma P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Procedure:
-
Prepare a 1X PBS solution: Dilute your 10X PBS stock with deionized water.
-
Prepare a 20% (w/v) NPG stock solution: Dissolve 2g of n-propyl gallate in 10 mL of DMSO. Note: n-propyl gallate does not dissolve well in aqueous solutions.[13][14]
-
Prepare the mounting medium base: Thoroughly mix 9 parts glycerol with 1 part 10X PBS. For example, mix 9 mL of glycerol with 1 mL of 10X PBS.
-
Combine to create the final antifade medium: To the 10 mL of glycerol/PBS base, slowly add 100 µL of the 20% NPG stock solution dropwise while stirring rapidly. This will result in a final NPG concentration of 0.2%.
-
Storage: Store the final solution in small aliquots, protected from light, at -20°C. It is stable for several months to years.[11] For daily use, a working aliquot can be kept at 4°C.
Protocol 2: Assessing Photobleaching Rate
This protocol provides a method to quantify the rate of photobleaching in your sample.
Procedure:
-
Sample Preparation: Prepare your sample on a microscope slide as you would for your experiment, using the mounting medium you wish to test.
-
Locate Region of Interest (ROI): Find a representative area of your sample.
-
Set Imaging Parameters: Set the microscope illumination intensity, camera exposure, and gain to the settings you would typically use for imaging. It is critical that these settings remain constant throughout the experiment.
-
Acquire Time-Lapse Series: Record a series of images of the same ROI over time. For rapid bleaching, you might acquire an image every 5-10 seconds. For more stable samples, the interval can be longer.[3]
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background by subtracting the mean intensity of a region with no fluorescence.
-
Normalize the intensity values to the initial intensity of the first image (set to 100% or 1.0).
-
Plot the normalized fluorescence intensity as a function of time. This curve represents the photobleaching rate.[3]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. www2.nau.edu [www2.nau.edu]
- 9. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. Mounting Media and Antifades | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Methods and Tips [bio.umass.edu]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
Technical Support Center: Improving Cell Permeability of Coumarin-Based Fluorescent Dyes
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of coumarin-based fluorescent dyes in cellular imaging experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Intracellular Fluorescence Signal | Poor Cell Permeability: The physicochemical properties of the coumarin dye (e.g., high polarity, large size) may hinder its passive diffusion across the cell membrane.[1] | Optimize Incubation Time and Concentration: Perform a time-course and concentration-dependent titration to identify the optimal staining conditions for your specific cell type.[1] Chemical Modification: Consider using coumarin derivatives with improved cell permeability, such as those with fluorinated groups or by employing a pro-drug approach with sulfonated or phosphonated coumarins.[2][3] |
| Low Probe Concentration: The concentration of the dye may be insufficient for generating a detectable signal.[1] | Increase Dye Concentration: Incrementally increase the working concentration of the dye, while carefully monitoring for any signs of cytotoxicity.[1] | |
| Incorrect Microscope Filter Sets: The excitation and emission filters on the microscope may not be optimal for the specific coumarin variant being used.[1] | Verify Spectral Compatibility: Ensure that the filter sets on your microscope are appropriate for the excitation and emission spectra of your coumarin dye.[1] | |
| Poor Cell Health: Unhealthy or dying cells may exhibit compromised membrane integrity and reduced uptake of the dye.[1] | Assess Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion) to confirm that the cells are healthy prior to and after the staining procedure.[1] | |
| High Background Fluorescence | Excess Unbound Dye: Residual dye in the imaging medium that was not adequately washed away.[1] | Optimize Washing Steps: Increase the number and duration of washes with an appropriate buffer (e.g., pre-warmed PBS) after the incubation step to effectively remove unbound dye.[1] |
| Probe Aggregation: Coumarin dyes can aggregate in aqueous solutions, leading to fluorescent puncta and high background.[1][4] | Ensure Complete Dissolution: Prepare a concentrated stock solution in an organic solvent like DMSO and ensure it is fully dissolved before diluting into aqueous media.[5] A brief sonication of the final working solution can also help to break up aggregates.[1] Consider adding a small amount of a non-ionic surfactant like Tween-20 or Pluronic F-127 to the washing buffer.[1] | |
| Autofluorescence: Endogenous cellular components may fluoresce at similar wavelengths to the coumarin dye.[1] | Image Unstained Controls: Acquire images of unstained cells under the same imaging conditions to determine the level of autofluorescence. Use this information for background subtraction during image analysis.[1] | |
| Cellular Toxicity or Morphological Changes | High Dye Concentration: The concentration of the coumarin dye may be cytotoxic to the specific cell line being used.[6] | Perform a Dose-Response Experiment: Determine the optimal, non-toxic concentration of the dye by performing a cytotoxicity assay (e.g., MTT assay) to establish the IC50 value.[6][7] |
| Prolonged Incubation Time: Extended exposure to the dye can induce cellular stress and toxicity. | Minimize Incubation Time: Optimize the incubation time to the shortest duration that provides an adequate signal. | |
| Phototoxicity: Excitation light can induce the formation of reactive oxygen species (ROS), which are toxic to cells.[8] | Reduce Light Exposure: Use the lowest possible excitation intensity and shortest exposure times that provide a good signal-to-noise ratio.[9] For time-lapse imaging, reduce the frequency of image acquisition.[9] | |
| Rapid Photobleaching | High Excitation Light Intensity: Intense illumination accelerates the irreversible photochemical destruction of the fluorophore.[10] | Minimize Excitation Power: Use neutral density filters or adjust laser/lamp power to the lowest effective setting.[10] |
| Prolonged Exposure to Light: The longer the dye is exposed to excitation light, the more it will photobleach.[10] | Limit Exposure Duration: Use a shutter to block the light path when not actively acquiring images and use the shortest possible exposure times.[10] | |
| Presence of Reactive Oxygen Species (ROS): Molecular oxygen can react with the excited fluorophore, leading to its degradation.[11] | Use Antifade Reagents: Incorporate an antifade reagent in the mounting medium for fixed cells or use antioxidants like Trolox for live-cell imaging.[10] |
Quantitative Data Summary
Cytotoxicity of Coumarin Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various coumarin derivatives against different human cancer cell lines, providing a reference for assessing potential cytotoxicity.
| Coumarin Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 4 | HL-60 (Leukemia) | 8.09 | [6] |
| Compound 4 | MCF-7 (Breast Cancer) | 3.26 | [6] |
| Compound 4 | A549 (Lung Cancer) | 9.34 | [6] |
| Compound 8b | HepG2 (Liver Cancer) | 13.14 | [6] |
| Compound 8b | MCF-7 (Breast Cancer) | 7.35 | [6] |
| Compound 8b | A549 (Lung Cancer) | 4.63 | [6] |
| Compound 4k | MCF-7 (Breast Cancer) | 4.98 | [7] |
| Compound 6c | MCF-7 (Breast Cancer) | 5.85 | [7] |
| Compound 4k | HepG2 (Liver Cancer) | 9.4 | [7] |
| Coumarin | HeLa (Cervical Cancer) | 54.2 | [12] |
| Coumarin-palladium(II) Complex C1 | FemX (Melanoma) | 3.0 | [1] |
| Coumarin-palladium(II) Complex C2 | FemX (Melanoma) | 6.0 | [1] |
| Coumarin Hydrazide-Hydrazone 4 | HepG2 (Liver Cancer) | 17.82 (µg/mL) | [13] |
| Coumarin Hydrazide-Hydrazone 5 | HepG2 (Liver Cancer) | 7.87 (µg/mL) | [13] |
Photostability of Coumarin Dyes
The photostability of a fluorophore can be quantified by its photobleaching quantum yield (φb), where a lower value indicates higher stability.
| Coumarin Probe | Photobleaching Quantum Yield (φb) | Reference |
| Coumarin 120 | 4.3 x 10⁻⁴ | [14] |
| Coumarin 307 | 1.8 x 10⁻³ | [14] |
| Coumarin 102 | 4.3 x 10⁻⁴ | [14] |
| Coumarin 39 | 1.2 x 10⁻³ | [14] |
| Carbostyril 124 | 1.4 x 10⁻³ | [14] |
Experimental Protocols
Protocol 1: General Live-Cell Staining with Coumarin Dyes
This protocol provides a general procedure for staining live cells with coumarin-based fluorescent probes.
Materials:
-
Coumarin-based fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets and environmental chamber
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 50-70%).
-
Prepare Staining Solution: Prepare a stock solution of the coumarin dye in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired final working concentration in pre-warmed complete cell culture medium. Mix thoroughly to prevent dye aggregation.[15]
-
Cell Staining: Remove the existing culture medium from the cells. Wash the cells once with pre-warmed PBS. Add the staining solution to the cells.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the optimized duration (typically 15-60 minutes).
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove unbound dye.[9]
-
Imaging: Add fresh, pre-warmed live-cell imaging solution to the cells. Place the dish on the microscope stage within an environmental chamber set to 37°C and 5% CO2. Proceed with fluorescence imaging using the appropriate filter sets for the chosen coumarin dye.[16]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a method for assessing the passive permeability of coumarin-based dyes using the PAMPA model.
Materials:
-
PAMPA plate system (96-well filter donor plate and acceptor plate)
-
Artificial membrane solution (e.g., tri-layers of phospholipids)
-
Test coumarin dye
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Lucifer Yellow (membrane integrity marker)
-
Plate reader for quantification (e.g., fluorescence or LC-MS/MS)
Procedure:
-
Prepare Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS (containing 5% DMSO).
-
Prepare Donor Plate Membrane: Coat the filter membrane of each well in the 96-well donor plate with 5 µL of the artificial membrane solution.[17]
-
Prepare Donor Solutions: Prepare a 10 µM solution of the test coumarin dye in PBS (with 5% DMSO).[18]
-
Load Donor Plate: Add 150 µL of the donor solution to each well of the coated donor plate.[19]
-
Assemble PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring no air bubbles are trapped between the membrane and the acceptor solution.[19]
-
Incubation: Incubate the plate assembly at room temperature for 4-5 hours with gentle shaking.[17][18]
-
Disassemble and Quantify: After incubation, carefully separate the plates. Determine the concentration of the coumarin dye in both the donor and acceptor wells using a suitable analytical method (e.g., fluorescence plate reader or LC-MS/MS).
-
Assess Membrane Integrity: Measure the amount of Lucifer Yellow that has permeated into the acceptor wells. High levels of Lucifer Yellow indicate a compromised membrane.[18][20]
-
Calculate Permeability Coefficient (Pe): Calculate the permeability coefficient using the concentrations of the dye in the donor and acceptor wells and the incubation time.
Visualizations
Caption: A decision tree for troubleshooting weak or no fluorescence signal.
Caption: A streamlined workflow for live-cell imaging with coumarin dyes.
Caption: A simplified diagram of a potential coumarin-induced apoptosis signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the best way to dissolve coumarin-based dyes? A1: Due to their often hydrophobic nature, it is best to first prepare a concentrated stock solution (e.g., 1-10 mM) in an anhydrous organic solvent such as DMSO or DMF. Ensure the dye is completely dissolved, using gentle warming or vortexing if necessary. For the final working solution, dilute the stock solution into a pre-warmed aqueous buffer or cell culture medium and mix immediately to prevent precipitation and aggregation.[5]
Q2: How can I improve the cell permeability of a coumarin dye I have already synthesized? A2: While structural modification is the most direct approach, you can try to optimize experimental conditions. This includes increasing the dye concentration and/or incubation time, though this must be balanced with potential cytotoxicity.[1] Another strategy is to use transient permeabilization methods, but these can impact cell health and should be used with caution.
Q3: Are there cell-permeable alternatives to traditionally charged coumarin dyes? A3: Yes, a "pro-drug" approach has been developed where charged groups like sulfonates or phosphonates are masked with ester groups. These masked dyes can cross the cell membrane and are then cleaved by intracellular esterases, releasing the charged, and often more fluorescent, dye inside the cell.[3] This strategy can lead to a more uniform cytosolic distribution.[3]
Q4: My cells look stressed or are dying after staining. What should I do? A4: This is likely due to either cytotoxicity from the dye itself or phototoxicity from the imaging process. First, perform a dose-response curve and an MTT or similar viability assay to determine the highest non-toxic concentration of your dye.[6] During imaging, minimize light exposure by reducing the excitation intensity, using the shortest possible exposure times, and decreasing the frequency of image acquisition in time-lapse experiments.[9]
Q5: The fluorescence signal from my coumarin dye is fading very quickly. How can I prevent this? A5: This phenomenon is called photobleaching. To minimize it, reduce the intensity and duration of the excitation light.[10] For fixed-cell imaging, use a commercially available antifade mounting medium. For live-cell imaging, you can add antioxidants such as Trolox to the imaging medium to help quench reactive oxygen species that contribute to photobleaching.[10] Additionally, selecting a coumarin derivative with a higher intrinsic photostability can be beneficial.[14]
References
- 1. Synthesis and Cytotoxicity Evaluation of Novel Coumarin–Palladium(II) Complexes against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of ionic strength on aggregation of nile red and coumarin 30 in aqueous medium: primary kinetic salt effect or salting-out effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photosensitization by coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tis.wu.ac.th [tis.wu.ac.th]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. PAMPA | Evotec [evotec.com]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Solvent Selection for Coumarin Fluorescent Probes
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the optimal solvent for experiments involving coumarin fluorescent probes. It includes frequently asked questions (FAQs), troubleshooting advice, quantitative data, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when choosing a solvent for a coumarin probe?
The most critical factor is the solvent's polarity. Coumarin dyes are highly sensitive to their local environment, and their fluorescence properties, including emission wavelength, intensity, and quantum yield, can change dramatically with solvent polarity.[1][2] This phenomenon, known as solvatochromism, is a key consideration for any experiment.[2][3][4]
Q2: How does solvent polarity affect the fluorescence of my coumarin probe?
Generally, as solvent polarity increases, you may observe two primary effects:
-
Red-Shift (Bathochromic Shift): The fluorescence emission peak shifts to a longer wavelength.[3][5] This occurs because the excited state of many coumarin derivatives is more polar than the ground state. Polar solvent molecules stabilize this excited state, reducing the energy gap for fluorescence emission and thus shifting the light to lower energy (longer wavelength).[5]
-
Change in Quantum Yield: For many 7-aminocoumarins, the fluorescence quantum yield (brightness) decreases significantly in polar solvents.[1][5] This is often due to the formation of a non-fluorescent state called a Twisted Intramolecular Charge Transfer (TICT) state, which provides a pathway for the probe to return to the ground state without emitting light.[5][6][7][8]
Q3: My coumarin probe's fluorescence is weaker in a polar solvent like methanol compared to a non-polar one like cyclohexane. Is this normal?
Yes, this is an expected and well-documented phenomenon for many coumarin derivatives, especially those with an amino group at the 7-position.[5] In polar solvents, the formation of the weakly fluorescent or non-fluorescent TICT state is more favorable, which quenches the fluorescence and reduces the quantum yield.[1][5] In non-polar environments, the probe is more likely to remain in its highly fluorescent state.[5]
Q4: What is the difference between using a protic solvent (e.g., ethanol, water) and an aprotic solvent (e.g., DMSO, acetonitrile)?
Protic solvents contain acidic protons (e.g., -OH, -NH) and can form hydrogen bonds. Aprotic solvents lack these. This difference is crucial:
-
Hydrogen Bonding: Protic solvents can form hydrogen bonds with the coumarin probe.[6] For many 7-aminocoumarins, this can further stabilize the charge-separated excited state, promoting the formation of the non-fluorescent TICT state and leading to decreased fluorescence intensity.[5]
-
Specific Interactions: Depending on the coumarin's structure, hydrogen bonding can either quench or, in some cases, enhance fluorescence. The specific effect must be determined empirically.
Q5: How does solvent viscosity impact fluorescence?
Solvent viscosity can influence the ability of the coumarin molecule to undergo conformational changes, such as the twisting motion that leads to the TICT state. In highly viscous solvents, this rotation can be restricted, which may lead to an increase in fluorescence quantum yield by inhibiting the non-radiative decay pathway.[1]
Troubleshooting Guide
Issue: Low or No Fluorescence Signal
-
Possible Cause: Solvent-induced quenching.
-
Solution: If you are using a high-polarity or protic solvent (e.g., water, methanol), the fluorescence of your probe may be quenched.[5] Test the probe in a non-polar, aprotic solvent like cyclohexane or toluene to confirm its viability. If the signal appears, your experimental solvent is likely the cause.
-
-
Possible Cause: Poor solubility.
-
Possible Cause: Incorrect pH.
Issue: Unexpected Shift in Emission Wavelength
-
Possible Cause: Solvatochromism.
-
Solution: This is a natural property of coumarin probes.[11][12] A red-shift indicates a more polar environment, while a blue-shift suggests a less polar one.[13] You can use this property to your advantage to study changes in the local environment of your target.[1][14] If a consistent wavelength is required, you must use the same solvent or buffer system for all experiments.
-
Issue: Inconsistent or Unstable Signal
-
Possible Cause: Solvent impurity or degradation.
Solvent Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate solvent for your experiment.
Caption: A flowchart guiding the rational selection of a solvent for coumarin fluorescent probes.
Quantitative Data: Solvent Effects on Coumarin 1
The photophysical properties of a coumarin probe are highly dependent on the solvent. The table below summarizes the typical behavior of Coumarin 1 in a range of common solvents with varying polarities.
| Solvent | Dielectric Constant (ε) | Type | Emission Max (λem) | Fluorescence Quantum Yield (Φf) |
| Cyclohexane | 2.0 | Non-Polar, Aprotic | ~420 nm | > 0.90 |
| Toluene | 2.4 | Non-Polar, Aprotic | ~430 nm | > 0.85 |
| Dichloromethane | 9.1 | Polar, Aprotic | ~455 nm | ~ 0.70 |
| Acetonitrile | 37.5 | Polar, Aprotic | ~480 nm | ~ 0.55 |
| Methanol | 32.7 | Polar, Protic | ~500 nm | < 0.40 |
| Water | 80.1 | Polar, Protic | ~520 nm | < 0.10 |
Note: These values are representative and can vary based on purity, temperature, and measurement conditions.
Mechanism of Solvatochromism
The red-shift observed in polar solvents is due to the differential stabilization of the ground and excited states of the coumarin molecule.
Caption: Energy level diagram illustrating the effect of solvent polarity on fluorescence emission.
Experimental Protocols
Protocol 1: Measurement of Relative Fluorescence Quantum Yield (Φf)
This protocol describes the comparative method, which measures the quantum yield of a sample relative to a known standard.[16][17]
Principle: The quantum yield of an unknown sample (Φf(sample)) can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard (Φf(std)) with a known quantum yield, using the following equation:[17][18]
Φf(sample) = Φf(std) × (Gradsample / Gradstd) × (n2sample / n2std)
Where Grad is the gradient from a plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[17][18]
Materials:
-
Fluorometer and UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Fluorescence standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Sample coumarin probe
-
Spectroscopy-grade solvents
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the standard and the sample in the desired solvent.
-
Prepare Working Solutions: From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The absorbances of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[17][18]
-
Measure Absorbance: Record the absorbance of each working solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure Fluorescence: For each working solution, record the fluorescence emission spectrum using the fluorometer. Ensure the excitation wavelength is the same for all measurements.[18]
-
Data Analysis:
-
Calculate Quantum Yield: Use the equation above to calculate the quantum yield of the sample.
Protocol 2: Characterizing the Solvatochromic Shift
Procedure:
-
Prepare Stock Solution: Create a concentrated stock solution (e.g., 1 mM) of the coumarin probe in a solvent where it is highly soluble, such as DMSO or ethanol.
-
Prepare Test Solutions: Prepare a series of vials, each containing a different spectroscopy-grade solvent (e.g., cyclohexane, toluene, acetonitrile, methanol).
-
Dilute Probe: Add a small aliquot of the stock solution to each solvent to create a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration is identical across all solvents.
-
Measure Spectra:
-
Using a fluorometer, record the fluorescence emission spectrum for the probe in each solvent. Use a consistent excitation wavelength for all samples.
-
Record the wavelength of maximum emission (λem) for each solvent.
-
-
Analyze Results: Plot the emission maximum (λem) against a solvent polarity scale (e.g., the dielectric constant). This plot will visually represent the solvatochromic behavior of your probe.
References
- 1. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nathan.instras.com [nathan.instras.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. AIE Based Coumarin Chromophore - Evaluation and Correlation Between Solvatochromism and Solvent Polarity Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Coumarin Fluorescent Sensor to Probe Polarity Around Biomolecules | Publicación [silice.csic.es]
- 15. Making sure you're not a bot! [opus4.kobv.de]
- 16. agilent.com [agilent.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Addressing pH Sensitivity of Coumarin Dye Fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the pH sensitivity of coumarin dye fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence of my coumarin dye sensitive to pH?
The fluorescence of many coumarin derivatives is highly pH-sensitive due to changes in their chemical structure with varying proton concentrations.[1][2] This sensitivity often arises from the protonation or deprotonation of functional groups on the coumarin core, such as hydroxyl or amino groups. These structural changes can alter the electronic properties of the molecule, affecting its ability to absorb and emit light. Mechanisms like intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) are often implicated in the pH-dependent fluorescence of coumarin dyes.[2] For instance, in acidic conditions, certain groups may become protonated, leading to a shift in the emission spectrum, often observed as a change in fluorescence color from blue to yellow-green as the pH shifts from acidic to alkaline.[3][4][5]
Q2: Which coumarin dyes are known to be pH-sensitive, and which are relatively pH-insensitive?
Many coumarin derivatives exhibit significant pH sensitivity. For example, 7-hydroxycoumarin and its derivatives are well-known for their pH-dependent fluorescence.[1] Other coumarin derivatives have been specifically designed as pH sensors due to their dramatic fluorescence changes with pH.[6][7]
However, some coumarin dyes are relatively insensitive to pH in typical biological ranges. Dyes like AMCA (Aminomethylcoumarin Acetate) and some 7-aminocoumarin derivatives are reported to have stable fluorescence across a range of pH values.[5]
Q3: How can I determine the optimal pH for my specific coumarin dye?
To ensure a strong and stable fluorescence signal, it is crucial to work within the optimal pH range for your specific coumarin dye.[1] You can determine this by performing a pH titration experiment. This involves measuring the fluorescence intensity and emission wavelength of the dye in a series of buffers with varying pH values. The pH at which the fluorescence is maximal and stable will be the optimal pH for your experiments.
Q4: What are the best buffering practices to maintain a stable pH during my experiment?
Maintaining a stable pH is critical for reproducible results with pH-sensitive coumarin dyes. Here are some best practices:
-
Use a buffer with adequate capacity: Choose a buffer system with a pKa value close to the desired experimental pH to ensure it can effectively resist pH fluctuations.
-
Consider buffer compatibility: Be aware that some buffer components can interact with your dye or biological sample. For example, when using NHS esters of coumarin dyes for labeling, avoid buffers containing primary amines like Tris, as they can compete with the labeling reaction.[8]
-
Verify the final pH: After adding all components to your experimental solution (including your coumarin dye), always verify the final pH and adjust if necessary.
Q5: Are there structural modifications to coumarin dyes that reduce their pH sensitivity?
Yes, medicinal and organic chemists have developed coumarin derivatives with reduced pH sensitivity. These modifications often involve altering the functional groups that are susceptible to protonation or deprotonation. By replacing or modifying these groups, the dye's fluorescence can be made more stable across a wider pH range. When selecting a coumarin dye, it is advisable to consult the manufacturer's specifications regarding its pH sensitivity.
Troubleshooting Guides
Problem: My coumarin dye fluorescence is weak or unstable.
This is a common issue that can often be traced back to pH-related problems. Follow this troubleshooting guide to diagnose and resolve the issue.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Are coumarin dyes pH sensitive? | AAT Bioquest [aatbio.com]
- 6. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Switchable Coumarins for Ratiometric pH Sensing [frontiersin.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Autofluorescence with Blue Fluorescent Dyes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from autofluorescence when using blue fluorescent dyes.
Troubleshooting Guide
This section offers solutions to common problems encountered during fluorescence imaging experiments.
Problem 1: High background fluorescence in the blue channel, obscuring the specific signal.
Possible Cause: This is a classic sign of autofluorescence, the natural emission of light by biological structures after excitation. Autofluorescence is often most intense in the blue and green regions of the spectrum.[1] Common sources include endogenous molecules like NADH, collagen, and elastin, as well as fixatives like formaldehyde and glutaraldehyde.[2][3]
Solutions:
-
Confirm Autofluorescence: The first step is to verify that the background signal is indeed autofluorescence. Prepare a control sample that has not been labeled with any fluorescent dye and image it using the same settings as your experimental samples.[2] If you observe fluorescence in this unstained control, you are dealing with autofluorescence.
-
Optimize Your Staining Protocol:
-
Fluorophore Selection: If possible, switch to a fluorophore that emits in the red or far-red spectrum, as autofluorescence is typically weaker at these longer wavelengths.[4][5] When a blue dye is necessary, choose one with a high quantum yield and narrow emission spectrum to maximize the signal-to-noise ratio.[2]
-
Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong specific signal with minimal background.[6][7]
-
-
Implement a Quenching Strategy: Several methods can be employed to reduce or eliminate autofluorescence.
-
Chemical Quenching: Reagents like Sudan Black B and Sodium Borohydride can effectively quench autofluorescence.
-
Photobleaching: Exposing the sample to high-intensity light before imaging can selectively destroy autofluorescent molecules.[8]
-
Spectral Unmixing: This computational technique separates the emission spectra of your specific dye from the broad spectrum of autofluorescence.[3]
-
Problem 2: My chemical quenching agent is reducing my specific fluorescent signal.
Possible Cause: Some quenching agents can have a detrimental effect on the fluorescence of certain dyes. The timing of the quenching step is also crucial.
Solutions:
-
Apply Quencher Before Staining: For many quenching agents, applying them before incubating with your primary antibody can minimize their impact on the fluorophore.[9]
-
Choose a Different Quencher: The effectiveness and compatibility of quenching agents can be tissue- and dye-dependent.[10] Refer to the table below to compare different options.
-
Optimize Incubation Time: Reduce the incubation time with the quenching agent to the minimum required to sufficiently reduce autofluorescence.
Problem 3: I see punctate, bright speckles in my blue channel, especially in older tissue samples.
Possible Cause: This is likely due to the accumulation of lipofuscin, an age-related pigment that is highly autofluorescent across a broad spectrum.[5]
Solutions:
-
Specific Quenching Agents: Sudan Black B and commercial reagents like TrueBlack™ are particularly effective at quenching lipofuscin-based autofluorescence.[5][9]
-
Photobleaching: This method can also be effective in reducing lipofuscin autofluorescence.
-
Spectral Unmixing: The distinct spectral signature of lipofuscin can often be separated from your specific signal using spectral unmixing algorithms.
Experimental Protocols
This section provides detailed methodologies for key experiments aimed at reducing autofluorescence.
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is effective for reducing autofluorescence caused by aldehyde fixatives like formaldehyde and glutaraldehyde.[11]
Materials:
-
Sodium Borohydride (NaBH₄)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Staining jars
Procedure:
-
Deparaffinize and Rehydrate: If using paraffin-embedded sections, deparaffinize and rehydrate them according to your standard protocol.
-
Prepare NaBH₄ Solution: Freshly prepare a 1 mg/mL solution of Sodium Borohydride in ice-cold PBS. Caution: The solution will fizz. Prepare this immediately before use as it loses reactivity over time.[11]
-
Incubation: Immerse the slides in the NaBH₄ solution. Incubation times may need optimization:
-
Washing: Rinse the slides thoroughly with multiple changes of PBS to remove all traces of Sodium Borohydride.[11]
-
Proceed with Staining: Continue with your standard immunofluorescence staining protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin and General Autofluorescence Quenching
Sudan Black B (SBB) is a non-fluorescent dye that can effectively mask autofluorescence from lipofuscin and other sources.[5]
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
Staining jars
-
0.2 µm filter
Procedure:
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution for 1-2 hours and then filter it through a 0.2 µm filter to remove any undissolved particles.[12]
-
Perform Immunofluorescence Staining: Complete your standard immunofluorescence staining protocol, including primary and secondary antibody incubations and washes.
-
Dehydrate: Briefly dehydrate the slides through a graded series of ethanol (e.g., 50%, 70%).[12]
-
SBB Incubation: Incubate the slides in the filtered SBB solution for 10-20 minutes at room temperature in the dark. The optimal incubation time may vary depending on the tissue type.[13]
-
Washing: Briefly rinse the slides in 70% ethanol to remove excess SBB, followed by thorough washing with PBS. Crucially, do not use detergents in the wash buffers as this can remove the SBB. [13]
-
Mounting: Mount the coverslip using an aqueous mounting medium.
Protocol 3: Photobleaching for Autofluorescence Reduction
This protocol uses high-intensity light to selectively destroy autofluorescent molecules before labeling.
Materials:
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury arc lamp or LED)
-
Objective with a suitable numerical aperture (e.g., 40x)
Procedure:
-
Sample Preparation: Prepare your tissue sections or cells on slides as you would for staining.
-
Photobleaching:
-
Place the slide on the microscope stage.
-
Expose the area of interest to continuous, high-intensity illumination from the light source. The duration of exposure required will depend on the intensity of the light source and the level of autofluorescence. It can range from a few minutes to over an hour.[14][15] Start with a 15-minute exposure and assess the reduction in autofluorescence on a control slide.[14]
-
-
Proceed with Staining: After photobleaching, proceed with your standard immunofluorescence staining protocol.
Protocol 4: Spectral Unmixing Workflow
Spectral unmixing is a computational method to separate overlapping fluorescence signals.
Workflow:
-
Acquire a Lambda Stack: Instead of capturing a single image for each channel, a lambda stack is acquired. This involves scanning the sample at multiple, narrow emission wavelength intervals.[3]
-
Generate Reference Spectra: For each fluorophore in your sample (including your blue dye), you need to acquire a reference spectrum. This is done by preparing a control sample stained with only that single fluorophore and acquiring a lambda stack. An unstained sample should also be imaged to obtain the reference spectrum for autofluorescence.[16]
-
Linear Unmixing: The software uses a linear unmixing algorithm to calculate the contribution of each reference spectrum (your dye and autofluorescence) to the mixed spectrum in each pixel of your experimental image.[3][16]
-
Generate Separated Images: The output is a set of images where the signal from each fluorophore and the autofluorescence are separated into their own channels.
Data & Tables
Table 1: Comparison of Autofluorescence Quenching Methods
| Method | Target Autofluorescence | Reported Efficacy | Key Considerations |
| Sodium Borohydride | Aldehyde-induced | Variable, can be effective[4] | May not be effective for all tissue types and can sometimes increase autofluorescence[10] |
| Sudan Black B | Lipofuscin, general | High, can reduce autofluorescence by over 80%[17][18] | Can introduce a dark precipitate; avoid detergents in wash steps[9][13] |
| TrueBlack™ | Lipofuscin | High, 89-93% reduction[17][18] | Commercial reagent, optimized for lipofuscin[9] |
| TrueVIEW™ | Non-lipofuscin sources | 62-70% reduction[17] | Effective for collagen, elastin, and red blood cells[17] |
| Photobleaching | Broad spectrum | Can be highly effective, up to 80% reduction[14] | Time-consuming; potential for phototoxicity in live cells |
| Spectral Unmixing | All sources | Very high | Requires a spectral imaging system and appropriate software |
Table 2: Spectral Characteristics of Common Endogenous Fluorophores
| Endogenous Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Location |
| Collagen | ~340 | ~400 | Extracellular matrix |
| Elastin | ~350-400 | ~420-460 | Extracellular matrix |
| NADH | ~340 | ~460 | Mitochondria |
| Riboflavins | ~450 | ~530 | Cytoplasm |
| Lipofuscin | Broad (UV-Green) | Broad (Green-Red) | Lysosomes (especially in aged cells) |
Table 3: Spectral Characteristics of Common Blue Fluorescent Dyes
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) |
| DAPI | 358 | 461 |
| Hoechst 33342 | 350 | 461 |
| Alexa Fluor 350 | 346 | 442 |
| Alexa Fluor 405 | 401 | 421 |
| Cascade Blue | 401 | 419 |
| Brilliant Violet 421™ | 405 | 421 |
Visualizations
Caption: General immunofluorescence workflow with optional autofluorescence quenching steps.
Caption: A logical workflow for troubleshooting high background fluorescence in the blue channel.
FAQs
Q1: What is autofluorescence?
A1: Autofluorescence is the natural tendency of biological materials to emit light after absorbing light of a certain wavelength, even without the addition of any fluorescent dye.[2] This phenomenon can interfere with fluorescence microscopy by creating a background signal that can obscure the signal from your specific fluorescent labels.[2]
Q2: Why is autofluorescence a particular problem when using blue fluorescent dyes?
A2: Many common endogenous fluorophores, such as NADH and collagen, have excitation and emission spectra that overlap significantly with those of blue fluorescent dyes.[19] This means that the light used to excite your blue dye will also excite these natural fluorophores, leading to a high background signal in your blue detection channel.[1]
Q3: Can my choice of fixative affect autofluorescence?
A3: Yes, aldehyde-based fixatives like formaldehyde and glutaraldehyde are known to induce autofluorescence by cross-linking proteins.[2] Glutaraldehyde generally causes more autofluorescence than formaldehyde.[4] If compatible with your experiment, consider using a non-aldehyde-based fixative, such as ice-cold methanol, to reduce this effect.[2]
Q4: Are there any "autofluorescence-free" tissues?
A4: While the level of autofluorescence varies significantly between different tissue types, no tissue is completely free of autofluorescence. Tissues rich in extracellular matrix components like collagen and elastin (e.g., skin, blood vessels) and those with high metabolic activity or cellular density tend to have higher levels of autofluorescence.[3]
Q5: How can I check for autofluorescence in my sample?
A5: The simplest way is to prepare an unstained control sample.[2] This sample should go through all the same preparation steps as your experimental samples, but without the addition of any fluorescently labeled antibodies or dyes. If you observe a signal in your fluorescence channel when imaging this control, it is due to autofluorescence.[2]
Q6: What is the difference between chemical quenching and photobleaching?
A6: Chemical quenching involves using a reagent that absorbs the excitation light or de-excites the autofluorescent molecules through non-radiative pathways, thus reducing the emission of fluorescent light.[12] Photobleaching, on the other hand, involves exposing the sample to high-intensity light to photochemically destroy the autofluorescent molecules so they can no longer fluoresce.[15]
Q7: When should I consider using spectral unmixing?
A7: Spectral unmixing is a powerful technique that is particularly useful when you have significant spectral overlap between your fluorophore and the autofluorescence, or when you are performing multicolor imaging with several fluorophores.[3] It is a computational method that requires a specialized imaging system capable of acquiring spectral data (a lambda stack).[3]
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. biotium.com [biotium.com]
- 7. youtube.com [youtube.com]
- 8. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. biotium.com [biotium.com]
- 10. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.research.missouri.edu [docs.research.missouri.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Spectral Imaging with Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 17. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Autofluorescence [jacksonimmuno.com]
Technical Support Center: Enhancing the Photostability of Coumarin Derivatives in Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using coumarin derivatives in microscopy.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why are coumarin derivatives susceptible to it?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1][2] This process is a significant concern in fluorescence microscopy as it results in a diminished signal over time, which can complicate quantitative analysis and long-term imaging experiments.[2][3] Coumarin dyes, like many other fluorophores, are prone to photobleaching, especially under intense or prolonged illumination. The primary mechanism involves the excited fluorophore reacting with molecular oxygen to generate highly reactive oxygen species (ROS), such as singlet oxygen, which then chemically degrade the dye molecule.[1][2][4]
Q2: How does the chemical environment affect the photostability of coumarin derivatives?
A2: The local chemical environment plays a crucial role in the photostability of coumarin dyes. Key factors include:
-
Solvent Polarity and Viscosity: The polarity of the solvent can influence the energy levels of the dye's excited state and affect the rate of photobleaching.[5] Higher viscosity can limit the diffusion of molecular oxygen, thereby reducing the rate of photooxidation.[5]
-
pH: The fluorescence intensity of some coumarin derivatives can be pH-sensitive. It is important to use a buffer to maintain an optimal pH, typically around 7.0-8.5, for your experiments.[1]
-
Antifade Reagents: These chemical compounds are added to the mounting medium to protect fluorophores from photobleaching by scavenging for reactive oxygen species.[1][2]
Q3: What are antifade reagents and which ones are effective for coumarin dyes?
A3: Antifade reagents are compounds included in the mounting or imaging medium to reduce photobleaching.[1][2] They work by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation and can damage the fluorophore.[1][2] Commonly used antifade reagents include:
-
n-propyl gallate (NPG)
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
p-phenylenediamine (PPD)
-
Trolox (a vitamin E analog), which is particularly useful for live-cell imaging.[1]
Commercial antifade reagents such as VECTASHIELD® and ProLong™ Gold have also been shown to be effective for coumarin dyes.[2] However, it's important to note that not all antifade reagents are equally effective for all fluorophores. For instance, PPD can sometimes cause autofluorescence at shorter excitation wavelengths, which might interfere with the blue-green emission of some coumarins.[1]
Troubleshooting Guides
Issue 1: Rapid loss of fluorescent signal during image acquisition.
-
Question: My coumarin signal is fading very quickly when I try to image my sample. What's causing this and how can I fix it?
-
Answer: Rapid signal loss is a classic sign of photobleaching. The primary causes are excessive excitation light intensity and prolonged exposure. Here’s a step-by-step guide to mitigate this issue:
-
Reduce Excitation Intensity: High-intensity light from lasers or lamps accelerates the rate of photobleaching.[1][2]
-
Solution: Use the lowest possible excitation power that still provides an adequate signal-to-noise ratio. You can use neutral density (ND) filters to lessen the intensity of the light source.[1]
-
-
Minimize Exposure Time: The longer the fluorophore is exposed to excitation light, the more photobleaching will occur.[1][2]
-
Solution: Use the shortest possible exposure times for your camera or detector. For time-lapse experiments, consider increasing the interval between image acquisitions. It is also recommended to use a shutter to block the light path when not actively acquiring images.[1]
-
-
Optimize Your Imaging Buffer and Mounting Medium: The chemical environment significantly impacts the photostability of coumarin dyes.[1]
-
Issue 2: Weak or no fluorescent signal from the start of the experiment.
-
Question: I'm not seeing a strong signal from my coumarin dye, even before I've started my time-lapse. What could be the problem?
-
Answer: A weak initial signal may not be due to photobleaching but could be related to other experimental factors:
-
Incorrect Filter Sets: Your microscope's excitation and emission filters must be properly matched to the spectral properties of your specific coumarin derivative. Mismatched filters can lead to inefficient excitation and poor signal detection.[1]
-
Suboptimal Dye Concentration: The concentration of your coumarin dye may be too low.
-
Solution: Gradually increase the dye concentration while monitoring for any potential cytotoxic effects in live-cell experiments.[6] Be aware that excessively high concentrations can sometimes lead to aggregation and fluorescence quenching.
-
-
Environmental Factors: As mentioned previously, the pH and polarity of the medium can significantly impact the fluorescence quantum yield of coumarin dyes.[1][5]
-
Issue 3: High background fluorescence obscuring the signal.
-
Question: I'm seeing a lot of background fluorescence in my images, which makes it difficult to see my signal of interest. How can I reduce this?
-
Answer: High background can stem from several sources:
-
Autofluorescence: The cells or tissue themselves may be emitting fluorescence in the same range as your coumarin dye.
-
Solution: Image an unstained control sample to assess the level of autofluorescence. If it's significant, you may need to use spectral imaging and linear unmixing to separate the specific signal from the autofluorescence, or apply background subtraction during image processing.
-
-
Non-specific Binding: The coumarin probe may be binding to cellular components other than your target.
-
Solution: Optimize your staining protocol by including additional washing steps to remove any unbound probe.[6]
-
-
Antifade Reagent Autofluorescence: Some antifade reagents, like p-phenylenediamine (PPD), can contribute to background fluorescence, particularly at shorter excitation wavelengths.[1]
-
Solution: If you suspect this is an issue, try a different antifade reagent.
-
-
Data Presentation
Table 1: Photobleaching Half-Life of Coumarin in Different Mounting Media
| Mounting Medium | Photobleaching Half-Life (seconds) |
| 90% Glycerol in PBS (pH 8.5) | 25 |
| Vectashield | 106 |
Data adapted from Longin et al., 1993.[4] The half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
Table 2: Photobleaching Quantum Yields (Φb) of Various Coumarin Derivatives
| Coumarin Derivative | Photobleaching Quantum Yield (Φb) | Solvent/Conditions |
| Coumarin 120 | 3.4 x 10⁻⁴ | Water |
| Coumarin 307 | 1.5 x 10⁻⁴ | Water |
| Coumarin 102 | 4.3 x 10⁻⁴ | Water |
A lower Φb value indicates higher photostability. Data adapted from Eggeling, C., et al. (1998).[6]
Experimental Protocols
Protocol 1: Measurement of Photobleaching Half-life
This protocol provides a method to determine the photobleaching half-life of a coumarin derivative using fluorescence microscopy.
Materials:
-
Fluorescently labeled sample (e.g., fixed cells stained with a coumarin derivative)
-
Microscope slides and coverslips
-
Mounting medium (with and without antifade reagents for comparison)
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your fluorescently labeled sample on a microscope slide and mount it with a coverslip using the desired mounting medium.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the coumarin dye being tested.
-
Set the illumination intensity to a level that provides a good signal-to-noise ratio. It is crucial to keep the illumination intensity constant across all experiments for accurate comparison.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) with relatively uniform fluorescence.
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial intensity.
-
-
Data Analysis:
-
Open the image series in your image analysis software.
-
Select an ROI within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t₁/₂).
-
Visualizations
Caption: Troubleshooting workflow for rapid photobleaching of coumarin dyes.
Caption: Experimental workflow for assessing fluorophore photostability.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative comparison of anti-fading mounting media for confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Solving Solubility Issues with Coumarin Derivatives in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of coumarin derivatives in aqueous buffers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My coumarin derivative precipitated out of solution when I diluted my DMSO stock into an aqueous buffer.
-
Question: Why is my coumarin derivative precipitating, and what can I do to resolve this?
-
Answer: This is a common issue arising from the hydrophobic nature of many coumarin derivatives and their limited solubility in aqueous solutions.[1] Precipitation occurs when the final concentration of the organic co-solvent (like DMSO) is too low to keep the compound dissolved in the aqueous buffer.[1]
Troubleshooting Steps:
-
Increase Co-solvent Concentration: Gradually increase the final concentration of the organic co-solvent in your aqueous buffer. For example, if you see precipitation at 0.5% DMSO, try 1% or 2%. Be mindful that high concentrations of organic solvents can affect biological assays, so it's crucial to determine the highest tolerable concentration for your specific experiment.[1]
-
Lower the Final Compound Concentration: Your target concentration might be above the solubility limit of the coumarin derivative in that specific buffer and co-solvent mixture. Try preparing a more dilute solution.
-
Optimize the Dilution Method: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.
-
Gentle Heating and Sonication: After dilution, gently warming the solution to 37°C or using a sonicator for a few minutes can help dissolve small precipitates.[1] However, be cautious as excessive heat can degrade some coumarin derivatives.[1]
-
Issue 2: My coumarin derivative won't dissolve in the aqueous buffer, even with a co-solvent.
-
Question: I've tried using a co-solvent, but my coumarin derivative remains insoluble. What other methods can I try?
-
Answer: If co-solvents alone are insufficient, you can explore pH adjustment or the use of cyclodextrins.
Troubleshooting Steps:
-
pH Adjustment: The solubility of coumarin derivatives with ionizable functional groups (e.g., hydroxyl or carboxyl groups) can be highly dependent on the pH of the buffer.[1][2]
-
For acidic coumarins (e.g., those with a hydroxyl group), increasing the pH to a slightly alkaline condition can significantly increase solubility. For example, 4-hydroxycoumarin's water solubility is enhanced in slightly alkaline conditions.[3]
-
Conversely, for basic coumarins, lowering the pH might be necessary.
-
Caution: Be aware that some coumarins can be unstable and degrade at alkaline pH.[4] It is advisable to prepare these solutions fresh and protect them from light.
-
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like many coumarin derivatives, within their central cavity, thereby increasing their aqueous solubility.[5][6] This is a widely used technique to improve the solubility and bioavailability of poorly soluble drugs.[5][6]
-
Issue 3: I'm observing inconsistent results in my biological assays.
-
Question: Could solubility issues with my coumarin derivative be the cause of the high variability in my experimental results?
-
Answer: Yes, poor solubility is a likely culprit for inconsistent results. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.
Troubleshooting Steps:
-
Visually Inspect Your Solutions: Before use, always hold your solution up to a light source to check for any visible precipitate.
-
Filter Your Solutions: If you suspect undissolved particles, you can filter the solution through a 0.22 µm syringe filter. However, this will remove the undissolved compound, so your final concentration will be lower than calculated. The primary goal should be to achieve complete dissolution.
-
Re-evaluate Your Solubilization Protocol: Refer back to the troubleshooting steps for Issue 1 and Issue 2 to ensure you are using the most effective method for your specific coumarin derivative.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose co-solvents for dissolving coumarin derivatives?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used co-solvent for preparing stock solutions of coumarin derivatives due to its excellent solubilizing power for a wide range of organic molecules.[7] Ethanol, methanol, and acetonitrile are also frequently used.[8][9] For in vivo studies, co-solvents with lower toxicity, such as polyethylene glycol 400 (PEG400) and propylene glycol, are often preferred.
Q2: How does the chemical structure of a coumarin derivative affect its solubility?
A2: The solubility of a coumarin derivative is significantly influenced by its functional groups. Generally, the addition of polar groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, tends to increase aqueous solubility. Conversely, the addition of non-polar or lipophilic groups, such as methyl (-CH3) or methoxy (-OCH3) groups, typically decreases water solubility.[10][11]
Q3: Can I store my coumarin derivative solutions?
A3: It is generally recommended to prepare fresh aqueous solutions of coumarin derivatives for each experiment to avoid precipitation and degradation.[8] Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[7] Always protect solutions from light, as coumarins can be light-sensitive.[8]
Q4: How can I determine the solubility of my specific coumarin derivative?
A4: A phase solubility study is a common method to determine the solubility of a compound in a particular solvent or buffer system. This involves preparing saturated solutions of the compound and then measuring the concentration of the dissolved compound using an analytical technique like UV-Vis spectrophotometry or HPLC.
Data Presentation
Table 1: Solubility of Selected Coumarin Derivatives
| Coumarin Derivative | Solvent/Buffer | Temperature (°C) | Solubility | Reference(s) |
| Warfarin | Water | 25 | 1.28 x 10⁻⁵ M | [12] |
| Warfarin | Alkaline Aqueous Solution | Not Specified | Very Soluble | [1] |
| Warfarin | Acetone, Dioxane | Not Specified | Readily Soluble | [13] |
| Warfarin | Alcohols | Not Specified | Moderately Soluble | [13] |
| 7-Hydroxycoumarin | Water | Not Specified | Sparingly Soluble | [14] |
| 7-Hydroxycoumarin | PBS (pH 7.4) | Not Specified | 53 ± 3.9 µM | [11][15] |
| 7-Hydroxy-4-methylcoumarin | Phosphate Buffer (pH 6.0-9.0) | 25-40 | Solubility increases with complexation with sulfobutyl ether-β-cyclodextrin | [16] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
This protocol describes the preparation of a working solution of a coumarin derivative in an aqueous buffer using an organic co-solvent.
-
Prepare a Concentrated Stock Solution:
-
Weigh out a precise amount of the solid coumarin derivative.
-
Dissolve it in a minimal amount of a suitable organic co-solvent (e.g., anhydrous DMSO) to achieve a high concentration (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary.
-
-
Prepare the Aqueous Buffer:
-
Prepare your desired aqueous buffer at the correct pH and ionic strength.
-
-
Dilute the Stock Solution:
-
While vortexing the aqueous buffer, slowly add the required volume of the concentrated stock solution to achieve your final desired concentration.
-
Ensure the final concentration of the co-solvent is as low as possible while maintaining solubility and is compatible with your experimental system (typically <1% for cell-based assays).
-
-
Final Check:
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.
-
Protocol 2: pH Adjustment for Solubility Enhancement
This protocol is for coumarin derivatives with ionizable functional groups.
-
Determine the pKa:
-
If the pKa of your coumarin derivative is not known, it can be predicted using software or determined experimentally.
-
-
Prepare a Series of Buffers:
-
Prepare a series of buffers with pH values spanning a range around the pKa of the compound. For an acidic compound, you would typically test pH values above the pKa. For a basic compound, test pH values below the pKa.
-
-
Test Solubility:
-
Add an excess amount of the solid coumarin derivative to a small volume of each buffer.
-
Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a constant temperature.
-
-
Quantify Solubility:
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Measure the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Select Optimal pH:
-
Choose the buffer pH that provides the desired solubility while being compatible with your experimental conditions.
-
Protocol 3: Cyclodextrin-Mediated Solubilization
This protocol outlines the use of cyclodextrins to enhance the aqueous solubility of coumarin derivatives.
-
Select a Cyclodextrin:
-
β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are commonly used. HP-β-CD and SBE-β-CD have higher aqueous solubility than the parent β-cyclodextrin.[16]
-
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 20 mM).
-
Add an excess amount of the coumarin derivative to each cyclodextrin solution.
-
Shake the suspensions at a constant temperature for 24-48 hours to reach equilibrium.
-
Filter the suspensions through a 0.22 µm filter.
-
Analyze the concentration of the dissolved coumarin derivative in the filtrate to determine the effect of the cyclodextrin concentration on solubility.
-
-
Preparation of the Inclusion Complex (Kneading Method):
-
Create a paste by kneading the coumarin derivative with the cyclodextrin in a mortar with a small amount of water or a water-alcohol mixture.
-
Dry the resulting paste in an oven or under vacuum.
-
The resulting powder contains the coumarin derivative-cyclodextrin inclusion complex, which can then be dissolved in aqueous buffer.
-
Visualizations
Caption: A workflow diagram for troubleshooting coumarin derivative solubility issues.
Caption: Inhibition of the PI3K/Akt signaling pathway by coumarin derivatives.[4][17][18][19][20][21]
Caption: Coumarin derivatives inhibit MAPK and NF-κB inflammatory signaling pathways.[5][22][23][24][25][26]
References
- 1. Warfarin CAS#: 81-81-2 [m.chemicalbook.com]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Warfarin | C19H16O4 | CID 54678486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dissolution and ionization of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Warfarin (HSG 96, 1995) [inchem.org]
- 14. Page loading... [guidechem.com]
- 15. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Validation & Comparative
Comparative analysis of red fluorescent dyes for cellular imaging.
In the intricate world of cellular biology and drug development, the ability to visualize specific cellular components and dynamic processes is fundamental to discovery. Red fluorescent dyes have emerged as indispensable tools in this quest, offering significant advantages such as reduced phototoxicity, deeper tissue penetration, and minimal spectral overlap with endogenous autofluorescence. This guide provides a comprehensive comparative analysis of commonly used red fluorescent dyes, including both synthetic organic dyes and genetically encoded fluorescent proteins, to assist researchers in making informed decisions for their specific imaging needs.
Quantitative Comparison of Red Fluorescent Dyes
The selection of an optimal fluorescent probe is often a balance between brightness, photostability, and suitability for a given application. The following tables summarize the key photophysical properties of a selection of popular red fluorescent dyes to facilitate a direct comparison. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.
Table 1: Synthetic Red Fluorescent Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Photostability | pH Sensitivity |
| Alexa Fluor 594 | 590 | 617 | 73,000 | 0.66 | 48,180 | High | Low |
| Texas Red | 596 | 615 | 85,000 | 0.93 | 79,050 | Moderate | Low[1][2][3] |
| Cy3 | 550 | 570 | 150,000 | 0.15 | 22,500 | Moderate | Moderate |
| Alexa Fluor 647 | 650 | 665 | 239,000 | 0.33 | 78,870 | High | Low[4] |
| Cy5 | 649 | 670 | 250,000 | 0.20 | 50,000 | Moderate | Low[4] |
| ATTO 647N | 647 | 669 | 150,000 | 0.65 | 97,500 | High | Low |
Table 2: Red Fluorescent Proteins (RFPs)
| Protein | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Photostability |
| mRFP1 | 584 | 607 | 42,000 | 0.27 | 11,340 | Moderate[5] |
| mCherry | 587 | 610 | 72,000 | 0.22 | 15,840 | High[6][7] |
| mRuby2 | 559 | 600 | 113,000 | 0.38 | 42,940 | Moderate |
| TagRFP-T | 555 | 584 | 100,000 | 0.47 | 47,000 | High |
| tdTomato | 554 | 581 | 138,000 | 0.69 | 95,220 | High |
Visualizing Cellular Processes and Experimental Designs
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following visualizations, created using the DOT language, depict a common signaling pathway and standard laboratory workflows.
MAPK/ERK Signaling Pathway
Immunofluorescence Staining Workflow
Live-Cell Imaging Workflow
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments cited in the comparison of red fluorescent dyes.
Protocol 1: Immunofluorescence Staining of Cultured Cells
This protocol provides a general procedure for staining adherent cells grown on coverslips.[8][9][10][11]
Materials:
-
Cells cultured on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% Bovine Serum Albumin or normal serum in PBS)
-
Primary antibody (specific to the target of interest)
-
Red fluorescent dye-conjugated secondary antibody
-
Antifade mounting medium
-
Glass microscope slides
Procedure:
-
Cell Culture: Grow cells to 60-80% confluency on sterile glass coverslips in a petri dish.[10]
-
Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Fixation: Add the Fixation Solution to the coverslips and incubate for 10-20 minutes at room temperature.[8][9]
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Add Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer and incubate for at least 30-60 minutes at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the red fluorescent dye-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Carefully place a drop of antifade mounting medium onto a clean glass slide. Invert the coverslip (cell-side down) onto the mounting medium.
-
Sealing: Seal the edges of the coverslip with nail polish to prevent drying.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter set for the chosen red fluorescent dye.
Protocol 2: Measurement of Photobleaching
This protocol outlines a method to quantify the photostability of a fluorescent dye in a cellular context.[12][13]
Materials:
-
Fluorescence microscope (confocal or widefield) with a stable light source and a sensitive camera.
-
Cells labeled with the red fluorescent dye of interest.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a sample of cells labeled with the red fluorescent dye on a microscope slide or imaging dish.
-
Microscope Setup:
-
Turn on the microscope and the excitation light source.
-
Select the appropriate filter set for the red fluorescent dye.
-
Set the laser power or illumination intensity to a consistent level that provides a good initial signal.
-
Adjust camera settings (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) containing fluorescently labeled cells.
-
Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval and total duration of the acquisition will depend on the photostability of the dye being tested.
-
-
Data Analysis:
-
Open the time-lapse image series in the image analysis software.
-
Select an ROI within a labeled cell and a background region devoid of fluorescence.
-
Measure the mean fluorescence intensity of the cellular ROI and the background region for each frame in the time series.
-
Correct for background fluorescence by subtracting the mean background intensity from the mean cellular ROI intensity for each time point.
-
Normalize the background-corrected fluorescence intensity by dividing the intensity at each time point by the initial intensity (at time zero).
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be determined from the plot.
-
Conclusion
The selection of a red fluorescent dye is a critical step in the design of cellular imaging experiments. Synthetic dyes like the Alexa Fluor and ATTO series generally offer superior brightness and photostability compared to traditional dyes like Cy5 and Texas Red.[4][14] Genetically encoded RFPs, such as mCherry and tdTomato, provide the unique advantage of being expressible within living cells, enabling the tracking of specific proteins and cellular dynamics over long periods.[6][15] By carefully considering the quantitative data, experimental requirements, and the protocols outlined in this guide, researchers can select the most appropriate red fluorescent probe to illuminate their biological questions with clarity and precision.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Texas Red - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mCherry - Wikipedia [en.wikipedia.org]
- 7. greenfluorescentblog.wordpress.com [greenfluorescentblog.wordpress.com]
- 8. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. biotium.com [biotium.com]
- 12. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 13. Microfluidic flow cytometer for quantifying photobleaching of fluorescent proteins in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
A Comparative Guide to Fluorescent Probes: Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate in Focus
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of cellular imaging and high-throughput screening, the selection of an appropriate fluorescent probe is paramount to experimental success. This guide provides a comprehensive comparison of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, a member of the coumarin family of dyes, with two other widely utilized fluorescent probes: Rhodamine B and Fluorescein. This objective analysis, supported by experimental data, aims to empower researchers to make informed decisions when selecting a fluorescent probe for their specific application.
Core Photophysical Properties: A Side-by-Side Comparison
The utility of a fluorescent probe is primarily dictated by its photophysical properties. Key parameters include the molar absorptivity (a measure of how strongly the molecule absorbs light at a specific wavelength), the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), the Stokes shift (the difference between the maximum absorption and emission wavelengths), and photostability.
| Fluorescent Probe | Molar Absorptivity (ε) at λmax (M-1cm-1) | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Photostability |
| This compound (Estimated) | Not available | ~470[1] | ~520[1] | ~50 | Not available | Superior (for this class of dyes)[1] |
| Rhodamine B | 106,000 in ethanol[2] | 546[3] | 567[3] | 21 | 0.70 in ethanol[2][3][4] | Moderate[5][6][7] |
| Fluorescein | 92,300 in basic ethanol[8] | 490 in water[9] | 514 in water[9] | 24 | 0.97 in basic ethanol[10] | Low[11][12] |
In-Depth Probe Analysis
This compound: As a member of the coumarin family, this probe is anticipated to possess a good combination of brightness and photostability. The diethylamino group at the 7-position is a strong electron-donating group, which typically results in absorption and emission in the blue-green region of the spectrum. The carboxylate group at the 3-position can be utilized for conjugation to biomolecules. The estimated Stokes shift of around 50 nm is advantageous for minimizing self-quenching and improving signal-to-noise ratios. The reported "superior photostability" of this class of dyes makes it a promising candidate for long-term imaging experiments.[1]
Rhodamine B: A well-established and bright fluorescent dye, Rhodamine B exhibits strong absorption in the green region and emits in the orange-red region.[3] Its high molar absorptivity and quantum yield in ethanol make it a very bright probe.[2][3] However, its photostability is considered moderate, and it can be susceptible to photobleaching under intense or prolonged illumination.[5][6][7] Rhodamine B's fluorescence is also known to be sensitive to solvent polarity and temperature.
Fluorescein: One of the most widely used fluorescent probes, Fluorescein is known for its high quantum yield, approaching unity in basic solutions.[10] It absorbs blue light and emits green light.[9] A significant drawback of Fluorescein is its low photostability, making it prone to rapid photobleaching, which can be a limiting factor in quantitative and long-term imaging applications.[11][12] Its fluorescence is also highly pH-dependent.
Experimental Protocols
To ensure objective and reproducible comparisons of fluorescent probes, standardized experimental protocols are essential. Below are detailed methodologies for two key performance indicators: fluorescence quantum yield and photostability.
Measurement of Fluorescence Quantum Yield
The relative method is commonly employed for determining the fluorescence quantum yield of a sample by comparing it to a well-characterized standard with a known quantum yield.
References
- 1. Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2<i>H</i>-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. omlc.org [omlc.org]
- 3. Rhodamine B *CAS 81-88-9* | AAT Bioquest [aatbio.com]
- 4. Quantum Yield [Rhodamine B] | AAT Bioquest [aatbio.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. Photobleaching absorbed Rhodamine B to improve temperature measurements in PDMS microchannels - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Photobleaching absorbed Rhodamine B to improve temperature measurements in PDMS microchannels. | Semantic Scholar [semanticscholar.org]
- 8. Fluorescein [omlc.org]
- 9. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 10. omlc.org [omlc.org]
- 11. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photobleaching [evidentscientific.com]
A Comparative Guide to the Validation of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate for Quantitative Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation overview of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, a fluorescent probe with applications in quantitative imaging. Its performance is objectively compared with established fluorescent probes, supported by experimental data and detailed protocols to assist researchers in selecting the appropriate tools for their specific needs.
Introduction to this compound
This compound is a derivative of coumarin, a class of fluorophores known for their utility in biological imaging.[1][2] These probes are valuable for their sensitivity to the local environment, which can be harnessed for quantitative measurements of various cellular parameters. The diethylamino group at the 7-position and the carboxylate group at the 3-position influence the photophysical properties of the molecule, making it a potential candidate for various imaging applications, including the detection of enzymatic activity.[1][3][4] One such application is in the study of monoamine oxidase B (MAO-B), an enzyme implicated in neurological disorders.[5][6][7]
Quantitative Performance Comparison
A critical aspect of selecting a fluorescent probe is its quantitative performance. This section compares the key photophysical and photochemical properties of this compound with other widely used fluorescent probes for different cellular applications.
| Property | This compound | BODIPY FL C12 (Lipid Droplets) | DAPI (Nucleic Acids) | CellROX™ Green (Reactive Oxygen Species) |
| Excitation Max (λex, nm) | ~413 | ~505 | ~358 | ~485 |
| Emission Max (λem, nm) | ~494 | ~511 | ~461 | ~520 |
| **Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ** | Data not available | ~80,000 | ~42,000 | Data not available |
| Quantum Yield (Φ) | Data not available | ~0.9 | ~0.9 (bound to DNA) | Data not available |
| Photostability | Moderate | High | Moderate | High |
Note: Quantitative data for this compound is not extensively available in the public domain and requires experimental determination. The photostability of coumarin derivatives is generally considered moderate.[8][9][10]
Experimental Protocols
Accurate quantitative imaging relies on robust and well-defined experimental protocols. The following sections detail the methodologies for validating the performance of a fluorescent probe and for a specific application in measuring MAO-B activity.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a test compound relative to a known standard.
Materials:
-
Test compound (this compound)
-
Quantum yield standard with known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvent (e.g., DMSO, ethanol)
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test compound and the standard in the chosen solvent.
-
Prepare Dilutions: Create a series of dilutions for both the test and standard solutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the selected excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the test and standard samples.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test sample: Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²) where Φ is the quantum yield, Grad is the gradient, and η is the refractive index of the solvent.
Protocol 2: Assessment of Photostability
This protocol outlines a method to determine the photobleaching half-life of a fluorescent probe using fluorescence microscopy.
Materials:
-
Fluorescent probe solution (e.g., 1 µM in PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with a stable light source and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare a thin film of the fluorescent probe solution on a microscope slide and allow it to dry, or embed the probe in a polymer matrix.
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the probe.
-
Focus on the sample.
-
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample at a constant intensity.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity decreases significantly.
-
-
Data Analysis:
-
Select a region of interest (ROI) in the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image.
-
Correct for background fluorescence.
-
Normalize the intensity values to the initial intensity.
-
Plot the normalized intensity versus time and fit the data to an exponential decay curve to determine the photobleaching half-life (t₁/₂).
-
Protocol 3: In Vitro Monoamine Oxidase B (MAO-B) Activity Assay
This fluorometric assay measures the activity of MAO-B by detecting the hydrogen peroxide (H₂O₂) produced during the enzymatic reaction. A probe that becomes fluorescent upon interaction with H₂O₂ in the presence of horseradish peroxidase (HRP) is used. While this compound itself is an inhibitor, this protocol describes a general method where a similar coumarin-based or other fluorogenic substrate could be used to measure enzyme activity.[11][12][13]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)
-
MAO-B substrate (e.g., benzylamine)
-
Horseradish Peroxidase (HRP)
-
Fluorogenic probe for H₂O₂ (e.g., Amplex Red)
-
Test inhibitor (e.g., this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, HRP, and the fluorogenic probe in the assay buffer. Prepare serial dilutions of the test inhibitor.
-
Assay Setup:
-
Add the test inhibitor solutions to the wells of the microplate.
-
Add the MAO-B enzyme solution to all wells except the blank.
-
Incubate for a short period to allow inhibitor-enzyme interaction.
-
-
Initiate Reaction: Add the substrate/HRP/probe mixture to all wells to start the enzymatic reaction.
-
Measure Fluorescence: Immediately begin kinetic measurement of the fluorescence signal at the appropriate excitation and emission wavelengths for the chosen H₂O₂ probe.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve).
-
Determine the percent inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Calculate the IC₅₀ value of the inhibitor.
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and the biological context, the following diagrams are presented in the DOT language for Graphviz.
Caption: A generalized workflow for the validation of a fluorescent probe.
Caption: The catalytic cycle of MAO-B and the inhibitory action of the coumarin derivative.
Conclusion
This compound presents itself as a promising fluorescent probe, particularly for applications involving the study of enzyme kinetics, such as MAO-B activity. However, a comprehensive validation of its quantitative imaging capabilities requires further experimental characterization of its photophysical and photochemical properties. This guide provides the necessary framework and protocols for such a validation and offers a comparative perspective with established fluorescent probes. Researchers are encouraged to utilize these methodologies to thoroughly characterize this and other novel probes to ensure the accuracy and reproducibility of their quantitative imaging studies.
References
- 1. scienceopen.com [scienceopen.com]
- 2. amm-journal.org [amm-journal.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of 7-substituted coumarin derivatives as multimodal monoamine oxidase-B and cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of monoamine oxidases by functionalized coumarin derivatives: biological activities, QSARs, and 3D-QSARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
Alternatives to Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate for specific applications
A Comparative Guide to Fluorescent Coumarin Derivatives for Cellular Imaging and Sensing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternatives to Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, a well-known fluorescent scaffold. The focus is on providing objective performance data and detailed experimental methodologies to aid in the selection of the most suitable fluorescent probes for specific research applications, including cellular imaging and the development of biosensors.
Introduction to Coumarin Dyes
Coumarin derivatives are a versatile class of fluorophores widely utilized as fluorescent probes, labels, and sensors in a multitude of scientific and biomedical applications.[1] Their popularity stems from their high fluorescence quantum yields, good photostability, and a molecular framework that is readily amenable to chemical modifications for fine-tuning their photophysical properties.[2] Strategic substitutions on the coumarin backbone can lead to derivatives with tunable emission wavelengths, making them excellent candidates for various imaging and sensing applications.[3]
This guide will focus on a comparative analysis of two prominent alternatives to this compound: Coumarin 343 and 7-Amino-4-methylcoumarin (AMC) .
Comparative Analysis of Photophysical Properties
The selection of a fluorescent probe is critically dependent on its photophysical properties. Key parameters include the molar extinction coefficient (ε), which indicates the efficiency of light absorption at a specific wavelength, the fluorescence quantum yield (Φ), representing the efficiency of converting absorbed light into emitted light, and the excitation (λ_ex) and emission (λ_em) maxima, which determine the optimal wavelengths for fluorescence microscopy.
| Compound | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Solvent |
| This compound | Data not available | Data not available | ~420 | ~470 | Ethanol |
| Coumarin 343 | 39,000 | 0.63 | 445 | 477 | Ethanol |
| 7-Amino-4-methylcoumarin (AMC) | 17,800 | Data not available | 345 | 445 | Ethanol |
Note: The photophysical properties of coumarin dyes can be highly sensitive to the solvent environment. The data presented here are for comparative purposes in a common solvent.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in the comparison of these fluorescent probes.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is determined using the Beer-Lambert law, which states a linear relationship between absorbance and concentration for a given substance.
Materials:
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
The coumarin dye of interest
-
High-purity solvent (e.g., ethanol)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the coumarin dye and dissolve it in a known volume of the solvent in a volumetric flask to prepare a stock solution of a specific molar concentration.
-
Serial Dilutions: Prepare a series of at least five dilutions from the stock solution with concentrations that yield absorbance values between 0.1 and 1.0.
-
Absorbance Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the dye.
-
Use the pure solvent to zero the spectrophotometer (blank).
-
Measure the absorbance of each dilution at λ_max.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis. The slope of the line corresponds to the molar extinction coefficient (ε) when the path length is 1 cm.
-
Determination of Fluorescence Quantum Yield (Φ)
The relative method, comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is commonly used.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
The coumarin dye of interest (sample)
-
A fluorescence standard with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
High-purity solvent
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of each solution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Ensure identical experimental conditions (e.g., excitation and emission slit widths) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if different).
-
Live-Cell Imaging Protocol
This protocol provides a general workflow for staining and imaging live cells with coumarin-based fluorescent probes.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Coumarin dye stock solution (e.g., 1-10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other imaging buffer
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.
-
Staining Solution Preparation: Dilute the coumarin dye stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess dye.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for the specific coumarin dye's excitation and emission wavelengths.
-
Applications in Signaling Pathways and Experimental Workflows
Coumarin derivatives are instrumental in visualizing and quantifying various biological processes. The following diagrams, created using the DOT language, illustrate two key applications.
GPCR Signaling Pathway Activation
Fluorescent probes can be used to monitor the activation of G-protein coupled receptors (GPCRs) and downstream signaling events, such as the production of the second messenger cyclic AMP (cAMP).
Caption: GPCR signaling cascade leading to cAMP production and PKA activation.
FRET-Based Biosensor for Protease Activity
Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. FRET-based biosensors often utilize a pair of fluorophores, a donor and an acceptor, linked by a protease-cleavable peptide. Cleavage of the linker separates the fluorophores, leading to a change in the FRET signal.
Caption: Workflow of a FRET-based biosensor for detecting protease activity.
References
Cross-validation of results obtained with Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is critical for advancing scientific discovery. This guide provides a comprehensive cross-validation of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, a versatile coumarin derivative. We will objectively compare its performance with alternative compounds, supported by experimental data, and provide detailed protocols for key applications.
Performance as a Monoamine Oxidase B (MAO-B) Inhibitor
This compound has been identified as a potent and selective inhibitor of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Its inhibitory activity is quantified by its half-maximal inhibitory concentration (IC50) value.
Table 1: Comparison of IC50 Values for MAO-B Inhibitors
| Compound | Target | IC50 (µM) | Notes |
| This compound | hMAO-B | 45.52 | A coumarin-based selective inhibitor.[1] |
| Selegiline | MAO-B | ~0.0068 | A well-established, potent, and selective irreversible inhibitor used in Parkinson's disease. |
| Clorgyline | MAO-A | ~0.0016 | A selective inhibitor for MAO-A, often used as a control to determine selectivity. |
| Safinamide | MAO-B | 0.098 | A reversible and selective MAO-B inhibitor also used in the treatment of Parkinson's disease. |
| Rasagiline | MAO-B | 0.0047 | A potent, selective, and irreversible MAO-B inhibitor. |
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
This protocol outlines a method to determine the inhibitory potential of compounds against MAO-B using a fluorometric assay. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B-catalyzed substrate oxidation.
Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., kynuramine or benzylamine)
-
Fluorescent Probe (e.g., Amplex Red or equivalent)
-
Horseradish Peroxidase (HRP)
-
Test compound (this compound)
-
Positive Control Inhibitor (e.g., Selegiline)
-
Negative Control (Vehicle, e.g., DMSO)
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement (Excitation ~530-560 nm, Emission ~590-600 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, fluorescent probe, HRP, and test compounds in MAO-B Assay Buffer.
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the test compound at various concentrations to the respective wells.
-
Add the positive and negative controls to their designated wells.
-
-
Enzyme Addition: Add the MAO-B enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate and fluorescent probe/HRP mixture to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence intensity in kinetic mode at 37°C for at least 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Below is a graphical representation of the MAO-B inhibition assay workflow.
Workflow for the fluorometric monoamine oxidase B (MAO-B) inhibition assay.
Performance as a Fluorescent Probe
Table 2: Comparison of Photophysical Properties of Selected Coumarin Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent |
| Coumarin 343 | 443 | 461 | 0.63 | 38,000 | Ethanol |
| 7-Amino-4-methylcoumarin (AMC) | 350 | 450 | 0.61 | 19,000 | Water |
| 7-Hydroxycoumarin | 365 | 455 | 0.87 | 20,000 | Ethanol |
| 7-(Diethylamino)coumarin-3-carboxylic acid | 407 | 472 | Not specified | Not specified | Not specified |
Note: The photophysical properties of coumarins are highly sensitive to the solvent environment.
Experimental Protocol: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) of a compound is a measure of its emission efficiency. It can be determined by a comparative method using a standard with a known quantum yield.
Materials and Reagents:
-
Test compound (this compound)
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectrograde solvent (e.g., ethanol)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard. The slope of these plots is proportional to the quantum yield.
-
Calculate Quantum Yield: The quantum yield of the test compound (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
Slope_sample and Slope_std are the slopes of the plots for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard (if different).
-
Below is a graphical representation of the logical relationship in determining fluorescence quantum yield.
Logical workflow for determining fluorescence quantum yield by the comparative method.
References
A Critical Review of Fluorescent Tools for Live-Cell Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to visualize molecular processes within living cells is paramount. Fluorescent tools have revolutionized this field, offering a diverse and powerful toolkit for real-time analysis of cellular dynamics. This guide provides a critical and objective comparison of the major classes of fluorescent probes, supported by quantitative performance data and detailed experimental protocols to inform the selection of the optimal tool for your specific research needs.
The landscape of fluorescent tools for live-cell imaging is dominated by three main categories: genetically encoded fluorescent proteins (FPs), synthetic organic dyes, and fluorescent nanoprobes, including quantum dots (QDs).[1][2] Each class presents a unique set of advantages and limitations regarding brightness, photostability, specificity, and ease of use.[1][3] The choice of a particular fluorophore is a critical decision that depends on the specific biological question, the experimental system, and the imaging modality being employed.[1]
Performance Comparison: Fluorescent Proteins vs. Organic Dyes vs. Quantum Dots
A direct comparison of the key performance indicators reveals the distinct strengths of each fluorescent tool class. Fluorescent proteins offer unparalleled specificity through genetic targeting, while organic dyes often exhibit superior brightness and photostability.[1][4] Quantum dots, in turn, provide exceptional photostability and brightness, making them suitable for long-term tracking studies.[2][5]
Quantitative Comparison of Common Fluorescent Probes
| Fluorescent Tool | Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Extinction Coefficient (M⁻¹cm⁻¹) | Relative Brightness * | Photostability | Key Advantages | Key Disadvantages |
| EGFP | Fluorescent Protein | 488 | 507 | 0.60 | 56,000 | 33.6 | Moderate | Genetic targeting, good maturation | Moderate brightness and photostability |
| mNeonGreen | Fluorescent Protein | 506 | 517 | 0.80 | 116,000 | 92.8 | High | Very bright, monomeric | Can be less stable than EGFP in some fusions[6] |
| mCherry | Fluorescent Protein | 587 | 610 | 0.22 | 72,000 | 15.8 | High | Good photostability, monomeric | Lower brightness compared to green FPs[6][7] |
| mScarlet | Fluorescent Protein | 569 | 594 | 0.70 | 100,000 | 70.0 | Moderate | Very bright red FP | Less photostable than mCherry[7] |
| Alexa Fluor 488 | Organic Dye | 495 | 519 | 0.92 | 71,000 | 65.3 | High | Very bright and photostable | Requires specific labeling strategies[4] |
| Alexa Fluor 568 | Organic Dye | 578 | 603 | 0.69 | 91,300 | 63.0 | Very High | Excellent photostability and brightness[8] | Cell permeability can be a challenge[9] |
| SiR-rhodamine | Organic Dye | 652 | 674 | 0.41 | 100,000 | 41.0 | High | Far-red emission, suitable for deep tissue imaging[10] | Requires specific labeling strategies |
| Qdot 655 | Quantum Dot | 405-630 | 655 | ~0.5-0.8 | High | Very High | Exceptional | Extremely photostable, high brightness | Large size, potential cytotoxicity, blinking[2][5] |
*Relative Brightness is calculated as the product of the Quantum Yield and the Extinction Coefficient. Data is compiled from multiple sources and should be considered as representative values.[6][7][8][11]
Experimental Methodologies
The successful application of fluorescent tools in live-cell imaging hinges on robust and well-optimized experimental protocols. The following sections provide an overview of common methodologies for the use of fluorescent proteins and organic dyes.
Labeling Strategies for Live-Cell Imaging
The choice of labeling strategy is critical for ensuring that the fluorescent probe accurately reports on the biological process of interest without introducing artifacts.
Caption: A diagram illustrating the primary labeling strategies for different classes of fluorescent tools.
General Protocol for Live-Cell Imaging Using Fluorescent Proteins
-
Construct Design: Clone the gene of interest in-frame with a suitable fluorescent protein in an appropriate expression vector.
-
Transfection: Introduce the plasmid DNA into the cells of interest using a method such as lipid-based transfection or electroporation.
-
Cell Culture: Culture the transfected cells for 24-48 hours to allow for protein expression and chromophore maturation.
-
Imaging Preparation: Plate the cells on a glass-bottom dish or chamber slide suitable for microscopy. Replace the culture medium with a live-cell imaging solution to maintain cell health and reduce background fluorescence.[12]
-
Microscopy: Place the sample on the microscope stage, ensuring the environmental chamber is set to the appropriate temperature, CO2, and humidity levels.[13]
-
Image Acquisition: Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching while still achieving a good signal-to-noise ratio.[12][14] Acquire time-lapse images at appropriate intervals to capture the dynamics of the process being studied.
General Protocol for Live-Cell Imaging Using Organic Dyes
-
Probe Selection: Choose an organic dye with appropriate spectral properties and a labeling strategy compatible with your target of interest (e.g., a membrane-permeable dye for a specific organelle or a dye conjugated to a ligand for a specific receptor).
-
Cell Preparation: Plate the cells on a glass-bottom dish or chamber slide.
-
Labeling: Prepare a working solution of the fluorescent dye in a suitable buffer or imaging medium. Incubate the cells with the dye solution for a specific period (typically 15-60 minutes) at 37°C.
-
Washing: Gently wash the cells with fresh imaging medium to remove any unbound dye and reduce background fluorescence.[14]
-
Microscopy and Image Acquisition: Proceed with imaging as described in steps 5 and 6 of the fluorescent protein protocol, using the appropriate filter sets for the chosen organic dye.
Visualizing Cellular Processes and Workflows
Diagrams can be powerful tools for understanding complex biological pathways and experimental designs. The following examples illustrate how Graphviz can be used to visualize key concepts in live-cell imaging.
Simplified Signaling Pathway: GPCR-Mediated Calcium Signaling
Genetically encoded calcium indicators (GECIs), a class of fluorescent proteins, are widely used to study intracellular calcium dynamics.
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway leading to an increase in cytosolic calcium, which can be visualized using a genetically encoded calcium indicator (GECI).
Experimental Workflow: Live-Cell Imaging
A well-defined workflow is essential for reproducible live-cell imaging experiments.
Caption: A flowchart outlining the key steps in a typical live-cell imaging experiment.
Future Directions and Concluding Remarks
The field of fluorescent tool development is continuously evolving, with ongoing efforts to create probes that are brighter, more photostable, and have emission spectra in the near-infrared range to allow for deeper tissue imaging.[1][10] The advent of super-resolution microscopy techniques has also driven the development of photoswitchable and photoactivatable fluorescent probes that enable imaging beyond the diffraction limit of light.[5][15]
The selection of a fluorescent tool for live-cell imaging is a multifaceted decision that requires careful consideration of the biological question, the experimental system, and the available instrumentation. By understanding the relative strengths and weaknesses of fluorescent proteins, organic dyes, and quantum dots, and by employing optimized experimental protocols, researchers can harness the full potential of live-cell imaging to unravel the complexities of cellular life.
References
- 1. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic fluorescent probes for live-cell super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Editorial: Recent Advances in Fluorescent Probes for Super-Resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-permeable organic fluorescent probes for live-cell super-resolution imaging [opg.optica.org]
- 10. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Quantitative comparison of fluorescent proteins using protein nanocages in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparing for Live-Cell Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. worldscientific.com [worldscientific.com]
A Researcher's Guide to Coumarin Derivatives in Live-Cell Imaging: A Performance Comparison
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for acquiring accurate and insightful data in live-cell imaging. Coumarin derivatives have emerged as a versatile and widely utilized class of fluorophores due to their excellent photophysical properties, including high fluorescence quantum yields, tunable emission spectra, and sensitivity to their microenvironment.[1] This guide provides a comprehensive comparison of various coumarin derivatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal probe for specific research applications.
Performance Comparison of Coumarin Derivatives
The efficacy of a fluorescent probe in live-cell imaging is determined by several key performance indicators. These include its quantum yield (Φ), which measures fluorescence efficiency, photostability (resistance to photobleaching), and cell permeability.[1] The following table summarizes these quantitative parameters for a selection of coumarin derivatives, offering a clear comparison of their performance.
| Derivative Name/Number | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Stokes Shift (nm) | Target Organelle/Analyte | Cell Permeability | Cytotoxicity |
| 7-Aminocoumarin | ~380 | ~444 | Varies with derivative, can be high[2] | ~18,400[2] | ~64 | General cytoplasm, acidic organelles (pH-insensitive)[2] | Good | Generally Low[2] |
| 7-Hydroxycoumarin | ~386 | ~448 | Varies with derivative, can be high (e.g., 0.25-0.32)[2] | ~36,700[2] | ~62 | Cytoplasm (pH-sensitive)[2] | Good | Generally Low[2] |
| Coumarin 106 | ~365 (Fluorescence), 465 (Phosphorescence)[3] | ~530 (Phosphorescence)[3] | ~0.74[3] | Not explicitly found for cellular imaging context | ~165 | General cytoplasm | Good[3] | Non-toxic in Caco-2 cells[3] |
| Coumarin-based Cu²⁺ Probe | ~470 | ~520 | - | - | ~50 | Copper (Cu²⁺)[1] | Good | Low |
| Coumarin-based Zn²⁺ Probe | ~465 | ~525 | - | - | ~60 | Zinc (Zn²⁺)[1] | Good | Low |
| Coumarin-based Fe³⁺ Probe | ~500 | ~550 | - | - | ~50 | Iron (Fe³⁺)[1] | Good | Low |
| CDCI-CO (for CO detection) | - | ~710 | - | - | ~222[4] | Carbon Monoxide (CO)[4] | Good | Low |
| Benzo[g]coumarin Analogues | Red/Far-red | Red/Far-red | High | - | Large | Various (metal ions, organelles, etc.)[5][6][7] | Good | Biocompatible[7] |
Key Considerations for Selection
pH Sensitivity: A critical distinction between coumarin derivatives lies in their response to pH. 7-Hydroxycoumarin's fluorescence is highly pH-dependent, decreasing significantly in acidic environments (pH < 6.5), making it a potential sensor for pH changes in neutral or alkaline compartments.[2] In contrast, 7-aminocoumarin's fluorescence is largely independent of pH in the physiological range (3-10), making it suitable for imaging acidic organelles like lysosomes and endosomes.[2]
Target Specificity: The versatility of the coumarin scaffold allows for chemical modifications to create probes that selectively target specific ions, molecules, or organelles.[1][8] For instance, various derivatives have been engineered to detect biologically important metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺, as well as reactive oxygen species (ROS) and biological thiols.[1][8]
Photophysical Properties: Properties such as a large Stokes shift are advantageous as they minimize the overlap between excitation and emission spectra, reducing background interference and improving signal clarity.[4] Benzo[g]coumarin derivatives, with their extended π-systems, exhibit red/far-red fluorescence, which is beneficial for deep-tissue imaging due to reduced light scattering and autofluorescence from biological samples.[5][6][7]
Experimental Protocols
Accurate and reproducible results in live-cell imaging are contingent on meticulous experimental protocols.[1] The following are detailed methodologies for key experiments involving coumarin derivatives.
General Protocol for Live-Cell Staining
This protocol provides a general workflow for staining live cells with coumarin-based probes. Optimization of probe concentration, incubation time, and imaging parameters is highly recommended for each specific probe and cell line.[9]
Materials:
-
Coumarin-based fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)[9]
-
Appropriate cell culture medium (e.g., DMEM)[9]
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom dishes or chamber slides[9]
-
Fluorescence microscope with appropriate filter sets[9]
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and culture until they reach 50-70% confluency.[9]
-
Probe Preparation: Prepare a stock solution of the coumarin probe, typically in the µM to mM range, in anhydrous DMSO.[1][9] The final working concentration usually ranges from 1-10 µM.[1]
-
Staining: Remove the culture medium and wash the cells with pre-warmed PBS.[1] Add the probe-containing medium to the cells and incubate at 37°C for a specified time, typically 15-60 minutes.[1]
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with a suitable buffer (e.g., pre-warmed PBS or imaging medium) to remove any unbound dye.[9]
-
Imaging: Acquire fluorescent images using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin probe's excitation and emission wavelengths.[9] For time-lapse experiments, maintain cells at 37°C and 5% CO₂ during imaging.[9]
Cytotoxicity Assessment using MTT Assay
This assay is used to assess the potential cytotoxicity of the coumarin derivatives on the cells.[1]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the coumarin derivative (e.g., 0.1 to 250 µM) for a specified duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Incubation: After the treatment period, remove the medium and add fresh medium containing MTT solution (0.5 mg/mL). Incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT-containing medium and add an appropriate solvent (e.g., DMSO) to dissolve the formazan crystals formed by viable cells.[1]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of these probes, the following diagrams illustrate a typical live-cell imaging workflow and a generalized signaling pathway where coumarin-based sensors might be employed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Battle: Synthetic Red Fluorescent Dyes vs. Red Fluorescent Proteins
In the landscape of modern biological research and drug development, the visualization of cellular structures and processes is paramount. Red fluorescent probes, in particular, have gained prominence due to their advantages in minimizing phototoxicity and autofluorescence. This guide provides an objective, data-driven comparison of two major classes of red fluorescent probes: synthetic dyes and genetically encoded fluorescent proteins. We will delve into their key performance metrics, provide detailed experimental protocols for their application, and visualize relevant biological and experimental workflows.
Quantitative Performance: A Side-by-Side Comparison
The selection of an appropriate fluorescent probe hinges on a careful consideration of its photophysical properties. Brightness, a product of the molar extinction coefficient and quantum yield, dictates the signal intensity, while photostability determines the duration over which a reliable signal can be obtained. The following tables summarize the key characteristics of commonly used synthetic red fluorescent dyes and red fluorescent proteins to facilitate an informed decision.
Table 1: Photophysical Properties of Common Synthetic Red Fluorescent Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Photostability | pH Sensitivity |
| Alexa Fluor 594 | 590 | 617 | 73,000 | 0.66 | 48,180 | High | Low[1] |
| Texas Red | 596 | 615 | 85,000 | 0.93 | 79,050 | Moderate | Low[2] |
| Cy5 | 649 | 666 | 250,000 | 0.20 | 50,000 | Moderate | Low |
Table 2: Photophysical Properties of Common Red Fluorescent Proteins (RFPs)
| Protein | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Photostability | Oligomeric State |
| mCherry | 587 | 610 | 72,000 | 0.22 | 15,840 | High[3][4] | Monomer[3] |
| tdTomato | 554 | 581 | 138,000 | 0.69 | 95,220 | High[4] | Tandem Dimer |
| mRuby2 | 559 | 600 | 113,000 | 0.35 | 39,550 | High[5] | Monomer |
Experimental Protocols: A Guide to Application
The practical utility of these fluorescent probes is determined by the experimental context. Synthetic dyes are typically introduced into fixed and permeabilized cells via antibody-based immunofluorescence, while fluorescent proteins are genetically encoded and expressed within living cells, enabling dynamic studies.
Protocol 1: Immunofluorescence Staining with Synthetic Dyes
This protocol outlines the key steps for labeling intracellular targets in fixed cells using a primary antibody and a secondary antibody conjugated to a synthetic red fluorescent dye.
1. Sample Preparation and Fixation:
- Culture cells on sterile coverslips to the desired confluency (e.g., ~70%).
- Wash the cells briefly with Phosphate-Buffered Saline (PBS).
- Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[6][7]
- Wash the cells three times with PBS for 5 minutes each.
2. Permeabilization and Blocking:
- Permeabilize the cells with a solution of 0.1-1% Triton X-100 in PBS for 10-20 minutes to allow antibody access to intracellular antigens.[7]
- Wash the cells three times with PBS.
- Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% normal serum from the secondary antibody host species in PBS) for 1 hour at room temperature.[6]
3. Antibody Incubation:
- Dilute the primary antibody to its optimal concentration in the blocking solution.
- Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.[8]
- Wash the cells three times with PBS.
- Dilute the fluorescently conjugated secondary antibody in the blocking solution.
- Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[7][8]
- Wash the cells three times with PBS.
4. Mounting and Imaging:
- Mount the coverslip onto a microscope slide using an antifade mounting medium.
- Image the sample using a fluorescence microscope equipped with the appropriate excitation and emission filters for the chosen dye.
Protocol 2: Live-Cell Imaging with Red Fluorescent Proteins
This protocol describes the general workflow for expressing a red fluorescent protein fused to a protein of interest in live cells and subsequent imaging.
1. Plasmid Construction and Transfection:
- Clone the gene of interest into a mammalian expression vector containing the sequence for a red fluorescent protein (e.g., mCherry). This will create a fusion protein.
- Transfect the plasmid into the desired cell line using a suitable transfection reagent.
- Allow 24-48 hours for the cells to express the fusion protein.
2. Cell Culture and Imaging Preparation:
- Plate the transfected cells in a suitable imaging dish or chamber (e.g., glass-bottom dish).
- Use a cell culture medium that is optimized for live-cell imaging to minimize background fluorescence.
3. Live-Cell Imaging:
- Place the imaging dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain optimal temperature, humidity, and CO₂ levels.[9]
- Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching while still achieving a good signal-to-noise ratio.[9][10]
- Acquire time-lapse images to monitor the dynamic localization and behavior of the fluorescently tagged protein.
Visualizing Workflows and Pathways
Diagrams are invaluable for understanding complex processes. The following visualizations, created using the DOT language, illustrate a typical experimental workflow and a biological signaling pathway where these fluorescent probes are applied.
Red fluorescent proteins are instrumental in dissecting complex cellular signaling networks. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, a critical regulator of cell proliferation and differentiation, is a prime example.[11] Fluorescently tagging a component of this pathway, such as ERK, allows for the real-time visualization of its translocation and activity in response to stimuli.[12][13]
Conclusion
Both synthetic red fluorescent dyes and red fluorescent proteins offer powerful means to visualize cellular biology, each with a distinct set of advantages and applications. Synthetic dyes, with their high intrinsic brightness and photostability, are excellent for high-resolution imaging in fixed samples. In contrast, the genetically encodable nature of fluorescent proteins makes them indispensable for studying protein dynamics and signaling events in living cells. The choice between these two powerful tools will ultimately be guided by the specific biological question and the experimental context.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. proteopedia.org [proteopedia.org]
- 4. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. usbio.net [usbio.net]
- 7. ptglab.com [ptglab.com]
- 8. biotium.com [biotium.com]
- 9. Preparing for Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. gentarget.com [gentarget.com]
- 12. Single-cell imaging of ERK signaling using fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Visualizing cellular heterogeneity by quantifying the dynamics of MAPK activity in live mammalian cells with synthetic fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
A Quantitative Comparison of Photophysical Characteristics of Common Red Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental data. Red fluorescent dyes are particularly valuable for their longer excitation and emission wavelengths, which minimize autofluorescence from biological samples and reduce phototoxicity. This guide provides an objective comparison of the key photophysical characteristics of several widely used red fluorescent dyes, supported by experimental data and detailed methodologies.
Quantitative Photophysical Data
The performance of a fluorescent dye is defined by several key metrics. The molar extinction coefficient indicates how strongly the dye absorbs light at a specific wavelength. The quantum yield represents the efficiency of converting absorbed light into emitted fluorescent light. Together, these factors determine the overall brightness of the fluorophore. Photostability is another crucial parameter, defining the dye's resistance to photobleaching under illumination.
Below is a summary of the key photophysical properties for a selection of common red fluorescent dyes.
| Dye | Dye Class | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| Alexa Fluor 594 | Sulfonated Rhodamine | 590[1][2] | 617[1] | 73,000[1] | 0.66[1] | 48,180 |
| Texas Red | Sulforhodamine | 596[3] | 615[3] | 85,000[3][4] | 0.93[3] | 79,050 |
| ATTO 594 | Rhodamine | 601[5] | 627[5] | 120,000[5][6] | 0.85[5][6] | 102,000 |
| Cy3B | Cyanine | 560[7] | 571[7] | 130,000 | 0.67[8] | 87,100 |
Note: Photophysical properties can be influenced by the local environment, including the solvent and conjugation to biomolecules. The values presented here are generally for the dyes in aqueous buffer solutions.
Visualizing Photophysical Processes and Experimental Workflows
To better understand the principles behind fluorescence and the methods used for characterization, the following diagrams are provided.
Caption: A Jablonski diagram illustrating the electronic transitions involved in fluorescence.
Caption: Generalized workflow for the photophysical characterization of fluorescent dyes.
Experimental Protocols
Accurate and reproducible determination of photophysical parameters is essential for the objective comparison of fluorescent dyes. The following section details the standardized methodologies for measuring the key characteristics presented in this guide.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is determined using UV-Visible spectrophotometry and is based on the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration in mol/L, and l is the path length of the cuvette in cm.[9][10]
Objective: To determine the molar extinction coefficient of a fluorescent dye at its maximum absorption wavelength (λmax).
Materials and Equipment:
-
Fluorescent dye of interest
-
High-purity solvent (e.g., ethanol, deionized water, or PBS)
-
Analytical balance
-
Volumetric flasks and micropipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)[9]
Procedure:
-
Preparation of Stock Solution: Accurately weigh a precise amount of the dye and dissolve it in a known volume of the chosen solvent within a volumetric flask to create a stock solution of a specific molar concentration.[9]
-
Preparation of Dilution Series: Perform a series of dilutions from the stock solution to prepare at least five solutions of varying, known concentrations. The concentration range should be selected to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.[9]
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the instrument to scan a relevant wavelength range to identify the λmax of the dye.
-
Absorbance Measurement: Use the pure solvent as a blank to zero the spectrophotometer. Measure the absorbance of each of the prepared standard solutions at the determined λmax.[9]
-
Data Analysis: Plot a graph of absorbance (y-axis) versus concentration (x-axis). Perform a linear regression on the data points. The slope of the resulting line is equal to the molar extinction coefficient (ε), as the path length is 1 cm.[9][10]
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[11] It is most commonly determined using the comparative method, which involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.[12][13]
Objective: To determine the relative fluorescence quantum yield of a red fluorescent dye.
Materials and Equipment:
-
Fluorescent dye sample and a suitable standard (e.g., Rhodamine 101 in ethanol, Φ = 0.95)
-
High-purity solvent
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions for both the sample dye and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[14]
-
Absorbance Measurements: Record the UV-Vis absorption spectra for all prepared solutions and determine the absorbance at the chosen excitation wavelength.[14]
-
Fluorescence Measurements: Using a fluorometer, record the fluorescence emission spectra for all solutions of the sample and the standard at the same excitation wavelength.[14]
-
Data Analysis:
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:[13][14]
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard (if they are different).
-
Assessment of Photostability
Photostability refers to a fluorophore's ability to resist photochemical destruction upon exposure to excitation light. It is often quantified by the photobleaching half-life (t½), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[15]
Objective: To determine the photobleaching rate of a red fluorescent dye under controlled illumination.
Materials and Equipment:
-
Fluorescence microscope (confocal or widefield) with a suitable laser line for the red dye.[16]
-
High-sensitivity camera (e.g., sCMOS).[16]
-
Sample labeled with the red fluorescent dye.
-
Image analysis software (e.g., ImageJ/Fiji).[16]
Procedure:
-
Sample Preparation: Prepare a fluorescently labeled sample on a microscope slide or imaging dish, ensuring a uniform distribution of the fluorophore in the region of interest.[16]
-
Microscope Setup: Set the microscope parameters, including laser power and camera settings. It is crucial to use the same illumination intensity and conditions when comparing different dyes.[15]
-
Image Acquisition: Locate a region of interest (ROI) and acquire a time-lapse series of images under continuous illumination. Continue imaging until the fluorescence intensity has significantly decreased.[16]
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.[16]
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity in each frame.[16]
-
Normalize the fluorescence intensity by dividing the intensity at each time point by the initial intensity.[16]
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to an exponential decay model to determine the photobleaching rate constant or the half-life (t½).[16] A longer half-life indicates greater photostability.[15]
-
References
- 1. app.fluorofinder.com [app.fluorofinder.com]
- 2. Spectrum [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Texas Red - Wikipedia [en.wikipedia.org]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. ATTO 594 | Products | Leica Microsystems [leica-microsystems.com]
- 7. Spectrum [Cy3B] | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. agilent.com [agilent.com]
- 12. Making sure you're not a bot! [opus4.kobv.de]
- 13. chem.uci.edu [chem.uci.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Evaluating the Cytotoxicity of Coumarin-Based Probes for Long-Term Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical determinant for the success of long-term live-cell imaging studies. An ideal probe should not only offer excellent photophysical properties but also exhibit minimal cytotoxicity to ensure that the observed biological processes are not artifacts of cellular stress or damage. Coumarin-based probes are widely utilized due to their bright fluorescence, high quantum yields, and tunable spectral properties. However, a thorough evaluation of their potential cytotoxic effects is paramount for their application in extended imaging experiments.
This guide provides a comparative analysis of the cytotoxicity of various coumarin-based probes, supported by quantitative data and detailed experimental protocols for assessing cell health. This information aims to assist researchers in selecting the most suitable coumarin-based probes for their specific long-term imaging needs, thereby enhancing the reliability and accuracy of their experimental findings.
Comparative Cytotoxicity of Coumarin-Based Probes
The cytotoxic potential of a fluorescent probe is a critical parameter that can significantly influence the outcome of long-term imaging experiments. Even at concentrations that do not induce immediate cell death, probes can cause subtle cellular stress, altering normal physiological processes. Therefore, a quantitative comparison of the cytotoxicity of different probes is essential. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound, representing the concentration at which it inhibits 50% of a biological function, such as cell viability.
Below is a summary of the reported IC50 values for several coumarin-based probes in different cell lines. It is important to note that IC50 values can vary depending on the cell type, assay conditions, and duration of exposure.
| Probe Name/Derivative | Target/Application | Cell Line(s) | IC50 Value (µM) | Reference(s) |
| Coumarin-based ER Probes | Endoplasmic Reticulum Imaging | HeLa, GM07373 | 205 - 252 | [1] |
| Ru(II)-Coumarin Complex | Cell Membrane Imaging | 4T1 | ~23.3 (converted from 10 µg/mL) | [2] |
| Coumarin Derivative 4c | Anticancer Agent | 18Co (normal colon fibroblasts) | > 250 | [3] |
| Coumarin Derivative 4d | Anticancer Agent | 18Co (normal colon fibroblasts) | > 250 | [3] |
| Coumarin Derivative 4g | Anticancer Agent | 18Co (normal colon fibroblasts) | 126.9 | [3] |
| Coumarin Derivative 4k | Anticancer Agent | 18Co (normal colon fibroblasts) | > 250 | [3] |
| Coumarin Derivative 4l | Anticancer Agent | 18Co (normal colon fibroblasts) | > 250 | [3] |
Note: Some of the listed coumarin derivatives were investigated for their anticancer properties and are expected to have lower IC50 values. For imaging applications, probes with high IC50 values are desirable, indicating lower cytotoxicity.
Experimental Protocols for Cytotoxicity Assessment
Accurate and reproducible assessment of cytotoxicity is crucial. The following are detailed protocols for three standard assays used to evaluate the impact of fluorescent probes on cell viability and health.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the coumarin-based probe in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired probe concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the probe) and a negative control (medium only). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, carefully remove the treatment medium and add 100 µL of fresh culture medium containing 0.5 mg/mL MTT to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the coumarin-based probe at various concentrations for the desired time.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[4]
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, which is indicative of the level of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Step 1 and 2). It is important to include controls for spontaneous LDH release (cells with vehicle only) and maximum LDH release (cells treated with a lysis buffer).
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer a portion of the cell-free supernatant (typically 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
Visualization of Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and potential cellular mechanisms affected by coumarin-based probes, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Proper Disposal of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate: A Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, ensuring laboratory safety and environmental protection.
This document provides a comprehensive, step-by-step procedure for the proper disposal of this compound, a fluorescent dye commonly used in research and development. Adherence to these guidelines is critical for maintaining a safe laboratory environment, minimizing environmental impact, and ensuring regulatory compliance.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous chemical. It is harmful if swallowed and can cause skin and eye irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn when handling this substance. All handling and disposal procedures should be conducted in a well-ventilated area or under a chemical fume hood.
Key Hazards:
-
Harmful if swallowed: H302[1]
-
May cause skin irritation: H315[2]
-
May cause respiratory irritation: H335[2]
General Disposal Principles
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[4][5] It must not be discharged into drains, waterways, or the ground.[2][5][6]
Prohibitions:
-
Do not dispose of with regular laboratory trash.[5]
-
Do not allow the product to enter the sewage system or ground water.[5]
Step-by-Step Disposal Procedure
Waste Collection:
-
Designated Waste Container: Collect all waste containing this compound, including residual amounts, contaminated materials (e.g., pipette tips, absorbent paper), and rinsates, in a designated, compatible, and properly sealed hazardous waste container.[5]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[5]
Spill Management:
-
Immediate Action: In the event of a spill, eliminate all sources of ignition.[5]
-
Containment: Absorb the spilled material with an inert absorbent such as dry clay, sand, diatomaceous earth, or a commercial sorbent.[5]
-
Collection: Carefully sweep or gather the absorbed material and place it into a suitable, clean, dry, and closed container for disposal as hazardous waste.[5]
-
Decontamination: Wash the spill area with soap and water, and collect all cleaning materials for disposal in the hazardous waste container.[5]
-
Contaminated PPE: Seal any contaminated clothing or absorbent paper in a vapor-tight plastic bag for disposal as hazardous waste.[5]
Disposal of Empty Containers:
Empty containers may retain product residue and should be treated as hazardous waste.[5] If local regulations permit, containers can be disposed of as regular trash after being triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.[5] All labels on the empty container should be removed or defaced before disposal.[5]
Arranging for Final Disposal:
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the collected waste.[4][5] All chemical waste should be handled by a licensed disposal contractor.[4]
Quantitative Data Summary
While specific quantitative disposal limits are determined by local, regional, and national regulations, the following table summarizes key identifiers for this compound.
| Identifier | Value | Reference |
| CAS Number | 28705-46-6 | [1][7][8] |
| Molecular Formula | C₁₆H₁₉NO₄ | [7][8] |
| Molecular Weight | 289.33 g/mol | [1][8] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
Essential Safety and Handling Guide for Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling this compound (CAS No. 28705-46-6) in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Summary and Precautionary Data
This compound is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Due to limited specific toxicological data, a precautionary approach is recommended, treating it with the same caution as its parent compound, coumarin, which is known to be toxic and a potential skin sensitizer.[3][4]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
| Property | Data | Source(s) |
| Physical State | Solid, powder/crystals | [4] |
| Molecular Formula | C₁₆H₁₉NO₄ | [5] |
| Molecular Weight | 289.33 g/mol | [5] |
| Storage Temperature | 4°C, sealed from moisture and light | [4][5] |
| Solubility | Soluble in DMSO (≥ 25 mg/mL) | [4] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is mandatory to minimize exposure and ensure safe handling.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound within a certified chemical fume hood to control dust and vapor exposure.[4]
-
Work Area Preparation: Before starting, ensure the work area is clean and uncluttered. Cover the work surface with disposable, absorbent pads to contain any potential spills.[4]
-
Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and have been recently tested.[4]
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for handling this chemical. All PPE should be inspected for integrity before each use.
| PPE Category | Specification | Source(s) |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield. | [3][4] |
| Hand Protection | Nitrile rubber gloves are recommended. Select gloves tested to EN 374 standard. | [3][4] |
| Material Thickness: >0.11 mm | [3] | |
| Breakthrough Time: >480 minutes (Permeation Level 6) | [3] | |
| Body Protection | A laboratory coat is mandatory. Consider a chemically resistant apron and sleeves for larger quantities. | [4] |
| Respiratory Protection | For operations that may generate significant dust or aerosols, use a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100). | [6][7] |
Weighing and Transfer
-
Don the appropriate PPE as specified in the table above.
-
Perform all weighing and transferring of the solid compound inside a chemical fume hood to prevent inhalation of dust.[4]
-
Use a dedicated, clean spatula or scoop for handling.
-
Handle the powder gently to minimize the creation of airborne dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Accidental Release Measures
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6][7]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
Disposal Plan: Hazardous Waste Management
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Waste Segregation and Collection
-
Solid Waste:
-
Place all contaminated disposable items, including gloves, absorbent pads, weighing papers, and contaminated PPE, into a dedicated, clearly labeled hazardous waste container with a secure lid.[4]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[4] Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Sharps Waste:
-
Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.
-
Container Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep waste containers closed except when adding waste.
-
Store waste in a designated, secure satellite accumulation area away from incompatible materials.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
